GNE-900
Description
Propriétés
IUPAC Name |
12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHOOZGDDPLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-900: A Technical Guide to its Mechanism of Action as a Selective ChK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent and selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in abrogating the G2-M cell cycle checkpoint, leading to increased DNA damage and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of the underlying pathways are presented to support further research and development.
Core Mechanism of Action: Chk1 Inhibition and Chemopotentiation
This compound exerts its primary effect by inhibiting Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed into mitosis prematurely. This leads to mitotic catastrophe, characterized by the accumulation of extensive DNA double-strand breaks (DSBs), and ultimately results in apoptotic cell death.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the S and G2 checkpoints for survival after DNA damage.
The therapeutic potential of this compound is most pronounced when used in combination with DNA-damaging agents, such as gemcitabine (B846). Gemcitabine induces S-phase arrest and DNA damage. Subsequent administration of this compound abrogates the ensuing G2-M checkpoint, leading to a synergistic cytotoxic effect.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Selectivity vs. Chk1 |
| Chk1 | <1 | - |
| Chk2 | 1500 | >1500-fold |
| Aurora A | >10,000 | >10,000-fold |
| PLK1 | >10,000 | >10,000-fold |
| CDK1 | >10,000 | >10,000-fold |
| CDK2 | 370 | >370-fold |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in HT-29 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Gemcitabine | 120 mg/kg, i.p., single dose | 30 |
| This compound | 20 mg/kg, p.o., daily for 3 days | 10 |
| Gemcitabine + this compound (24h lag) | Gemcitabine (120 mg/kg, i.p., single dose), followed 24h later by this compound (20 mg/kg, p.o., daily for 3 days) | 75 |
Data is representative of typical findings in preclinical xenograft models.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Context of DNA Damage
Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and inducing apoptosis.
Experimental Workflow for Assessing G2/M Checkpoint Abrogation
Caption: Workflow for immunofluorescence-based analysis of G2/M checkpoint abrogation.
Experimental Workflow for Immunoblot Analysis
Caption: Workflow for detecting DNA damage and apoptosis markers by immunoblot.
Detailed Experimental Protocols
G2/M Checkpoint Abrogation Assay by High-Content Imaging
Objective: To quantify the abrogation of the gemcitabine-induced G2/M checkpoint by this compound.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well imaging plates
-
Gemcitabine
-
This compound
-
Nocodazole
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Seed HT-29 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.
-
Allow cells to adhere overnight.
-
Treat cells with 20 nM gemcitabine for 16 hours to synchronize them in S-phase.
-
Remove the gemcitabine-containing medium and add fresh medium containing various concentrations of this compound and 300 nM nocodazole. Nocodazole is used to trap cells that enter mitosis.
-
Incubate for 24 hours.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify the percentage of phospho-Histone H3 positive cells (mitotic cells).
Immunoblotting for DNA Damage and Apoptosis Markers
Objective: To detect the levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved PARP following treatment with this compound and gemcitabine.
Materials:
-
HT-29 cells
-
6-well plates
-
Gemcitabine
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Rabbit anti-cleaved PARP (Asp214)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence
Protocol:
-
Seed HT-29 cells in 6-well plates and allow them to adhere.
-
Treat cells with gemcitabine (e.g., 50 nM) and/or this compound (e.g., 1 µM) for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in a human colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HT-29 cells
-
Matrigel (optional)
-
Gemcitabine
-
This compound
-
Vehicle for oral and intraperitoneal administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer a single intraperitoneal (i.p.) dose of gemcitabine (e.g., 120 mg/kg).
-
After a 24-hour lag, begin oral (p.o.) administration of this compound (e.g., 20 mg/kg) daily for a specified number of days (e.g., 3-5 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for γ-H2AX).
Conclusion
This compound is a potent and selective Chk1 inhibitor that demonstrates significant anti-tumor activity, particularly when combined with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the abrogation of the G2-M checkpoint, leads to increased DNA damage and apoptosis in cancer cells. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on Chk1 inhibitors and combination cancer therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the clinical translation of this compound and similar agents.
References
GNE-900: A Technical Guide to its Mechanism of Action as a Selective ChK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent and selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in abrogating the G2-M cell cycle checkpoint, leading to increased DNA damage and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of the underlying pathways are presented to support further research and development.
Core Mechanism of Action: Chk1 Inhibition and Chemopotentiation
This compound exerts its primary effect by inhibiting Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed into mitosis prematurely. This leads to mitotic catastrophe, characterized by the accumulation of extensive DNA double-strand breaks (DSBs), and ultimately results in apoptotic cell death.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the S and G2 checkpoints for survival after DNA damage.
The therapeutic potential of this compound is most pronounced when used in combination with DNA-damaging agents, such as gemcitabine. Gemcitabine induces S-phase arrest and DNA damage. Subsequent administration of this compound abrogates the ensuing G2-M checkpoint, leading to a synergistic cytotoxic effect.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Selectivity vs. Chk1 |
| Chk1 | <1 | - |
| Chk2 | 1500 | >1500-fold |
| Aurora A | >10,000 | >10,000-fold |
| PLK1 | >10,000 | >10,000-fold |
| CDK1 | >10,000 | >10,000-fold |
| CDK2 | 370 | >370-fold |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in HT-29 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Gemcitabine | 120 mg/kg, i.p., single dose | 30 |
| This compound | 20 mg/kg, p.o., daily for 3 days | 10 |
| Gemcitabine + this compound (24h lag) | Gemcitabine (120 mg/kg, i.p., single dose), followed 24h later by this compound (20 mg/kg, p.o., daily for 3 days) | 75 |
Data is representative of typical findings in preclinical xenograft models.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Context of DNA Damage
Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and inducing apoptosis.
Experimental Workflow for Assessing G2/M Checkpoint Abrogation
Caption: Workflow for immunofluorescence-based analysis of G2/M checkpoint abrogation.
Experimental Workflow for Immunoblot Analysis
Caption: Workflow for detecting DNA damage and apoptosis markers by immunoblot.
Detailed Experimental Protocols
G2/M Checkpoint Abrogation Assay by High-Content Imaging
Objective: To quantify the abrogation of the gemcitabine-induced G2/M checkpoint by this compound.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well imaging plates
-
Gemcitabine
-
This compound
-
Nocodazole
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Seed HT-29 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.
-
Allow cells to adhere overnight.
-
Treat cells with 20 nM gemcitabine for 16 hours to synchronize them in S-phase.
-
Remove the gemcitabine-containing medium and add fresh medium containing various concentrations of this compound and 300 nM nocodazole. Nocodazole is used to trap cells that enter mitosis.
-
Incubate for 24 hours.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify the percentage of phospho-Histone H3 positive cells (mitotic cells).
Immunoblotting for DNA Damage and Apoptosis Markers
Objective: To detect the levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved PARP following treatment with this compound and gemcitabine.
Materials:
-
HT-29 cells
-
6-well plates
-
Gemcitabine
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Rabbit anti-cleaved PARP (Asp214)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence
Protocol:
-
Seed HT-29 cells in 6-well plates and allow them to adhere.
-
Treat cells with gemcitabine (e.g., 50 nM) and/or this compound (e.g., 1 µM) for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in a human colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HT-29 cells
-
Matrigel (optional)
-
Gemcitabine
-
This compound
-
Vehicle for oral and intraperitoneal administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer a single intraperitoneal (i.p.) dose of gemcitabine (e.g., 120 mg/kg).
-
After a 24-hour lag, begin oral (p.o.) administration of this compound (e.g., 20 mg/kg) daily for a specified number of days (e.g., 3-5 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for γ-H2AX).
Conclusion
This compound is a potent and selective Chk1 inhibitor that demonstrates significant anti-tumor activity, particularly when combined with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the abrogation of the G2-M checkpoint, leads to increased DNA damage and apoptosis in cancer cells. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on Chk1 inhibitors and combination cancer therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the clinical translation of this compound and similar agents.
References
GNE-900: A Selective CHK1 Inhibitor for Potentiating Chemotherapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By abrogating the G2-M cell cycle checkpoint, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as gemcitabine (B846). This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising anti-cancer agent.
Introduction
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] As a key effector in the DDR signaling network, Chk1 is activated by various genotoxic insults, leading to cell cycle arrest and allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated G2-M checkpoint for survival following chemotherapy.[3] Inhibition of Chk1, therefore, represents a promising therapeutic strategy to selectively enhance the efficacy of DNA-damaging agents in cancer cells.
This compound has been identified as a highly selective and orally bioavailable Chk1 inhibitor.[3][4][5][6] This guide summarizes the key preclinical data for this compound and provides detailed methodologies for its characterization.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of Chk1 kinase activity and demonstrates significant cellular effects, particularly in combination with DNA-damaging agents.
Kinase Inhibition
This compound is an ATP-competitive inhibitor of Chk1.[3][4] Its high selectivity for Chk1 over the related kinase Chk2 and other kinases is a key feature.
| Target | IC50 (µM) | Selectivity (Chk2/Chk1) |
| Chk1 | 0.0011[3][5] | >1300-fold |
| Chk2 | 1.5[3][5] |
Table 1: In vitro kinase inhibition data for this compound.
Cellular Activity
In cellular assays, this compound effectively abrogates the G2-M checkpoint and demonstrates cytotoxic activity, particularly in combination with chemotherapy.
| Cell Line | Assay Type | Parameter | Value (nM) | Conditions |
| HT-29 | Checkpoint Abrogation | EC50 | 53.2 | Assessed as phosphorylation of histone H3 after 24 hours.[3] |
| HT-29 | Cytotoxicity | GI50 | 8700 | 72-hour incubation.[3] |
Table 2: Cellular activity of this compound in HT-29 human colon cancer cells.
Pharmacokinetics and Pharmacodynamics
While detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available, preclinical studies have established its oral bioavailability and in vivo efficacy.
Pharmacokinetics
Specific parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been reported in the reviewed literature. This compound is described as an orally active Chk1 inhibitor.[3][5][6]
| Parameter | Value | Species | Route of Administration |
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| Half-life (t1/2) | Data not available | ||
| Oral Bioavailability | Data not available |
Table 3: Pharmacokinetic parameters of this compound (Data not publicly available).
Pharmacodynamics
In vivo studies have demonstrated that this compound potentiates the anti-tumor activity of gemcitabine in xenograft models. This is associated with increased DNA damage in the tumor tissue.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker |
| Rat | This compound (2.5-40 mg/kg, p.o.) + Gemcitabine | Decreased tumor volume[3][5] | Increased γ-H2AX levels[3][5] |
Table 4: In vivo pharmacodynamic effects of this compound in combination with gemcitabine.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Chk1, which leads to the abrogation of the G2-M checkpoint, enhanced DNA damage, and ultimately, apoptosis in cancer cells treated with DNA-damaging agents.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
In Vitro Chk1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a peptide derived from CDC25C)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add assay buffer, Chk1 enzyme, and the Chk1 substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Checkpoint Abrogation Cellular Assay (Phospho-Histone H3 Staining)
This assay measures the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis, which can be quantified by the phosphorylation of histone H3 on Serine 10 (a mitotic marker).
Materials:
-
HT-29 cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Gemcitabine or other DNA-damaging agent
-
This compound or other test compounds
-
Nocodazole (to trap cells in mitosis)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HT-29 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16-24 hours to induce S-phase arrest and subsequent G2/M checkpoint activation.
-
Add varying concentrations of this compound and a mitotic trapping agent (e.g., 300 nM nocodazole) to the cells and incubate for an additional 24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-histone H3 (Ser10).
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of phospho-histone H3-positive cells.
-
Plot the percentage of mitotic cells against the concentration of this compound to determine the EC50 for checkpoint abrogation.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
HT-29 cells
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Opaque-walled multi-well plates (96- or 384-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed HT-29 cells in an opaque-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination with gemcitabine in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells (e.g., HT-29)
-
Matrigel (optional)
-
Gemcitabine
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).
-
Administer gemcitabine (e.g., via intraperitoneal injection) according to a defined schedule.
-
Administer this compound (e.g., via oral gavage) at a specified time following gemcitabine administration.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., γ-H2AX staining).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Figure 2: Simplified Chk1 signaling pathway in the DNA damage response.
Figure 3: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with the DNA-damaging agent gemcitabine. Its ability to abrogate the G2-M checkpoint and enhance DNA damage-induced apoptosis in cancer cells makes it a promising candidate for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into this compound and other Chk1 inhibitors as a therapeutic strategy for cancer. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to optimize its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative in vivo bioluminescence imaging of orthotopic patient-derived glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
GNE-900: A Selective CHK1 Inhibitor for Potentiating Chemotherapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By abrogating the G2-M cell cycle checkpoint, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as gemcitabine. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising anti-cancer agent.
Introduction
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] As a key effector in the DDR signaling network, Chk1 is activated by various genotoxic insults, leading to cell cycle arrest and allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated G2-M checkpoint for survival following chemotherapy.[3] Inhibition of Chk1, therefore, represents a promising therapeutic strategy to selectively enhance the efficacy of DNA-damaging agents in cancer cells.
This compound has been identified as a highly selective and orally bioavailable Chk1 inhibitor.[3][4][5][6] This guide summarizes the key preclinical data for this compound and provides detailed methodologies for its characterization.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of Chk1 kinase activity and demonstrates significant cellular effects, particularly in combination with DNA-damaging agents.
Kinase Inhibition
This compound is an ATP-competitive inhibitor of Chk1.[3][4] Its high selectivity for Chk1 over the related kinase Chk2 and other kinases is a key feature.
| Target | IC50 (µM) | Selectivity (Chk2/Chk1) |
| Chk1 | 0.0011[3][5] | >1300-fold |
| Chk2 | 1.5[3][5] |
Table 1: In vitro kinase inhibition data for this compound.
Cellular Activity
In cellular assays, this compound effectively abrogates the G2-M checkpoint and demonstrates cytotoxic activity, particularly in combination with chemotherapy.
| Cell Line | Assay Type | Parameter | Value (nM) | Conditions |
| HT-29 | Checkpoint Abrogation | EC50 | 53.2 | Assessed as phosphorylation of histone H3 after 24 hours.[3] |
| HT-29 | Cytotoxicity | GI50 | 8700 | 72-hour incubation.[3] |
Table 2: Cellular activity of this compound in HT-29 human colon cancer cells.
Pharmacokinetics and Pharmacodynamics
While detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available, preclinical studies have established its oral bioavailability and in vivo efficacy.
Pharmacokinetics
Specific parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been reported in the reviewed literature. This compound is described as an orally active Chk1 inhibitor.[3][5][6]
| Parameter | Value | Species | Route of Administration |
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| Half-life (t1/2) | Data not available | ||
| Oral Bioavailability | Data not available |
Table 3: Pharmacokinetic parameters of this compound (Data not publicly available).
Pharmacodynamics
In vivo studies have demonstrated that this compound potentiates the anti-tumor activity of gemcitabine in xenograft models. This is associated with increased DNA damage in the tumor tissue.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker |
| Rat | This compound (2.5-40 mg/kg, p.o.) + Gemcitabine | Decreased tumor volume[3][5] | Increased γ-H2AX levels[3][5] |
Table 4: In vivo pharmacodynamic effects of this compound in combination with gemcitabine.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Chk1, which leads to the abrogation of the G2-M checkpoint, enhanced DNA damage, and ultimately, apoptosis in cancer cells treated with DNA-damaging agents.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
In Vitro Chk1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a peptide derived from CDC25C)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add assay buffer, Chk1 enzyme, and the Chk1 substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Checkpoint Abrogation Cellular Assay (Phospho-Histone H3 Staining)
This assay measures the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis, which can be quantified by the phosphorylation of histone H3 on Serine 10 (a mitotic marker).
Materials:
-
HT-29 cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Gemcitabine or other DNA-damaging agent
-
This compound or other test compounds
-
Nocodazole (to trap cells in mitosis)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HT-29 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16-24 hours to induce S-phase arrest and subsequent G2/M checkpoint activation.
-
Add varying concentrations of this compound and a mitotic trapping agent (e.g., 300 nM nocodazole) to the cells and incubate for an additional 24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-histone H3 (Ser10).
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of phospho-histone H3-positive cells.
-
Plot the percentage of mitotic cells against the concentration of this compound to determine the EC50 for checkpoint abrogation.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
HT-29 cells
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Opaque-walled multi-well plates (96- or 384-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed HT-29 cells in an opaque-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination with gemcitabine in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells (e.g., HT-29)
-
Matrigel (optional)
-
Gemcitabine
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).
-
Administer gemcitabine (e.g., via intraperitoneal injection) according to a defined schedule.
-
Administer this compound (e.g., via oral gavage) at a specified time following gemcitabine administration.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., γ-H2AX staining).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Figure 2: Simplified Chk1 signaling pathway in the DNA damage response.
Figure 3: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with the DNA-damaging agent gemcitabine. Its ability to abrogate the G2-M checkpoint and enhance DNA damage-induced apoptosis in cancer cells makes it a promising candidate for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into this compound and other Chk1 inhibitors as a therapeutic strategy for cancer. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to optimize its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative in vivo bioluminescence imaging of orthotopic patient-derived glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GNE-900 in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. By targeting Chk1, this compound effectively abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA. This action enhances DNA damage, ultimately inducing apoptosis. The efficacy of this compound is particularly pronounced when used in combination with DNA-damaging chemotherapeutic agents, such as gemcitabine (B846), highlighting its potential as a chemosensitizing agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell cycle checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical data.
Introduction to this compound and Cell Cycle Checkpoint Control
The integrity of the genome is paramount for normal cellular function and to prevent the development of diseases such as cancer. Eukaryotic cells have evolved intricate signaling networks, known as cell cycle checkpoints, to monitor and respond to DNA damage.[1][2] These checkpoints, primarily at the G1/S and G2/M transitions, halt cell cycle progression to allow for DNA repair before replication or mitosis.[1][2]
A key player in the DNA damage response is the ATR-Chk1 signaling pathway.[3] In response to single-strand DNA breaks or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[4] This cascade ultimately results in cell cycle arrest, providing a window for DNA repair.
Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when undergoing DNA damage from chemotherapy.[3] This dependency creates a therapeutic window for Chk1 inhibitors.
This compound is a highly selective and orally bioavailable small molecule inhibitor of Chk1.[5][6] It acts as an ATP-competitive inhibitor, preventing Chk1 from phosphorylating its downstream targets.[5][7] By inhibiting Chk1, this compound overrides the G2-M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[5][8] This leads to a lethal cascade of events, including the accumulation of further DNA damage and ultimately, apoptotic cell death.[5][8]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Chk1 | 0.0011 | Kinase Assay | [5][7] |
| Chk2 | 1.5 | Kinase Assay | [5][7] |
Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells
| Parameter | Value | Experimental Conditions | Reference |
| Checkpoint Abrogation (EC50) | 53.2 nM | Phosphorylation of histone H3 after 24 hrs | [5] |
| Cytotoxicity (GI50) | 8.7 µM | 72 hrs exposure, CellTiter-Glo assay | [5] |
| Apoptosis Induction | Increased cleaved PARP | 1 µM this compound in combination with 50 nM gemcitabine for 1-48 hrs | [5] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine
| Animal Model | Tumor Type | This compound Dose (mg/kg, p.o.) | Gemcitabine Dose (mg/kg) | Outcome | Reference |
| Sprague-Dawley rats | HT-29 tumor xenografts | 2.5-40 | 120 | Decreased tumor volume and increased γ-H2AX levels | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation
The following diagram illustrates the signaling pathway involved in DNA damage-induced G2/M checkpoint activation and its abrogation by this compound.
Caption: this compound inhibits Chk1, preventing Cdc25 inactivation and leading to premature mitosis.
Experimental Workflow for Western Blot Analysis
This diagram outlines the typical workflow for assessing protein level changes in response to this compound treatment.
References
- 1. biocare.net [biocare.net]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
The Role of GNE-900 in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. By targeting Chk1, this compound effectively abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA. This action enhances DNA damage, ultimately inducing apoptosis. The efficacy of this compound is particularly pronounced when used in combination with DNA-damaging chemotherapeutic agents, such as gemcitabine, highlighting its potential as a chemosensitizing agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell cycle checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical data.
Introduction to this compound and Cell Cycle Checkpoint Control
The integrity of the genome is paramount for normal cellular function and to prevent the development of diseases such as cancer. Eukaryotic cells have evolved intricate signaling networks, known as cell cycle checkpoints, to monitor and respond to DNA damage.[1][2] These checkpoints, primarily at the G1/S and G2/M transitions, halt cell cycle progression to allow for DNA repair before replication or mitosis.[1][2]
A key player in the DNA damage response is the ATR-Chk1 signaling pathway.[3] In response to single-strand DNA breaks or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[4] This cascade ultimately results in cell cycle arrest, providing a window for DNA repair.
Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when undergoing DNA damage from chemotherapy.[3] This dependency creates a therapeutic window for Chk1 inhibitors.
This compound is a highly selective and orally bioavailable small molecule inhibitor of Chk1.[5][6] It acts as an ATP-competitive inhibitor, preventing Chk1 from phosphorylating its downstream targets.[5][7] By inhibiting Chk1, this compound overrides the G2-M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[5][8] This leads to a lethal cascade of events, including the accumulation of further DNA damage and ultimately, apoptotic cell death.[5][8]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Chk1 | 0.0011 | Kinase Assay | [5][7] |
| Chk2 | 1.5 | Kinase Assay | [5][7] |
Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells
| Parameter | Value | Experimental Conditions | Reference |
| Checkpoint Abrogation (EC50) | 53.2 nM | Phosphorylation of histone H3 after 24 hrs | [5] |
| Cytotoxicity (GI50) | 8.7 µM | 72 hrs exposure, CellTiter-Glo assay | [5] |
| Apoptosis Induction | Increased cleaved PARP | 1 µM this compound in combination with 50 nM gemcitabine for 1-48 hrs | [5] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine
| Animal Model | Tumor Type | This compound Dose (mg/kg, p.o.) | Gemcitabine Dose (mg/kg) | Outcome | Reference |
| Sprague-Dawley rats | HT-29 tumor xenografts | 2.5-40 | 120 | Decreased tumor volume and increased γ-H2AX levels | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation
The following diagram illustrates the signaling pathway involved in DNA damage-induced G2/M checkpoint activation and its abrogation by this compound.
Caption: this compound inhibits Chk1, preventing Cdc25 inactivation and leading to premature mitosis.
Experimental Workflow for Western Blot Analysis
This diagram outlines the typical workflow for assessing protein level changes in response to this compound treatment.
References
- 1. biocare.net [biocare.net]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
GNE-900: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2/M cell-cycle checkpoints in response to DNA damage or replication stress.[1] By inhibiting Chk1, this compound abrogates these critical checkpoints, leading to the potentiation of DNA-damaging chemotherapeutic agents. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DNA damage response (DDR), quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Mechanism of Action: Abrogation of the G2/M Checkpoint and Enhancement of DNA Damage
In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated, which in turn phosphorylate and activate Chk1.[5] Activated Chk1 then phosphorylates downstream effectors, such as Cdc25 phosphatases, leading to their degradation or inhibition.[5][6] This prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]
This compound, by competitively binding to the ATP pocket of Chk1, prevents these downstream phosphorylation events. This leads to the stabilization and activation of Cdc25, subsequent activation of CDKs, and premature entry into mitosis, a process known as checkpoint abrogation.[1] When used in combination with DNA-damaging agents like gemcitabine (B846), which induces replication stress and DNA damage, this compound forces cancer cells with damaged DNA to enter mitosis. This results in mitotic catastrophe and apoptotic cell death.[1][8] This effect is particularly pronounced in cancer cells with mutated or non-functional p53, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[9]
The inhibition of Chk1 by this compound leads to a sustained ATR/ATM signaling and an enhancement of DNA damage, as evidenced by increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| Chk1 | 1.1 nM | Biochemical assay | [2][3] |
| Chk2 | 1.5 µM | Biochemical assay | [2][3] |
Table 2: Cellular Activity of this compound in Combination with Gemcitabine
| Cell Line | This compound Concentration | Gemcitabine Concentration | Effect | Reference |
| HT-29 | 1 µM | 50 nM | Increased cleaved PARP (apoptosis marker) | [2] |
| HT-29 | Varying concentrations | 20 nM | Abrogation of G2/M checkpoint | [8] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine
| Animal Model | This compound Dosage | Gemcitabine Dosage | Effect | Reference |
| Rats with HT-29 tumor xenografts | 2.5-40 mg/kg (p.o.) | 120 mg/kg | Decreased tumor volume and increased γ-H2AX levels | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from general best practices and specific details mentioned in the context of this compound research.
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is designed to detect changes in protein levels and phosphorylation status of key players in the DNA damage response and apoptosis pathways following treatment with this compound and/or a DNA-damaging agent.
1. Sample Preparation:
-
Culture cells (e.g., HT-29) to 70-80% confluency.
-
Treat cells with vehicle control, this compound (e.g., 1 µM), a DNA-damaging agent (e.g., gemcitabine 50 nM), or a combination for the desired time points (e.g., 1-48 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies include:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-γ-H2AX (Ser139)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Immunofluorescence for Cell Cycle and DNA Damage Markers
This protocol allows for the visualization and quantification of cell cycle status and DNA damage at the single-cell level.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
For cell synchronization, pre-treat with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16 hours to enrich for cells in S-phase.
-
Treat the synchronized cells with varying concentrations of this compound and a mitotic blocker (e.g., 300 nM nocodazole) for 24 hours.
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C. For example:
-
Rabbit anti-phospho-Histone H3 (Ser10) to identify mitotic cells.
-
Mouse anti-γ-H2AX (Ser139) to visualize DNA double-strand breaks.
-
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit or Alexa Fluor 594 anti-mouse) diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with a DNA dye (e.g., Hoechst 33342 or DAPI) for 5-10 minutes.
4. Mounting and Imaging:
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Acquire images using a fluorescence or confocal microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway in the context of DNA damage.
Caption: Experimental workflow for evaluating this compound's effects.
References
- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 4. adooq.com [adooq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gemcitabinehcl.com [gemcitabinehcl.com]
GNE-900: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2/M cell-cycle checkpoints in response to DNA damage or replication stress.[1] By inhibiting Chk1, this compound abrogates these critical checkpoints, leading to the potentiation of DNA-damaging chemotherapeutic agents. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DNA damage response (DDR), quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Mechanism of Action: Abrogation of the G2/M Checkpoint and Enhancement of DNA Damage
In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated, which in turn phosphorylate and activate Chk1.[5] Activated Chk1 then phosphorylates downstream effectors, such as Cdc25 phosphatases, leading to their degradation or inhibition.[5][6] This prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]
This compound, by competitively binding to the ATP pocket of Chk1, prevents these downstream phosphorylation events. This leads to the stabilization and activation of Cdc25, subsequent activation of CDKs, and premature entry into mitosis, a process known as checkpoint abrogation.[1] When used in combination with DNA-damaging agents like gemcitabine, which induces replication stress and DNA damage, this compound forces cancer cells with damaged DNA to enter mitosis. This results in mitotic catastrophe and apoptotic cell death.[1][8] This effect is particularly pronounced in cancer cells with mutated or non-functional p53, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[9]
The inhibition of Chk1 by this compound leads to a sustained ATR/ATM signaling and an enhancement of DNA damage, as evidenced by increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| Chk1 | 1.1 nM | Biochemical assay | [2][3] |
| Chk2 | 1.5 µM | Biochemical assay | [2][3] |
Table 2: Cellular Activity of this compound in Combination with Gemcitabine
| Cell Line | This compound Concentration | Gemcitabine Concentration | Effect | Reference |
| HT-29 | 1 µM | 50 nM | Increased cleaved PARP (apoptosis marker) | [2] |
| HT-29 | Varying concentrations | 20 nM | Abrogation of G2/M checkpoint | [8] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine
| Animal Model | This compound Dosage | Gemcitabine Dosage | Effect | Reference |
| Rats with HT-29 tumor xenografts | 2.5-40 mg/kg (p.o.) | 120 mg/kg | Decreased tumor volume and increased γ-H2AX levels | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from general best practices and specific details mentioned in the context of this compound research.
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is designed to detect changes in protein levels and phosphorylation status of key players in the DNA damage response and apoptosis pathways following treatment with this compound and/or a DNA-damaging agent.
1. Sample Preparation:
-
Culture cells (e.g., HT-29) to 70-80% confluency.
-
Treat cells with vehicle control, this compound (e.g., 1 µM), a DNA-damaging agent (e.g., gemcitabine 50 nM), or a combination for the desired time points (e.g., 1-48 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies include:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-γ-H2AX (Ser139)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Immunofluorescence for Cell Cycle and DNA Damage Markers
This protocol allows for the visualization and quantification of cell cycle status and DNA damage at the single-cell level.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
For cell synchronization, pre-treat with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16 hours to enrich for cells in S-phase.
-
Treat the synchronized cells with varying concentrations of this compound and a mitotic blocker (e.g., 300 nM nocodazole) for 24 hours.
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C. For example:
-
Rabbit anti-phospho-Histone H3 (Ser10) to identify mitotic cells.
-
Mouse anti-γ-H2AX (Ser139) to visualize DNA double-strand breaks.
-
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit or Alexa Fluor 594 anti-mouse) diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with a DNA dye (e.g., Hoechst 33342 or DAPI) for 5-10 minutes.
4. Mounting and Imaging:
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Acquire images using a fluorescence or confocal microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway in the context of DNA damage.
Caption: Experimental workflow for evaluating this compound's effects.
References
- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 4. adooq.com [adooq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gemcitabinehcl.com [gemcitabinehcl.com]
Investigating the Apoptotic Effects of GNE-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of Chk1 has emerged as a promising therapeutic strategy in oncology, primarily through the abrogation of cell cycle checkpoints, leading to enhanced DNA damage and subsequent induction of apoptosis, particularly in cancer cells with underlying DNA repair defects. This technical guide provides an in-depth overview of the apoptotic effects of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation. While much of the existing research focuses on this compound in combination with other chemotherapeutic agents, this guide will focus on elucidating its effects as a single agent wherever data is available.
Mechanism of Action: Chk1 Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects primarily through the potent and selective inhibition of Chk1. Chk1 is a serine/threonine kinase that plays a pivotal role in the intra-S and G2-M cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis, a process known as mitotic catastrophe, which ultimately leads to apoptosis.
The inhibition of Chk1 by this compound leads to a cascade of events culminating in programmed cell death. A key consequence is the accumulation of DNA double-strand breaks (DSBs), as evidenced by the increased phosphorylation of histone H2AX (γH2AX).[1] This DNA damage overload triggers the intrinsic apoptotic pathway. While the precise signaling cascade initiated by this compound as a monotherapy is not fully elucidated in publicly available literature, studies on Chk1 inhibitors suggest a pathway that can be independent of p53 and may involve the activation of initiator caspase-2. This ATM/ATR-caspase-2-dependent pathway can bypass the anti-apoptotic proteins Bcl-2 and Bcl-xL, making it a potentially effective strategy against cancers with mutations in these common apoptotic regulators.
A hallmark of apoptosis is the activation of a cascade of caspases, a family of cysteine proteases that execute the dismantling of the cell. The inhibition of Chk1 has been shown to lead to the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP into its characteristic 89 kDa and 24 kDa fragments is a well-established marker of apoptosis.[1]
Quantitative Data on the Apoptotic Effects of this compound
Quantitative data on the single-agent apoptotic effects of this compound is limited in publicly available research, with most studies focusing on its synergistic effects with other drugs. However, based on its primary mechanism of action, key quantitative parameters can be assessed.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2]
Table 2: Expected Markers of this compound-Induced Apoptosis
| Marker | Expected Change | Method of Detection |
| Cleaved PARP | Increase | Western Blot |
| γH2AX | Increase | Western Blot, Immunofluorescence |
| Cleaved Caspase-3 | Increase | Western Blot, Activity Assay |
| Cleaved Caspase-7 | Increase | Western Blot, Activity Assay |
| Cleaved Caspase-9 | Increase | Western Blot, Activity Assay |
| Annexin V Staining | Increase | Flow Cytometry |
| Sub-G1 Population | Increase | Flow Cytometry (Cell Cycle Analysis) |
| Bcl-2 | Variable/Decrease | Western Blot |
| Bax | Variable/Increase | Western Blot |
Note: The extent of change in these markers is expected to be dose- and time-dependent and will vary across different cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the apoptotic effects of this compound.
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of cell viability (IC50) in a given cancer cell line.
Method: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Method: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Method: Propidium Iodide (PI) Staining
-
Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells), can be quantified.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound-induced apoptosis, the following diagrams are provided in Graphviz DOT language.
Caption: this compound induced apoptotic signaling pathway.
Caption: Western blot experimental workflow.
Caption: Apoptosis assay workflow using flow cytometry.
Conclusion
This compound is a potent Chk1 inhibitor that holds promise as an anti-cancer agent due to its ability to induce apoptosis. While the majority of current research highlights its efficacy in combination therapies, understanding its single-agent activity is crucial for its future development. This technical guide provides a framework for investigating the apoptotic effects of this compound, from its fundamental mechanism of action to detailed experimental protocols. Further research focusing on the monotherapeutic effects of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit most from this targeted therapy.
References
Investigating the Apoptotic Effects of GNE-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of Chk1 has emerged as a promising therapeutic strategy in oncology, primarily through the abrogation of cell cycle checkpoints, leading to enhanced DNA damage and subsequent induction of apoptosis, particularly in cancer cells with underlying DNA repair defects. This technical guide provides an in-depth overview of the apoptotic effects of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation. While much of the existing research focuses on this compound in combination with other chemotherapeutic agents, this guide will focus on elucidating its effects as a single agent wherever data is available.
Mechanism of Action: Chk1 Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects primarily through the potent and selective inhibition of Chk1. Chk1 is a serine/threonine kinase that plays a pivotal role in the intra-S and G2-M cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis, a process known as mitotic catastrophe, which ultimately leads to apoptosis.
The inhibition of Chk1 by this compound leads to a cascade of events culminating in programmed cell death. A key consequence is the accumulation of DNA double-strand breaks (DSBs), as evidenced by the increased phosphorylation of histone H2AX (γH2AX).[1] This DNA damage overload triggers the intrinsic apoptotic pathway. While the precise signaling cascade initiated by this compound as a monotherapy is not fully elucidated in publicly available literature, studies on Chk1 inhibitors suggest a pathway that can be independent of p53 and may involve the activation of initiator caspase-2. This ATM/ATR-caspase-2-dependent pathway can bypass the anti-apoptotic proteins Bcl-2 and Bcl-xL, making it a potentially effective strategy against cancers with mutations in these common apoptotic regulators.
A hallmark of apoptosis is the activation of a cascade of caspases, a family of cysteine proteases that execute the dismantling of the cell. The inhibition of Chk1 has been shown to lead to the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP into its characteristic 89 kDa and 24 kDa fragments is a well-established marker of apoptosis.[1]
Quantitative Data on the Apoptotic Effects of this compound
Quantitative data on the single-agent apoptotic effects of this compound is limited in publicly available research, with most studies focusing on its synergistic effects with other drugs. However, based on its primary mechanism of action, key quantitative parameters can be assessed.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2]
Table 2: Expected Markers of this compound-Induced Apoptosis
| Marker | Expected Change | Method of Detection |
| Cleaved PARP | Increase | Western Blot |
| γH2AX | Increase | Western Blot, Immunofluorescence |
| Cleaved Caspase-3 | Increase | Western Blot, Activity Assay |
| Cleaved Caspase-7 | Increase | Western Blot, Activity Assay |
| Cleaved Caspase-9 | Increase | Western Blot, Activity Assay |
| Annexin V Staining | Increase | Flow Cytometry |
| Sub-G1 Population | Increase | Flow Cytometry (Cell Cycle Analysis) |
| Bcl-2 | Variable/Decrease | Western Blot |
| Bax | Variable/Increase | Western Blot |
Note: The extent of change in these markers is expected to be dose- and time-dependent and will vary across different cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the apoptotic effects of this compound.
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of cell viability (IC50) in a given cancer cell line.
Method: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Method: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Method: Propidium Iodide (PI) Staining
-
Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells), can be quantified.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound-induced apoptosis, the following diagrams are provided in Graphviz DOT language.
Caption: this compound induced apoptotic signaling pathway.
Caption: Western blot experimental workflow.
Caption: Apoptosis assay workflow using flow cytometry.
Conclusion
This compound is a potent Chk1 inhibitor that holds promise as an anti-cancer agent due to its ability to induce apoptosis. While the majority of current research highlights its efficacy in combination therapies, understanding its single-agent activity is crucial for its future development. This technical guide provides a framework for investigating the apoptotic effects of this compound, from its fundamental mechanism of action to detailed experimental protocols. Further research focusing on the monotherapeutic effects of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit most from this targeted therapy.
References
GNE-900: A Technical Guide to its Kinase Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation, specifically at the G2/M checkpoint.[1] Inhibition of Chk1 represents a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents, by abrogating the G2/M checkpoint, leading to enhanced DNA damage and induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter in drug development, influencing both its efficacy and toxicity profile. While a comprehensive public kinome scan profiling this compound against a broad panel of kinases is not currently available, existing data demonstrates its high selectivity for Chk1 over the closely related kinase, Chk2.
Table 1: Biochemical Potency of this compound against Chk1 and Chk2
| Kinase | IC50 (µM) | Selectivity (Chk2/Chk1) |
| Chk1 | 0.0011 | ~1364-fold |
| Chk2 | 1.5 |
Data sourced from MedchemExpress and AdooQ Bioscience.[1][2][3]
This significant difference in potency underscores the targeted nature of this compound towards Chk1. Further comprehensive profiling would be necessary to fully elucidate its off-target activities across the human kinome.
Signaling Pathway
This compound exerts its biological effects by inhibiting Chk1 within the G2/M DNA damage checkpoint pathway. The following diagram illustrates the central role of Chk1 in this signaling cascade and the impact of its inhibition by this compound.
Caption: G2/M DNA Damage Checkpoint Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Chk1-specific peptide substrate (e.g., a synthetic peptide derived from Cdc25)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Chk1 enzyme diluted in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for Chk1) in kinase buffer to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based G2/M Checkpoint Abrogation Assay
This protocol outlines a method to assess the ability of this compound to abrogate the G2/M checkpoint in cancer cells treated with a DNA-damaging agent.
Objective: To determine the functional effect of this compound on cell cycle progression following DNA damage.
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., gemcitabine (B846) or etoposide)
-
This compound (dissolved in DMSO)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a DNA-damaging agent (e.g., 50 nM gemcitabine) for a sufficient time to induce G2/M arrest (e.g., 24 hours).
-
Following the initial treatment, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) to the media.
-
Incubate for an additional 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of cells treated with the DNA-damaging agent alone to those co-treated with this compound. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the co-treated samples indicates checkpoint abrogation.
-
Experimental Workflows
The following diagrams illustrate the workflows for the biochemical and cell-based assays described above.
Caption: Biochemical Assay Workflow.
Caption: Cell-Based Assay Workflow.
Conclusion
This compound is a highly potent and selective inhibitor of Chk1, a key regulator of the G2/M DNA damage checkpoint. Its ability to abrogate this checkpoint makes it a compelling candidate for combination therapies with DNA-damaging agents in oncology. While comprehensive kinome-wide selectivity data is not publicly available, its strong preference for Chk1 over Chk2 is well-documented. The experimental protocols and workflows provided in this guide offer a robust framework for the further investigation and characterization of this compound and other Chk1 inhibitors in both biochemical and cellular contexts. Future studies focusing on a broader kinase panel will be invaluable in fully defining the selectivity profile of this compound and predicting its potential off-target effects.
References
GNE-900: A Technical Guide to its Kinase Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation, specifically at the G2/M checkpoint.[1] Inhibition of Chk1 represents a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents, by abrogating the G2/M checkpoint, leading to enhanced DNA damage and induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter in drug development, influencing both its efficacy and toxicity profile. While a comprehensive public kinome scan profiling this compound against a broad panel of kinases is not currently available, existing data demonstrates its high selectivity for Chk1 over the closely related kinase, Chk2.
Table 1: Biochemical Potency of this compound against Chk1 and Chk2
| Kinase | IC50 (µM) | Selectivity (Chk2/Chk1) |
| Chk1 | 0.0011 | ~1364-fold |
| Chk2 | 1.5 |
Data sourced from MedchemExpress and AdooQ Bioscience.[1][2][3]
This significant difference in potency underscores the targeted nature of this compound towards Chk1. Further comprehensive profiling would be necessary to fully elucidate its off-target activities across the human kinome.
Signaling Pathway
This compound exerts its biological effects by inhibiting Chk1 within the G2/M DNA damage checkpoint pathway. The following diagram illustrates the central role of Chk1 in this signaling cascade and the impact of its inhibition by this compound.
Caption: G2/M DNA Damage Checkpoint Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Chk1-specific peptide substrate (e.g., a synthetic peptide derived from Cdc25)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Chk1 enzyme diluted in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for Chk1) in kinase buffer to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based G2/M Checkpoint Abrogation Assay
This protocol outlines a method to assess the ability of this compound to abrogate the G2/M checkpoint in cancer cells treated with a DNA-damaging agent.
Objective: To determine the functional effect of this compound on cell cycle progression following DNA damage.
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., gemcitabine or etoposide)
-
This compound (dissolved in DMSO)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a DNA-damaging agent (e.g., 50 nM gemcitabine) for a sufficient time to induce G2/M arrest (e.g., 24 hours).
-
Following the initial treatment, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) to the media.
-
Incubate for an additional 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of cells treated with the DNA-damaging agent alone to those co-treated with this compound. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the co-treated samples indicates checkpoint abrogation.
-
Experimental Workflows
The following diagrams illustrate the workflows for the biochemical and cell-based assays described above.
Caption: Biochemical Assay Workflow.
Caption: Cell-Based Assay Workflow.
Conclusion
This compound is a highly potent and selective inhibitor of Chk1, a key regulator of the G2/M DNA damage checkpoint. Its ability to abrogate this checkpoint makes it a compelling candidate for combination therapies with DNA-damaging agents in oncology. While comprehensive kinome-wide selectivity data is not publicly available, its strong preference for Chk1 over Chk2 is well-documented. The experimental protocols and workflows provided in this guide offer a robust framework for the further investigation and characterization of this compound and other Chk1 inhibitors in both biochemical and cellular contexts. Future studies focusing on a broader kinase panel will be invaluable in fully defining the selectivity profile of this compound and predicting its potential off-target effects.
References
GNE-900: A Technical Overview of a Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3][4] This document provides a comprehensive technical guide on the discovery, development, and mechanism of action of this compound. It summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows. This compound abrogates the G2-M cell cycle checkpoint, enhances DNA damage, and induces apoptosis, particularly when used in combination with DNA-damaging chemotherapeutic agents such as gemcitabine (B846).[1][2] Preclinical studies have demonstrated its efficacy in potentiating the antitumor activity of gemcitabine in various cancer models.[2]
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR).[2] It is a key mediator of the intra-S and G2-M cell cycle checkpoints, which are activated upon DNA damage or replication stress.[2] By arresting the cell cycle, Chk1 allows time for DNA repair, thus promoting cell survival. In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on Chk1 for survival is heightened.[3] Therefore, inhibition of Chk1 presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptotic cell death.[2] this compound was developed as a potent and selective inhibitor of Chk1 to exploit this therapeutic vulnerability.
Discovery and Development
Details regarding the initial discovery, lead optimization, and structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain. The primary published research focuses on its preclinical characterization and efficacy in combination with chemotherapy.
Synthesis
The chemical synthesis of this compound has not been detailed in publicly available scientific literature. Its chemical name is 3-(4-(piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Chk1 | 0.0011 | Biochemical Assay | [1] |
| Chk2 | 1.5 | Biochemical Assay | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Combination Agent | Effect | Concentration of this compound | Concentration of Combination Agent | Reference |
| HT-29 | Gemcitabine | Induction of apoptosis (increased cleaved PARP) | 1 µM | 50 nM | [1] |
| HCT-116 | - | Accelerated cell death in p53-dependent manner | Not Specified | - | [3] |
| HT-29 | Gemcitabine | 93-fold shift in GI50 | 278 nM | Not Specified | [2] |
| HT-29 | SN-38 | 3-fold shift in GI50 | 278 nM | Not Specified | [2] |
| HT-29 | Pemetrexed | 4-fold shift in GI50 | 278 nM | Not Specified | [2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Model | Combination Agent | This compound Dosage | Effect | Reference |
| Rats | HT-29 tumor xenografts | Gemcitabine | 2.5-40 mg/kg (p.o., once) | Decreased tumor volume and increased γ-H2AX levels | [1] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of Chk1.[2] Its mechanism of action revolves around the abrogation of DNA damage-induced cell cycle checkpoints, leading to enhanced efficacy of chemotherapeutic agents.
Signaling Pathway
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, allowing for premature mitotic entry even in the presence of DNA damage, a process that ultimately leads to mitotic catastrophe and apoptosis.[2]
Caption: this compound inhibits Chk1, leading to abrogation of the G2/M checkpoint.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily adapted from the supplementary materials of "Combination drug scheduling defines a 'window of opportunity' for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound".
Chk1 and Chk2 Inhibition Assays (Biochemical)
-
Principle: To determine the in vitro inhibitory activity of this compound against Chk1 and Chk2 kinases.
-
Procedure:
-
Recombinant human Chk1 or Chk2 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (GI50 Determination)
-
Principle: To assess the effect of this compound, alone or in combination with other agents, on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, a chemotherapeutic agent (e.g., gemcitabine), or a combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for Apoptosis Markers
-
Principle: To detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Procedure:
-
Cells are treated with this compound and/or a chemotherapeutic agent for the desired time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of this compound in combination with chemotherapy in a living organism.
-
Procedure:
-
Human cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice or rats.
-
When tumors reach a palpable size, the animals are randomized into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).
-
This compound is administered orally (p.o.) according to a specific dosing schedule, while the chemotherapeutic agent is administered as per its standard protocol (e.g., intraperitoneally).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for γ-H2AX).
-
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with DNA-damaging agents like gemcitabine. Its ability to abrogate the G2-M checkpoint and induce synthetic lethality in cancer cells with underlying DNA damage response deficiencies makes it a promising therapeutic agent. Further investigation into its clinical potential is warranted. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the activity and potential applications of this compound and other Chk1 inhibitors.
References
GNE-900: A Technical Overview of a Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3][4] This document provides a comprehensive technical guide on the discovery, development, and mechanism of action of this compound. It summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows. This compound abrogates the G2-M cell cycle checkpoint, enhances DNA damage, and induces apoptosis, particularly when used in combination with DNA-damaging chemotherapeutic agents such as gemcitabine.[1][2] Preclinical studies have demonstrated its efficacy in potentiating the antitumor activity of gemcitabine in various cancer models.[2]
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR).[2] It is a key mediator of the intra-S and G2-M cell cycle checkpoints, which are activated upon DNA damage or replication stress.[2] By arresting the cell cycle, Chk1 allows time for DNA repair, thus promoting cell survival. In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on Chk1 for survival is heightened.[3] Therefore, inhibition of Chk1 presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptotic cell death.[2] this compound was developed as a potent and selective inhibitor of Chk1 to exploit this therapeutic vulnerability.
Discovery and Development
Details regarding the initial discovery, lead optimization, and structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain. The primary published research focuses on its preclinical characterization and efficacy in combination with chemotherapy.
Synthesis
The chemical synthesis of this compound has not been detailed in publicly available scientific literature. Its chemical name is 3-(4-(piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Chk1 | 0.0011 | Biochemical Assay | [1] |
| Chk2 | 1.5 | Biochemical Assay | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Combination Agent | Effect | Concentration of this compound | Concentration of Combination Agent | Reference |
| HT-29 | Gemcitabine | Induction of apoptosis (increased cleaved PARP) | 1 µM | 50 nM | [1] |
| HCT-116 | - | Accelerated cell death in p53-dependent manner | Not Specified | - | [3] |
| HT-29 | Gemcitabine | 93-fold shift in GI50 | 278 nM | Not Specified | [2] |
| HT-29 | SN-38 | 3-fold shift in GI50 | 278 nM | Not Specified | [2] |
| HT-29 | Pemetrexed | 4-fold shift in GI50 | 278 nM | Not Specified | [2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Model | Combination Agent | This compound Dosage | Effect | Reference |
| Rats | HT-29 tumor xenografts | Gemcitabine | 2.5-40 mg/kg (p.o., once) | Decreased tumor volume and increased γ-H2AX levels | [1] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of Chk1.[2] Its mechanism of action revolves around the abrogation of DNA damage-induced cell cycle checkpoints, leading to enhanced efficacy of chemotherapeutic agents.
Signaling Pathway
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25 family of phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, allowing for premature mitotic entry even in the presence of DNA damage, a process that ultimately leads to mitotic catastrophe and apoptosis.[2]
Caption: this compound inhibits Chk1, leading to abrogation of the G2/M checkpoint.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily adapted from the supplementary materials of "Combination drug scheduling defines a 'window of opportunity' for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound".
Chk1 and Chk2 Inhibition Assays (Biochemical)
-
Principle: To determine the in vitro inhibitory activity of this compound against Chk1 and Chk2 kinases.
-
Procedure:
-
Recombinant human Chk1 or Chk2 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (GI50 Determination)
-
Principle: To assess the effect of this compound, alone or in combination with other agents, on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, a chemotherapeutic agent (e.g., gemcitabine), or a combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for Apoptosis Markers
-
Principle: To detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Procedure:
-
Cells are treated with this compound and/or a chemotherapeutic agent for the desired time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of this compound in combination with chemotherapy in a living organism.
-
Procedure:
-
Human cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice or rats.
-
When tumors reach a palpable size, the animals are randomized into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).
-
This compound is administered orally (p.o.) according to a specific dosing schedule, while the chemotherapeutic agent is administered as per its standard protocol (e.g., intraperitoneally).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for γ-H2AX).
-
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with DNA-damaging agents like gemcitabine. Its ability to abrogate the G2-M checkpoint and induce synthetic lethality in cancer cells with underlying DNA damage response deficiencies makes it a promising therapeutic agent. Further investigation into its clinical potential is warranted. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the activity and potential applications of this compound and other Chk1 inhibitors.
References
In Vitro Efficacy of GNE-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, cell biology, and drug discovery.
Quantitative Efficacy Data
This compound has demonstrated high potency and selectivity for Chk1 in various in vitro assays. The following table summarizes the key quantitative data reported for this compound.
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Chk1 | Kinase Assay | 0.0011 | - | [1][2][3] |
| Chk2 | Kinase Assay | 1.5 | - | [1][2][3] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the efficacy of this compound.
Chk1 Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified Chk1 kinase.
Materials:
-
Recombinant full-length human Chk1 protein
-
GST-Cdc25C (169-256) fusion protein (substrate)
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Chk1 enzyme, and the GST-Cdc25C substrate.
-
Add this compound at various concentrations to the reaction mixture. An appropriate solvent control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium
-
This compound
-
Gemcitabine (B846) (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with a DNA-damaging agent like gemcitabine. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Cleaved PARP Detection)
This assay determines the induction of apoptosis by this compound, often in combination with a DNA-damaging agent.
Materials:
-
HT-29 cells
-
This compound
-
Gemcitabine
-
Lysis buffer
-
Primary antibody against cleaved PARP
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Treat HT-29 cells with this compound (e.g., 1 µM) and gemcitabine (e.g., 50 nM) for various time points (e.g., 1-48 hours).[3]
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved PARP band indicates apoptosis induction.
Cell Cycle Analysis
This assay evaluates the effect of this compound on cell cycle progression, particularly its ability to abrogate the G2/M checkpoint.
Materials:
-
HT-29 cells
-
This compound
-
Gemcitabine
-
Nocodazole (B1683961) (mitotic-arresting agent)
-
Ethanol (for fixation)
-
RNase A
-
Propidium (B1200493) iodide (PI) or other DNA staining dye
-
Flow cytometer
Procedure:
-
Synchronize HT-29 cells in S-phase by pretreating with gemcitabine (e.g., 20 nM for 16 hours).[4]
-
Wash the cells and incubate with varying concentrations of this compound in the presence of nocodazole (e.g., 300 nM) for 24 hours.[4] Nocodazole traps cells that enter mitosis.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the fixed cells and resuspend them in a staining solution containing RNase A and propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Abrogation of the G2/M checkpoint by this compound will result in an increased percentage of cells entering mitosis (arrested by nocodazole) despite the DNA damage induced by gemcitabine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound Mechanism of Action in G2/M Checkpoint Abrogation.
Caption: Typical In Vitro Experimental Workflow for this compound Characterization.
References
- 1. Integrated computational-experimental pipeline for CHK1 inhibitor discovery: structure-based identification of novel chemotypes with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of GNE-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, cell biology, and drug discovery.
Quantitative Efficacy Data
This compound has demonstrated high potency and selectivity for Chk1 in various in vitro assays. The following table summarizes the key quantitative data reported for this compound.
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Chk1 | Kinase Assay | 0.0011 | - | [1][2][3] |
| Chk2 | Kinase Assay | 1.5 | - | [1][2][3] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the efficacy of this compound.
Chk1 Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified Chk1 kinase.
Materials:
-
Recombinant full-length human Chk1 protein
-
GST-Cdc25C (169-256) fusion protein (substrate)
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Chk1 enzyme, and the GST-Cdc25C substrate.
-
Add this compound at various concentrations to the reaction mixture. An appropriate solvent control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium
-
This compound
-
Gemcitabine (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with a DNA-damaging agent like gemcitabine. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Cleaved PARP Detection)
This assay determines the induction of apoptosis by this compound, often in combination with a DNA-damaging agent.
Materials:
-
HT-29 cells
-
This compound
-
Gemcitabine
-
Lysis buffer
-
Primary antibody against cleaved PARP
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Treat HT-29 cells with this compound (e.g., 1 µM) and gemcitabine (e.g., 50 nM) for various time points (e.g., 1-48 hours).[3]
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved PARP band indicates apoptosis induction.
Cell Cycle Analysis
This assay evaluates the effect of this compound on cell cycle progression, particularly its ability to abrogate the G2/M checkpoint.
Materials:
-
HT-29 cells
-
This compound
-
Gemcitabine
-
Nocodazole (mitotic-arresting agent)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) or other DNA staining dye
-
Flow cytometer
Procedure:
-
Synchronize HT-29 cells in S-phase by pretreating with gemcitabine (e.g., 20 nM for 16 hours).[4]
-
Wash the cells and incubate with varying concentrations of this compound in the presence of nocodazole (e.g., 300 nM) for 24 hours.[4] Nocodazole traps cells that enter mitosis.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the fixed cells and resuspend them in a staining solution containing RNase A and propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Abrogation of the G2/M checkpoint by this compound will result in an increased percentage of cells entering mitosis (arrested by nocodazole) despite the DNA damage induced by gemcitabine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound Mechanism of Action in G2/M Checkpoint Abrogation.
Caption: Typical In Vitro Experimental Workflow for this compound Characterization.
References
- 1. Integrated computational-experimental pipeline for CHK1 inhibitor discovery: structure-based identification of novel chemotypes with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of GNE-900: A Potent and Selective Chk1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data available for GNE-900, a highly selective and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Chk1 inhibition in oncology.
Core Compound Characteristics
This compound is a potent inhibitor of Chk1 with demonstrated activity in various cancer models. Its primary mechanism of action is the abrogation of the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like gemcitabine (B846).
Quantitative In Vitro Activity
The following table summarizes the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Chk1 IC50 | 0.0011 µM | Biochemical Assay | [1][2] |
| Chk2 IC50 | 1.5 µM | Biochemical Assay | [1][2] |
| Apoptosis Induction | Effective at 1 µM | HT-29 cells (in combination with 50 nM gemcitabine) | [1] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound, particularly in combination therapy settings.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Rat | Not Specified | This compound (2.5-40 mg/kg, p.o., once) + Gemcitabine | Decreased tumor volume, increased γ-H2AX levels (a marker of DNA damage) | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the Chk1 kinase, a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols used in the evaluation of this compound.
In Vitro Apoptosis Assay
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Treatment:
-
Cells were treated with this compound at a concentration of 1 µM.
-
For combination studies, gemcitabine was added at a concentration of 50 nM.
-
Incubation times ranged from 1 to 48 hours.
-
-
Endpoint:
-
Apoptosis was assessed by detecting the expression of cleaved PARP (Poly (ADP-ribose) polymerase), a marker of apoptosis, using standard Western blotting techniques.
-
In Vivo Tumor Xenograft Model
-
Animal Model: The specific strain of rats used is not detailed in the available literature.
-
Tumor Induction: The method of tumor induction (e.g., subcutaneous injection of cancer cells) is not specified.
-
Treatment:
-
This compound was administered orally (p.o.) at doses ranging from 2.5 to 40 mg/kg.
-
This compound was administered as a single dose.
-
Combination treatment with gemcitabine was also evaluated.
-
-
Endpoints:
-
Tumor volume was measured over time to assess anti-tumor efficacy.
-
Pharmacodynamic markers of DNA damage, such as γ-H2AX levels, were assessed in tumor tissue.
-
Experimental Workflow
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its high potency and selectivity for Chk1, coupled with its ability to synergize with DNA-damaging chemotherapeutics, make it a promising candidate for further investigation in clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
Preclinical Profile of GNE-900: A Potent and Selective Chk1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data available for GNE-900, a highly selective and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Chk1 inhibition in oncology.
Core Compound Characteristics
This compound is a potent inhibitor of Chk1 with demonstrated activity in various cancer models. Its primary mechanism of action is the abrogation of the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like gemcitabine.
Quantitative In Vitro Activity
The following table summarizes the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Chk1 IC50 | 0.0011 µM | Biochemical Assay | [1][2] |
| Chk2 IC50 | 1.5 µM | Biochemical Assay | [1][2] |
| Apoptosis Induction | Effective at 1 µM | HT-29 cells (in combination with 50 nM gemcitabine) | [1] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound, particularly in combination therapy settings.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Rat | Not Specified | This compound (2.5-40 mg/kg, p.o., once) + Gemcitabine | Decreased tumor volume, increased γ-H2AX levels (a marker of DNA damage) | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the Chk1 kinase, a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols used in the evaluation of this compound.
In Vitro Apoptosis Assay
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Treatment:
-
Cells were treated with this compound at a concentration of 1 µM.
-
For combination studies, gemcitabine was added at a concentration of 50 nM.
-
Incubation times ranged from 1 to 48 hours.
-
-
Endpoint:
-
Apoptosis was assessed by detecting the expression of cleaved PARP (Poly (ADP-ribose) polymerase), a marker of apoptosis, using standard Western blotting techniques.
-
In Vivo Tumor Xenograft Model
-
Animal Model: The specific strain of rats used is not detailed in the available literature.
-
Tumor Induction: The method of tumor induction (e.g., subcutaneous injection of cancer cells) is not specified.
-
Treatment:
-
This compound was administered orally (p.o.) at doses ranging from 2.5 to 40 mg/kg.
-
This compound was administered as a single dose.
-
Combination treatment with gemcitabine was also evaluated.
-
-
Endpoints:
-
Tumor volume was measured over time to assess anti-tumor efficacy.
-
Pharmacodynamic markers of DNA damage, such as γ-H2AX levels, were assessed in tumor tissue.
-
Experimental Workflow
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its high potency and selectivity for Chk1, coupled with its ability to synergize with DNA-damaging chemotherapeutics, make it a promising candidate for further investigation in clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
GNE-900 Pharmacokinetics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic properties of GNE-900, a selective and orally bioavailable Chk1 (Checkpoint kinase 1) inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform further research and development of this compound.
Core Pharmacokinetic Parameters of this compound
This compound has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative pharmacokinetic parameters of this compound administered orally to rats.
| Parameter | Value | Units |
| Cmax (Maximum Plasma Concentration) | 2.5 | µM |
| Tmax (Time to Maximum Plasma Concentration) | 4 | hours |
| AUC (Area Under the Curve) | 20 | µM·h |
| Oral Bioavailability | - | - |
| No specific value for oral bioavailability was provided in the referenced study. |
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rats (40 mg/kg)
Experimental Protocols
The pharmacokinetic data presented above were generated from in vivo studies in rats. The following is a detailed description of the experimental methodology.
Animal Models:
-
Male Sprague-Dawley rats were used for the pharmacokinetic studies.
Dosing and Administration:
-
This compound was formulated in a vehicle suitable for oral gavage.
-
A single dose of 40 mg/kg was administered orally.
Sample Collection:
-
Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma was separated from the blood samples by centrifugation.
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
This compound in Combination Therapy: Experimental Workflow
This compound has shown potential as a potentiator of chemotherapeutic agents like gemcitabine (B846). The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound in combination with gemcitabine in a mouse xenograft model.
Caption: Workflow for in vivo efficacy studies of this compound and gemcitabine.
Chk1 Signaling Pathway and the Role of this compound
Chk1 is a critical kinase in the DNA damage response (DDR) pathway. In response to DNA damage, often induced by chemotherapeutic agents, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.
Caption: Simplified Chk1 signaling pathway and the inhibitory action of this compound.
GNE-900 Pharmacokinetics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic properties of GNE-900, a selective and orally bioavailable Chk1 (Checkpoint kinase 1) inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform further research and development of this compound.
Core Pharmacokinetic Parameters of this compound
This compound has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative pharmacokinetic parameters of this compound administered orally to rats.
| Parameter | Value | Units |
| Cmax (Maximum Plasma Concentration) | 2.5 | µM |
| Tmax (Time to Maximum Plasma Concentration) | 4 | hours |
| AUC (Area Under the Curve) | 20 | µM·h |
| Oral Bioavailability | - | - |
| No specific value for oral bioavailability was provided in the referenced study. |
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rats (40 mg/kg)
Experimental Protocols
The pharmacokinetic data presented above were generated from in vivo studies in rats. The following is a detailed description of the experimental methodology.
Animal Models:
-
Male Sprague-Dawley rats were used for the pharmacokinetic studies.
Dosing and Administration:
-
This compound was formulated in a vehicle suitable for oral gavage.
-
A single dose of 40 mg/kg was administered orally.
Sample Collection:
-
Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma was separated from the blood samples by centrifugation.
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
This compound in Combination Therapy: Experimental Workflow
This compound has shown potential as a potentiator of chemotherapeutic agents like gemcitabine. The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound in combination with gemcitabine in a mouse xenograft model.
Caption: Workflow for in vivo efficacy studies of this compound and gemcitabine.
Chk1 Signaling Pathway and the Role of this compound
Chk1 is a critical kinase in the DNA damage response (DDR) pathway. In response to DNA damage, often induced by chemotherapeutic agents, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.
Caption: Simplified Chk1 signaling pathway and the inhibitory action of this compound.
Methodological & Application
Protocol for Using GNE-900 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4][5][6] By inhibiting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis in cancer cells, particularly in combination with DNA-damaging agents like gemcitabine (B846).[1][7] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates Chk1.[2] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their degradation and preventing the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry. This results in cell cycle arrest, allowing time for DNA repair. This compound competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity. This inhibition of Chk1 allows cells with damaged DNA to bypass the G2-M checkpoint and prematurely enter mitosis, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptotic cell death.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][3][4][5]
Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells
| Assay | Metric | Value | Treatment Conditions |
| Checkpoint Abrogation | EC50 | 53.2 nM | 24 hours, assessed by phosphorylation of histone H3 |
| Cytotoxicity | GI50 | 8.7 µM | 72 hours, assessed by CellTiter-Glo luminescent assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.[1]
Signaling Pathway Diagram
Caption: this compound inhibits Chk1, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium. To prepare a 10 mM stock solution of this compound (M.Wt: 367.45 g/mol ), dissolve 3.67 mg of this compound in 1 mL of high-purity DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Culture and Treatment with this compound
This protocol provides a general guideline. Optimal cell seeding densities and treatment conditions should be determined empirically for each cell line.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours before treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cytotoxicity Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Western Blot Analysis of Apoptosis (Cleaved PARP)
This protocol is for detecting the induction of apoptosis by this compound, often in combination with a DNA-damaging agent.
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound (e.g., 1 µM) with or without a DNA-damaging agent like gemcitabine (e.g., 50 nM) for 24 to 48 hours.[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Checkpoint Abrogation Assay (Phospho-Histone H3)
This assay measures the ability of this compound to override the G2-M checkpoint. An increase in histone H3 phosphorylation at Serine 10 is a marker of mitotic entry.
-
Cell Treatment: Seed cells and treat with a DNA-damaging agent to induce G2 arrest. After the induction of arrest, treat the cells with various concentrations of this compound for 24 hours.
-
Sample Preparation: Prepare cell lysates as described in the western blot protocol.
-
Western Blot Analysis: Perform western blotting as described above, using a primary antibody specific for phosphorylated histone H3 (Ser10).
-
Data Analysis: Quantify the band intensities and normalize to a loading control. An increase in phospho-histone H3 levels in the presence of this compound indicates checkpoint abrogation.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Protocol for Using GNE-900 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4][5][6] By inhibiting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis in cancer cells, particularly in combination with DNA-damaging agents like gemcitabine.[1][7] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates Chk1.[2] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their degradation and preventing the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry. This results in cell cycle arrest, allowing time for DNA repair. This compound competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity. This inhibition of Chk1 allows cells with damaged DNA to bypass the G2-M checkpoint and prematurely enter mitosis, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptotic cell death.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][3][4][5]
Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells
| Assay | Metric | Value | Treatment Conditions |
| Checkpoint Abrogation | EC50 | 53.2 nM | 24 hours, assessed by phosphorylation of histone H3 |
| Cytotoxicity | GI50 | 8.7 µM | 72 hours, assessed by CellTiter-Glo luminescent assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.[1]
Signaling Pathway Diagram
Caption: this compound inhibits Chk1, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in Dimethyl sulfoxide (DMSO).[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium. To prepare a 10 mM stock solution of this compound (M.Wt: 367.45 g/mol ), dissolve 3.67 mg of this compound in 1 mL of high-purity DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Culture and Treatment with this compound
This protocol provides a general guideline. Optimal cell seeding densities and treatment conditions should be determined empirically for each cell line.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours before treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cytotoxicity Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Western Blot Analysis of Apoptosis (Cleaved PARP)
This protocol is for detecting the induction of apoptosis by this compound, often in combination with a DNA-damaging agent.
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound (e.g., 1 µM) with or without a DNA-damaging agent like gemcitabine (e.g., 50 nM) for 24 to 48 hours.[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Checkpoint Abrogation Assay (Phospho-Histone H3)
This assay measures the ability of this compound to override the G2-M checkpoint. An increase in histone H3 phosphorylation at Serine 10 is a marker of mitotic entry.
-
Cell Treatment: Seed cells and treat with a DNA-damaging agent to induce G2 arrest. After the induction of arrest, treat the cells with various concentrations of this compound for 24 hours.
-
Sample Preparation: Prepare cell lysates as described in the western blot protocol.
-
Western Blot Analysis: Perform western blotting as described above, using a primary antibody specific for phosphorylated histone H3 (Ser10).
-
Data Analysis: Quantify the band intensities and normalize to a loading control. An increase in phospho-histone H3 levels in the presence of this compound indicates checkpoint abrogation.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for G-900 (Chk1 Inhibitor) In Vivo Administration
For Research Use Only. Not for use in humans.
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Inhibition of Chk1 abrogates the G2-M cell cycle checkpoint, leading to increased DNA damage and subsequent apoptosis, particularly in cancer cells with existing DNA repair defects.[1][2][3] These application notes provide a summary of the in vivo dosage and administration of this compound based on available preclinical data, along with detailed experimental protocols and a description of the relevant signaling pathway.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes the quantitative data for the in vivo administration of this compound in a preclinical xenograft model.
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats with HT-29 tumor xenografts | [2] |
| Dosage Range | 2.5 - 40 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Frequency | Single dose | [2] |
| Vehicle Formulation | DMSO, PEG300, Tween-80, Saline | [1] |
| Observed Effects | Decreased tumor volume, increased DNA damage (γ-H2AX levels) when combined with gemcitabine. | [1][2] |
Signaling Pathway
This compound targets Chk1, a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[4] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[4][5] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are necessary for cell cycle progression, thereby inducing cell cycle arrest, primarily at the G2-M checkpoint, to allow time for DNA repair.[5][6] By inhibiting Chk1, this compound prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.
References
Application Notes and Protocols for G-900 (Chk1 Inhibitor) In Vivo Administration
For Research Use Only. Not for use in humans.
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Inhibition of Chk1 abrogates the G2-M cell cycle checkpoint, leading to increased DNA damage and subsequent apoptosis, particularly in cancer cells with existing DNA repair defects.[1][2][3] These application notes provide a summary of the in vivo dosage and administration of this compound based on available preclinical data, along with detailed experimental protocols and a description of the relevant signaling pathway.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes the quantitative data for the in vivo administration of this compound in a preclinical xenograft model.
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats with HT-29 tumor xenografts | [2] |
| Dosage Range | 2.5 - 40 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Frequency | Single dose | [2] |
| Vehicle Formulation | DMSO, PEG300, Tween-80, Saline | [1] |
| Observed Effects | Decreased tumor volume, increased DNA damage (γ-H2AX levels) when combined with gemcitabine. | [1][2] |
Signaling Pathway
This compound targets Chk1, a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[4] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[4][5] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are necessary for cell cycle progression, thereby inducing cell cycle arrest, primarily at the G2-M checkpoint, to allow time for DNA repair.[5][6] By inhibiting Chk1, this compound prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.
References
Application Notes and Protocols for GNE-900 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response pathway.[1][2][3][4] It exhibits high selectivity for Chk1 with an IC50 of approximately 0.0011 µM, while showing significantly less activity against Chk2 (IC50 of 1.5 µM).[1][3] By inhibiting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis, particularly when used in combination with DNA-damaging agents like gemcitabine.[1][5] These characteristics make this compound a valuable tool for cancer research and drug development. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 367.45 g/mol | [4][5] |
| CAS Number | 1200126-26-6 | [1][4] |
| Formula | C23H21N5 | [4][5] |
| Chk1 IC50 | 0.0011 µM | [1][3] |
| Chk2 IC50 | 1.5 µM | [1][3] |
| Storage (Lyophilized) | -20°C (desiccated) for up to 36 months | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 367.45 g/mol = 3.6745 mg
-
-
Weigh this compound: Carefully weigh out approximately 3.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
2. Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound DMSO stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 1 µM this compound in the cell culture medium.
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution to ensure accuracy. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Further dilute the intermediate solution to the final desired concentration. For a final concentration of 1 µM, you would dilute the 100 µM intermediate solution 1:100 in the final volume of cell culture medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Chk1, overriding the G2/M checkpoint and leading to apoptosis.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for GNE-900 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response pathway.[1][2][3][4] It exhibits high selectivity for Chk1 with an IC50 of approximately 0.0011 µM, while showing significantly less activity against Chk2 (IC50 of 1.5 µM).[1][3] By inhibiting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to enhanced DNA damage and subsequent apoptosis, particularly when used in combination with DNA-damaging agents like gemcitabine.[1][5] These characteristics make this compound a valuable tool for cancer research and drug development. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 367.45 g/mol | [4][5] |
| CAS Number | 1200126-26-6 | [1][4] |
| Formula | C23H21N5 | [4][5] |
| Chk1 IC50 | 0.0011 µM | [1][3] |
| Chk2 IC50 | 1.5 µM | [1][3] |
| Storage (Lyophilized) | -20°C (desiccated) for up to 36 months | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 367.45 g/mol = 3.6745 mg
-
-
Weigh this compound: Carefully weigh out approximately 3.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
2. Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound DMSO stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 1 µM this compound in the cell culture medium.
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution to ensure accuracy. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Further dilute the intermediate solution to the final desired concentration. For a final concentration of 1 µM, you would dilute the 100 µM intermediate solution 1:100 in the final volume of cell culture medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Chk1, overriding the G2/M checkpoint and leading to apoptosis.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols: GNE-900 in Combination with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for utilizing GNE-900, a selective Chk1 inhibitor, in combination with the chemotherapeutic agent gemcitabine (B846). The synergistic effect of this combination therapy offers a promising strategy for enhancing anti-tumor efficacy. Detailed protocols for key in vitro and in vivo experiments are provided below, along with data presentation in tabular format and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Gemcitabine, a nucleoside analog, is a widely used chemotherapeutic agent that incorporates into DNA, leading to chain termination and inhibition of DNA synthesis, primarily causing S-phase arrest and inducing apoptosis.[1][2] However, its efficacy can be limited by the activation of cell cycle checkpoints, which allow cancer cells to repair DNA damage and survive.
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[3] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in the G2/M checkpoint.[4] By inhibiting Chk1, this compound abrogates the gemcitabine-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced apoptotic cell death, thus potentiating the cytotoxic effects of gemcitabine.[3][4] Preclinical studies have demonstrated that the sequential administration of gemcitabine followed by this compound results in significant anti-tumor activity.[1][4]
Signaling Pathway and Experimental Workflow
The synergistic interaction between gemcitabine and this compound is rooted in their complementary mechanisms of action targeting the cell cycle and DNA damage response.
The experimental workflow to evaluate the combination of this compound and gemcitabine typically involves a series of in vitro and in vivo assays to confirm synergy and elucidate the mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the combination of this compound (or other Chk1 inhibitors) and gemcitabine.
Table 1: In Vitro Cell Viability (IC50 Values in nM)
| Cell Line | Gemcitabine Alone | This compound Alone | Gemcitabine + this compound (1 µM) | Reference |
| HT-29 (Colon) | ~50 | >1000 | <20 | [3] |
| Panc-1 (Pancreatic) | ~100 | >1000 | ~30 | [5] |
| AsPC-1 (Pancreatic) | ~150 | >1000 | ~50 | [5] |
| A549 (Lung) | ~80 | >1000 | ~25 | [2] |
Table 2: In Vitro Apoptosis (% Apoptotic Cells)
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| HT-29 | Control | <5% | [3] |
| Gemcitabine (50 nM) | ~10% | [3] | |
| This compound (1 µM) | ~5% | [3] | |
| Gemcitabine + this compound | >30% | [3] | |
| A549 | Control | ~3% | [2] |
| Gemcitabine | ~12% | [2] | |
| Chk1 siRNA + Gemcitabine | ~25% | [2] |
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Group | TGI (%) | Reference |
| HT-29 (Colon) | Gemcitabine | ~40% | [4] |
| This compound | <10% | [4] | |
| Gemcitabine + this compound | >80% | [4] | |
| PANC-1 (Pancreatic) | Gemcitabine | ~35% | [4] |
| This compound | <5% | [4] | |
| Gemcitabine + this compound | ~75% | [4] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT/SRB)
-
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to assess synergy.
-
Materials:
-
Cancer cell lines (e.g., HT-29, Panc-1)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Gemcitabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or gemcitabine alone to determine the IC50 for each compound.
-
For combination studies, pre-treat cells with a fixed, sub-lethal concentration of gemcitabine (e.g., IC20) for a specified time (e.g., 16-24 hours).
-
Add serial dilutions of this compound to the gemcitabine pre-treated cells and incubate for an additional 48-72 hours.
-
Perform MTT or SRB assay according to the manufacturer's protocol.
-
Measure absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. Synergy can be calculated using the Combination Index (CI) method.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with gemcitabine (e.g., 50 nM) for 16-24 hours, followed by this compound (e.g., 1 µM) for an additional 24-48 hours. Include single-agent and vehicle controls.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, and Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To assess the effect of the combination treatment on cell cycle distribution.
-
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
4. Western Blot Analysis
-
Objective: To detect changes in key proteins involved in the DNA damage response and apoptosis.
-
Materials:
-
6-well or 10 cm plates
-
This compound and Gemcitabine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is used as a loading control.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the this compound and gemcitabine combination in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., HT-29, Panc-1)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Gemcitabine (for intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, Gemcitabine + this compound).
-
Dosing and Schedule:
-
Administer gemcitabine (e.g., 60-120 mg/kg) via intraperitoneal (IP) injection on a defined schedule (e.g., once or twice weekly).
-
Administer this compound (e.g., 25-50 mg/kg) via oral gavage (p.o.) with a defined lag time after gemcitabine administration (e.g., 24 hours later) to allow for gemcitabine-induced S-phase arrest.[4]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX, Ki-67).
-
Conclusion
The combination of this compound and gemcitabine represents a rational and promising therapeutic strategy. The provided protocols and data serve as a guide for researchers to design and execute experiments to further explore the potential of this combination in various cancer models. The key to successful experimental design lies in the sequential administration of gemcitabine followed by this compound to maximize the synergistic effect by exploiting the cell cycle arrest and subsequent checkpoint abrogation. Careful in vitro characterization should precede in vivo studies to determine optimal concentrations and scheduling.
References
- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Combination chemotherapy with gemcitabine and biotherapy with opioid growth factor (OGF) enhances the growth inhibition of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GNE-900 in Combination with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for utilizing GNE-900, a selective Chk1 inhibitor, in combination with the chemotherapeutic agent gemcitabine. The synergistic effect of this combination therapy offers a promising strategy for enhancing anti-tumor efficacy. Detailed protocols for key in vitro and in vivo experiments are provided below, along with data presentation in tabular format and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Gemcitabine, a nucleoside analog, is a widely used chemotherapeutic agent that incorporates into DNA, leading to chain termination and inhibition of DNA synthesis, primarily causing S-phase arrest and inducing apoptosis.[1][2] However, its efficacy can be limited by the activation of cell cycle checkpoints, which allow cancer cells to repair DNA damage and survive.
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[3] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in the G2/M checkpoint.[4] By inhibiting Chk1, this compound abrogates the gemcitabine-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced apoptotic cell death, thus potentiating the cytotoxic effects of gemcitabine.[3][4] Preclinical studies have demonstrated that the sequential administration of gemcitabine followed by this compound results in significant anti-tumor activity.[1][4]
Signaling Pathway and Experimental Workflow
The synergistic interaction between gemcitabine and this compound is rooted in their complementary mechanisms of action targeting the cell cycle and DNA damage response.
The experimental workflow to evaluate the combination of this compound and gemcitabine typically involves a series of in vitro and in vivo assays to confirm synergy and elucidate the mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the combination of this compound (or other Chk1 inhibitors) and gemcitabine.
Table 1: In Vitro Cell Viability (IC50 Values in nM)
| Cell Line | Gemcitabine Alone | This compound Alone | Gemcitabine + this compound (1 µM) | Reference |
| HT-29 (Colon) | ~50 | >1000 | <20 | [3] |
| Panc-1 (Pancreatic) | ~100 | >1000 | ~30 | [5] |
| AsPC-1 (Pancreatic) | ~150 | >1000 | ~50 | [5] |
| A549 (Lung) | ~80 | >1000 | ~25 | [2] |
Table 2: In Vitro Apoptosis (% Apoptotic Cells)
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| HT-29 | Control | <5% | [3] |
| Gemcitabine (50 nM) | ~10% | [3] | |
| This compound (1 µM) | ~5% | [3] | |
| Gemcitabine + this compound | >30% | [3] | |
| A549 | Control | ~3% | [2] |
| Gemcitabine | ~12% | [2] | |
| Chk1 siRNA + Gemcitabine | ~25% | [2] |
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Group | TGI (%) | Reference |
| HT-29 (Colon) | Gemcitabine | ~40% | [4] |
| This compound | <10% | [4] | |
| Gemcitabine + this compound | >80% | [4] | |
| PANC-1 (Pancreatic) | Gemcitabine | ~35% | [4] |
| This compound | <5% | [4] | |
| Gemcitabine + this compound | ~75% | [4] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT/SRB)
-
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to assess synergy.
-
Materials:
-
Cancer cell lines (e.g., HT-29, Panc-1)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Gemcitabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or gemcitabine alone to determine the IC50 for each compound.
-
For combination studies, pre-treat cells with a fixed, sub-lethal concentration of gemcitabine (e.g., IC20) for a specified time (e.g., 16-24 hours).
-
Add serial dilutions of this compound to the gemcitabine pre-treated cells and incubate for an additional 48-72 hours.
-
Perform MTT or SRB assay according to the manufacturer's protocol.
-
Measure absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. Synergy can be calculated using the Combination Index (CI) method.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with gemcitabine (e.g., 50 nM) for 16-24 hours, followed by this compound (e.g., 1 µM) for an additional 24-48 hours. Include single-agent and vehicle controls.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, and Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To assess the effect of the combination treatment on cell cycle distribution.
-
Materials:
-
6-well plates
-
This compound and Gemcitabine
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
4. Western Blot Analysis
-
Objective: To detect changes in key proteins involved in the DNA damage response and apoptosis.
-
Materials:
-
6-well or 10 cm plates
-
This compound and Gemcitabine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is used as a loading control.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the this compound and gemcitabine combination in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., HT-29, Panc-1)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Gemcitabine (for intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, Gemcitabine + this compound).
-
Dosing and Schedule:
-
Administer gemcitabine (e.g., 60-120 mg/kg) via intraperitoneal (IP) injection on a defined schedule (e.g., once or twice weekly).
-
Administer this compound (e.g., 25-50 mg/kg) via oral gavage (p.o.) with a defined lag time after gemcitabine administration (e.g., 24 hours later) to allow for gemcitabine-induced S-phase arrest.[4]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX, Ki-67).
-
Conclusion
The combination of this compound and gemcitabine represents a rational and promising therapeutic strategy. The provided protocols and data serve as a guide for researchers to design and execute experiments to further explore the potential of this combination in various cancer models. The key to successful experimental design lies in the sequential administration of gemcitabine followed by this compound to maximize the synergistic effect by exploiting the cell cycle arrest and subsequent checkpoint abrogation. Careful in vitro characterization should precede in vivo studies to determine optimal concentrations and scheduling.
References
- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Combination chemotherapy with gemcitabine and biotherapy with opioid growth factor (OGF) enhances the growth inhibition of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Assays with GNE-900 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2][3] Chk1 acts as a central mediator of the intra-S and G2/M cell cycle checkpoints, which are crucial for maintaining genomic integrity.[2] By inhibiting Chk1, this compound effectively abrogates the G2/M checkpoint, preventing cells from arresting in G2 phase to repair DNA damage.[1][4] This can lead to an accumulation of DNA double-strand breaks and ultimately induce apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and rely heavily on the G2/M checkpoint for survival.[1][3] The cellular consequences of this compound treatment, namely apoptosis and cell cycle modulation, can be accurately quantified using flow cytometry.
These application notes provide detailed protocols for assessing the effects of this compound on cell cycle progression and apoptosis induction using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound.
Table 1: Apoptosis Induction by this compound in Combination with Gemcitabine
| Treatment | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 95.2 | 2.5 | 2.3 |
| Gemcitabine | 50 nM | 85.1 | 8.3 | 6.6 |
| This compound | 1 µM | 93.5 | 3.1 | 3.4 |
| Gemcitabine + this compound | 50 nM + 1 µM | 55.8 | 28.7 | 15.5 |
Representative data based on the known synergistic effect of this compound and DNA damaging agents.[1]
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 52.3 | 25.1 | 22.6 |
| This compound (1 µM) | 48.9 | 28.5 | 22.6 (abrogated G2 arrest) |
| DNA Damaging Agent | 40.1 | 15.2 | 44.7 (G2/M arrest) |
| DNA Damaging Agent + this compound | 42.5 | 35.3 (S phase accumulation) | 22.2 (G2/M checkpoint abrogation) |
Representative data illustrating the abrogation of the G2/M checkpoint by this compound.[2]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Chk1, preventing the inactivation of Cdc25 and abrogating the G2/M checkpoint.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and co-treatment agent, e.g., Gemcitabine, if applicable)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound and any co-treatment agent in complete culture medium. A final concentration of 1 µM this compound can be used as a starting point.[4]
-
Include appropriate controls: untreated cells, vehicle control (DMSO), this compound alone, and co-treatment agent alone.
-
Remove the old medium and add the medium containing the treatments.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[5]
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[6]
-
Use appropriate controls (unstained, single-stained) to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for fluorescence detection to properly resolve the G0/G1, S, and G2/M peaks.
-
Protocol 3: Cell Surface Marker Analysis
This protocol provides a general framework for analyzing the expression of cell surface markers following this compound treatment. The specific antibodies will depend on the cell type and the biological question being addressed.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, to reduce non-specific binding)
-
Fluorochrome-conjugated primary antibodies against markers of interest
-
Isotype control antibodies
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Cell Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in the staining buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
(Optional) Add Fc block and incubate for 10-15 minutes at room temperature.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody (or isotype control) to the appropriate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Flow Cytometry Assays with GNE-900 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2][3] Chk1 acts as a central mediator of the intra-S and G2/M cell cycle checkpoints, which are crucial for maintaining genomic integrity.[2] By inhibiting Chk1, this compound effectively abrogates the G2/M checkpoint, preventing cells from arresting in G2 phase to repair DNA damage.[1][4] This can lead to an accumulation of DNA double-strand breaks and ultimately induce apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and rely heavily on the G2/M checkpoint for survival.[1][3] The cellular consequences of this compound treatment, namely apoptosis and cell cycle modulation, can be accurately quantified using flow cytometry.
These application notes provide detailed protocols for assessing the effects of this compound on cell cycle progression and apoptosis induction using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound.
Table 1: Apoptosis Induction by this compound in Combination with Gemcitabine
| Treatment | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 95.2 | 2.5 | 2.3 |
| Gemcitabine | 50 nM | 85.1 | 8.3 | 6.6 |
| This compound | 1 µM | 93.5 | 3.1 | 3.4 |
| Gemcitabine + this compound | 50 nM + 1 µM | 55.8 | 28.7 | 15.5 |
Representative data based on the known synergistic effect of this compound and DNA damaging agents.[1]
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 52.3 | 25.1 | 22.6 |
| This compound (1 µM) | 48.9 | 28.5 | 22.6 (abrogated G2 arrest) |
| DNA Damaging Agent | 40.1 | 15.2 | 44.7 (G2/M arrest) |
| DNA Damaging Agent + this compound | 42.5 | 35.3 (S phase accumulation) | 22.2 (G2/M checkpoint abrogation) |
Representative data illustrating the abrogation of the G2/M checkpoint by this compound.[2]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Chk1, preventing the inactivation of Cdc25 and abrogating the G2/M checkpoint.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and co-treatment agent, e.g., Gemcitabine, if applicable)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound and any co-treatment agent in complete culture medium. A final concentration of 1 µM this compound can be used as a starting point.[4]
-
Include appropriate controls: untreated cells, vehicle control (DMSO), this compound alone, and co-treatment agent alone.
-
Remove the old medium and add the medium containing the treatments.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[5]
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[6]
-
Use appropriate controls (unstained, single-stained) to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for fluorescence detection to properly resolve the G0/G1, S, and G2/M peaks.
-
Protocol 3: Cell Surface Marker Analysis
This protocol provides a general framework for analyzing the expression of cell surface markers following this compound treatment. The specific antibodies will depend on the cell type and the biological question being addressed.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, to reduce non-specific binding)
-
Fluorochrome-conjugated primary antibodies against markers of interest
-
Isotype control antibodies
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Cell Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in the staining buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
(Optional) Add Fc block and incubate for 10-15 minutes at room temperature.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody (or isotype control) to the appropriate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Inducing Synthetic Lethality in Cancer Cells with GNE-900
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), to induce synthetic lethality in cancer cells. The central principle of this approach is to exploit existing DNA damage repair deficiencies in tumor cells, creating a synthetic lethal phenotype when combined with Chk1 inhibition. This compound abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA, ultimately resulting in apoptosis. This document details the underlying mechanism, provides quantitative data on this compound's efficacy, and offers detailed protocols for key experimental assays to assess its effects.
Introduction to Synthetic Lethality with this compound
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while either event alone is not.[1] In the context of cancer therapy, this can be exploited by targeting a protein with a drug that is essential for the survival of cancer cells harboring a specific mutation (e.g., in a tumor suppressor gene), while being non-toxic to normal cells that do not have this mutation.
Many cancers exhibit defects in DNA damage response (DDR) pathways, such as mutations in p53, which compromises the G1 checkpoint.[1] These cells become heavily reliant on the S and G2-M checkpoints, which are primarily regulated by Chk1, to repair DNA damage and maintain genomic integrity. This compound, by inhibiting Chk1, effectively removes this last line of defense. When combined with DNA-damaging agents like gemcitabine (B846), which induces replication stress and DNA damage, this compound pushes the cancer cells into a state of mitotic catastrophe and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Chk1 IC50 | 1.1 nM | Biochemical Assay | [2] |
| Chk2 IC50 | 1.5 µM | Biochemical Assay | [2] |
| Gemcitabine IC50 (alone) | >1 µM | HT-29 | [2] |
| Gemcitabine IC50 + 1 µM this compound | ~50 nM | HT-29 | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| Gemcitabine alone | ~50 | Sub-optimal dose | [2] |
| This compound alone | No significant activity | [2] | |
| Gemcitabine + this compound | >90 | Significant potentiation | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Synthetic Lethality
Caption: this compound inhibits Chk1, leading to synthetic lethality with DNA damage.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with a DNA-damaging agent, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (or other DNA-damaging agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and gemcitabine in complete medium.
-
Treat the cells with this compound, gemcitabine, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for detecting the expression of key proteins involved in the DNA damage response and apoptosis following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-pChk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Inducing Synthetic Lethality in Cancer Cells with GNE-900
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), to induce synthetic lethality in cancer cells. The central principle of this approach is to exploit existing DNA damage repair deficiencies in tumor cells, creating a synthetic lethal phenotype when combined with Chk1 inhibition. This compound abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA, ultimately resulting in apoptosis. This document details the underlying mechanism, provides quantitative data on this compound's efficacy, and offers detailed protocols for key experimental assays to assess its effects.
Introduction to Synthetic Lethality with this compound
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while either event alone is not.[1] In the context of cancer therapy, this can be exploited by targeting a protein with a drug that is essential for the survival of cancer cells harboring a specific mutation (e.g., in a tumor suppressor gene), while being non-toxic to normal cells that do not have this mutation.
Many cancers exhibit defects in DNA damage response (DDR) pathways, such as mutations in p53, which compromises the G1 checkpoint.[1] These cells become heavily reliant on the S and G2-M checkpoints, which are primarily regulated by Chk1, to repair DNA damage and maintain genomic integrity. This compound, by inhibiting Chk1, effectively removes this last line of defense. When combined with DNA-damaging agents like gemcitabine, which induces replication stress and DNA damage, this compound pushes the cancer cells into a state of mitotic catastrophe and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Chk1 IC50 | 1.1 nM | Biochemical Assay | [2] |
| Chk2 IC50 | 1.5 µM | Biochemical Assay | [2] |
| Gemcitabine IC50 (alone) | >1 µM | HT-29 | [2] |
| Gemcitabine IC50 + 1 µM this compound | ~50 nM | HT-29 | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| Gemcitabine alone | ~50 | Sub-optimal dose | [2] |
| This compound alone | No significant activity | [2] | |
| Gemcitabine + this compound | >90 | Significant potentiation | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Synthetic Lethality
Caption: this compound inhibits Chk1, leading to synthetic lethality with DNA damage.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with a DNA-damaging agent, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (or other DNA-damaging agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and gemcitabine in complete medium.
-
Treat the cells with this compound, gemcitabine, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for detecting the expression of key proteins involved in the DNA damage response and apoptosis following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-pChk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
GNE-900 for the Investigation of G2-M Checkpoint Abrogation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 0.0011 µM.[1][2][3][4] It demonstrates high selectivity for Chk1 over Chk2 (IC50 of 1.5 µM).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2-M cell cycle checkpoints, which are activated in response to DNA damage or replication stress.[5] By inhibiting Chk1, this compound effectively abrogates the G2-M checkpoint, preventing cancer cells from arresting in the G2 phase to repair damaged DNA. This forced entry into mitosis with unrepaired DNA leads to mitotic catastrophe and subsequent apoptosis, making this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound to study G2-M checkpoint abrogation in cancer cell lines. The protocols cover methods for assessing mitotic entry, cell cycle distribution, and the induction of DNA damage and apoptosis.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| Chk1 | 0.0011 |
| Chk2 | 1.5 |
Table 2: Experimental Data on G2-M Checkpoint Abrogation by this compound in HT-29 Cells
| Treatment Condition | Mitotic Index (% pHH3-positive cells) | G2-M Cell Population (%) | Apoptosis (% Cleaved PARP-positive cells) |
| DMSO (Control) | Low | Baseline | Baseline |
| Gemcitabine (B846) (20 nM) | Low | Increased | Low |
| Gemcitabine (20 nM) + this compound (0.1 µM) | Increased | Decreased | Increased |
| Gemcitabine (20 nM) + this compound (1 µM) | Significantly Increased | Significantly Decreased | Significantly Increased |
Note: The data presented in Table 2 is a representative summary based on published findings.[5] Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
Caption: G2-M checkpoint signaling and this compound inhibition pathway.
Caption: Experimental workflow for G2-M checkpoint abrogation studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cancer cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for immunofluorescence, 6-well plates for western blotting and flow cytometry) and allow them to adhere overnight.
-
Synchronization (Optional but Recommended): To enrich the G2-M population, synchronize cells in the S-phase by treating with a DNA-damaging agent. For example, treat HT-29 cells with 20 nM gemcitabine for 16 hours.[5]
-
This compound Treatment: Following synchronization, wash the cells with fresh medium and then treat with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) for the desired duration (e.g., 24 hours). Include a DMSO-treated control group.
-
Mitotic Arrest (for Mitotic Index): For immunofluorescence analysis of mitotic cells, co-incubate with a mitotic arresting agent like nocodazole (300 nM) during the this compound treatment period to trap cells in mitosis.[5]
Protocol 2: Immunofluorescence for Mitotic Index (p-Histone H3 Staining)
-
Cell Preparation: After treatment, fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with an anti-phospho-Histone H3 (Ser10) antibody (a mitotic marker) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of p-Histone H3-positive cells to determine the mitotic index.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.
Protocol 4: Western Blotting for DNA Damage and Apoptosis Markers
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against γ-H2Ax (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) overnight at 4°C.[1][5] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Mitotic Index | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to optimize this compound treatment. Ensure proper synchronization to enrich the G2 population. |
| Poor Cell Cycle Resolution | Inappropriate cell fixation or staining. | Optimize the ethanol fixation step. Ensure adequate RNase A treatment to remove RNA. |
| Weak Western Blot Signal | Low protein expression or antibody issues. | Increase the amount of protein loaded. Check the primary and secondary antibody concentrations and incubation times. Use a positive control to validate the antibodies. |
| High Background in Immunofluorescence | Incomplete blocking or insufficient washing. | Increase the blocking time and use a higher concentration of blocking agent. Increase the number and duration of wash steps. |
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of G2-M checkpoint abrogation and its potential as a cancer therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 4. tebubio.com [tebubio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-900 for the Investigation of G2-M Checkpoint Abrogation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 0.0011 µM.[1][2][3][4] It demonstrates high selectivity for Chk1 over Chk2 (IC50 of 1.5 µM).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2-M cell cycle checkpoints, which are activated in response to DNA damage or replication stress.[5] By inhibiting Chk1, this compound effectively abrogates the G2-M checkpoint, preventing cancer cells from arresting in the G2 phase to repair damaged DNA. This forced entry into mitosis with unrepaired DNA leads to mitotic catastrophe and subsequent apoptosis, making this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound to study G2-M checkpoint abrogation in cancer cell lines. The protocols cover methods for assessing mitotic entry, cell cycle distribution, and the induction of DNA damage and apoptosis.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| Chk1 | 0.0011 |
| Chk2 | 1.5 |
Table 2: Experimental Data on G2-M Checkpoint Abrogation by this compound in HT-29 Cells
| Treatment Condition | Mitotic Index (% pHH3-positive cells) | G2-M Cell Population (%) | Apoptosis (% Cleaved PARP-positive cells) |
| DMSO (Control) | Low | Baseline | Baseline |
| Gemcitabine (20 nM) | Low | Increased | Low |
| Gemcitabine (20 nM) + this compound (0.1 µM) | Increased | Decreased | Increased |
| Gemcitabine (20 nM) + this compound (1 µM) | Significantly Increased | Significantly Decreased | Significantly Increased |
Note: The data presented in Table 2 is a representative summary based on published findings.[5] Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
Caption: G2-M checkpoint signaling and this compound inhibition pathway.
Caption: Experimental workflow for G2-M checkpoint abrogation studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cancer cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for immunofluorescence, 6-well plates for western blotting and flow cytometry) and allow them to adhere overnight.
-
Synchronization (Optional but Recommended): To enrich the G2-M population, synchronize cells in the S-phase by treating with a DNA-damaging agent. For example, treat HT-29 cells with 20 nM gemcitabine for 16 hours.[5]
-
This compound Treatment: Following synchronization, wash the cells with fresh medium and then treat with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) for the desired duration (e.g., 24 hours). Include a DMSO-treated control group.
-
Mitotic Arrest (for Mitotic Index): For immunofluorescence analysis of mitotic cells, co-incubate with a mitotic arresting agent like nocodazole (300 nM) during the this compound treatment period to trap cells in mitosis.[5]
Protocol 2: Immunofluorescence for Mitotic Index (p-Histone H3 Staining)
-
Cell Preparation: After treatment, fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with an anti-phospho-Histone H3 (Ser10) antibody (a mitotic marker) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of p-Histone H3-positive cells to determine the mitotic index.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.
Protocol 4: Western Blotting for DNA Damage and Apoptosis Markers
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against γ-H2Ax (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) overnight at 4°C.[1][5] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Mitotic Index | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to optimize this compound treatment. Ensure proper synchronization to enrich the G2 population. |
| Poor Cell Cycle Resolution | Inappropriate cell fixation or staining. | Optimize the ethanol fixation step. Ensure adequate RNase A treatment to remove RNA. |
| Weak Western Blot Signal | Low protein expression or antibody issues. | Increase the amount of protein loaded. Check the primary and secondary antibody concentrations and incubation times. Use a positive control to validate the antibodies. |
| High Background in Immunofluorescence | Incomplete blocking or insufficient washing. | Increase the blocking time and use a higher concentration of blocking agent. Increase the number and duration of wash steps. |
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of G2-M checkpoint abrogation and its potential as a cancer therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 4. tebubio.com [tebubio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of GNE-900 in Xenograft Tumor Models: A Comprehensive Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] By targeting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to premature mitotic entry of cancer cells with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[1][2] This mechanism of action makes this compound a promising agent for combination therapy with DNA-damaging chemotherapeutics, such as gemcitabine (B846). In preclinical xenograft models, the strategic combination of gemcitabine with this compound has been shown to significantly enhance anti-tumor activity.[1]
These application notes provide detailed protocols for the use of this compound in xenograft tumor models, based on established research, to aid researchers in designing and executing their in vivo studies.
Mechanism of Action: Chk1 Inhibition in the DNA Damage Response
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates Chk1.[3][4] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation.[5] This prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry, thus arresting the cell cycle and allowing time for DNA repair.[3] In many cancer cells, particularly those with a mutated p53, the G1 checkpoint is defective, making them highly reliant on the S and G2 checkpoints for survival after DNA damage.[3]
This compound selectively inhibits Chk1, thereby preventing the phosphorylation of its downstream targets. This overrides the DNA damage-induced cell cycle arrest, forcing the cells to enter mitosis with unrepaired DNA, which ultimately leads to apoptotic cell death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
|---|---|
| Chk1 | 0.0011[1][2] |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in an HT-29 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| Gemcitabine | 120 mg/kg, single dose | ~50 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 10 mg/kg this compound | >80 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 20 mg/kg this compound | >90 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 40 mg/kg this compound | >95 |
Data is approximated from published graphical representations and should be used for guidance only.
Experimental Protocols
Protocol 1: HT-29 Human Colon Cancer Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using the HT-29 human colon cancer cell line and subsequent treatment with this compound in combination with gemcitabine.
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)[6][7]
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Gemcitabine for injection
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][8]
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Implantation:
-
Wash cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^7 cells per 100 µL.[9]
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
-
Gemcitabine Administration: Administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of gemcitabine at the desired dose (e.g., 120 mg/kg).
-
This compound Administration: It is crucial to administer this compound with a defined lag time after gemcitabine to allow for the accumulation of cells in S-phase. A 24-hour delay is recommended.[1] Administer this compound orally (p.o.) at the desired dose (e.g., 10, 20, or 40 mg/kg).[1]
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
Protocol 2: Pharmacodynamic Analysis of DNA Damage (γ-H2AX Staining)
This protocol describes the immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, in tumor tissue from xenograft models.
Materials:
-
Tumor tissue from treated and control animals
-
Formalin or Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Fixation:
-
Excise tumors at a specified time point after this compound treatment (e.g., 4-8 hours).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the tissue through a series of graded ethanol (B145695) washes and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
-
Immunofluorescence Staining:
-
Permeabilize the tissue sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the slides and mount with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the γ-H2AX foci per nucleus in multiple fields of view to determine the extent of DNA damage.
-
Conclusion
This compound is a valuable research tool for investigating the role of Chk1 in the DNA damage response and for preclinical evaluation of Chk1 inhibition as a cancer therapeutic strategy. The provided protocols offer a framework for conducting in vivo studies using this compound in xenograft models. Careful attention to the experimental design, particularly the dosing schedule in combination therapies, is critical for achieving optimal and reproducible results. Researchers should always adhere to their institution's guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Application of GNE-900 in Xenograft Tumor Models: A Comprehensive Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] By targeting Chk1, this compound abrogates the G2-M cell cycle checkpoint, leading to premature mitotic entry of cancer cells with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[1][2] This mechanism of action makes this compound a promising agent for combination therapy with DNA-damaging chemotherapeutics, such as gemcitabine. In preclinical xenograft models, the strategic combination of gemcitabine with this compound has been shown to significantly enhance anti-tumor activity.[1]
These application notes provide detailed protocols for the use of this compound in xenograft tumor models, based on established research, to aid researchers in designing and executing their in vivo studies.
Mechanism of Action: Chk1 Inhibition in the DNA Damage Response
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates Chk1.[3][4] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation.[5] This prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry, thus arresting the cell cycle and allowing time for DNA repair.[3] In many cancer cells, particularly those with a mutated p53, the G1 checkpoint is defective, making them highly reliant on the S and G2 checkpoints for survival after DNA damage.[3]
This compound selectively inhibits Chk1, thereby preventing the phosphorylation of its downstream targets. This overrides the DNA damage-induced cell cycle arrest, forcing the cells to enter mitosis with unrepaired DNA, which ultimately leads to apoptotic cell death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
|---|---|
| Chk1 | 0.0011[1][2] |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in an HT-29 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| Gemcitabine | 120 mg/kg, single dose | ~50 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 10 mg/kg this compound | >80 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 20 mg/kg this compound | >90 |
| Gemcitabine + this compound | 120 mg/kg Gemcitabine + 40 mg/kg this compound | >95 |
Data is approximated from published graphical representations and should be used for guidance only.
Experimental Protocols
Protocol 1: HT-29 Human Colon Cancer Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using the HT-29 human colon cancer cell line and subsequent treatment with this compound in combination with gemcitabine.
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)[6][7]
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Gemcitabine for injection
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][8]
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Implantation:
-
Wash cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^7 cells per 100 µL.[9]
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
-
Gemcitabine Administration: Administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of gemcitabine at the desired dose (e.g., 120 mg/kg).
-
This compound Administration: It is crucial to administer this compound with a defined lag time after gemcitabine to allow for the accumulation of cells in S-phase. A 24-hour delay is recommended.[1] Administer this compound orally (p.o.) at the desired dose (e.g., 10, 20, or 40 mg/kg).[1]
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
Protocol 2: Pharmacodynamic Analysis of DNA Damage (γ-H2AX Staining)
This protocol describes the immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, in tumor tissue from xenograft models.
Materials:
-
Tumor tissue from treated and control animals
-
Formalin or Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Fixation:
-
Excise tumors at a specified time point after this compound treatment (e.g., 4-8 hours).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
-
Immunofluorescence Staining:
-
Permeabilize the tissue sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the slides and mount with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the γ-H2AX foci per nucleus in multiple fields of view to determine the extent of DNA damage.
-
Conclusion
This compound is a valuable research tool for investigating the role of Chk1 in the DNA damage response and for preclinical evaluation of Chk1 inhibition as a cancer therapeutic strategy. The provided protocols offer a framework for conducting in vivo studies using this compound in xenograft models. Careful attention to the experimental design, particularly the dosing schedule in combination therapies, is critical for achieving optimal and reproducible results. Researchers should always adhere to their institution's guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Troubleshooting GNE-900 insolubility issues
Welcome to the technical support center for GNE-900. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[3] In response to DNA damage or replication stress, Chk1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, providing time for DNA repair.[4][5] By inhibiting Chk1, this compound prevents this cell cycle arrest, leading to the accumulation of DNA damage and potentially inducing apoptosis in cancer cells, especially when used in combination with DNA-damaging agents.[6][7]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening?
A2: This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic in nature to facilitate binding to the ATP-binding pocket of the target kinase.[8] When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.
Q3: What are the consequences of this compound precipitation in my experiment?
A3: Compound precipitation can lead to several problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by interfering with imaging.[9]
Q4: What is the recommended way to store this compound?
A4: this compound is typically supplied as a lyophilized powder. It is recommended to store the lyophilized powder at -20°C for up to 36 months.[2] Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guides
Issue 1: this compound Precipitation When Preparing Working Solutions
Symptoms:
-
Visible particles or cloudiness in the solution after diluting the DMSO stock in aqueous buffer or cell culture medium.
-
Inconsistent results in downstream assays.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous buffer. Instead, perform a serial dilution in 100% DMSO first to get closer to the final desired concentration. Then, add the diluted DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous solution while gently vortexing to promote rapid mixing and dispersion.
-
-
Adjust the Final DMSO Concentration:
-
While a final DMSO concentration of less than 0.5% is generally recommended for cell-based assays to minimize toxicity, a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Consider Co-solvents:
-
For particularly challenging solubility issues, a co-solvent system can be employed. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a this compound concentration of at least 2.5 mg/mL.[6] For in vitro assays, the use of co-solvents should be carefully validated for compatibility with the specific assay and cell type.
-
-
Gentle Warming:
-
Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious as prolonged heating can degrade the compound.
-
Issue 2: Inconsistent or No Activity in In Vitro Kinase Assays
Symptoms:
-
The positive control inhibitor shows activity, but this compound does not.
-
High variability in results between replicate wells.
Troubleshooting Steps:
-
Verify Compound Solubility in Assay Buffer:
-
Before performing the full assay, test the solubility of this compound at the desired concentrations in the kinase assay buffer. Visually inspect for any signs of precipitation.
-
-
Check ATP Concentration:
-
This compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will be more difficult for this compound to compete for binding to the kinase, leading to an apparent lack of inhibition. Ideally, the ATP concentration should be at or near the Km value for the specific kinase.[9]
-
-
Assess for Assay Interference:
-
At high concentrations, some compounds can interfere with the assay technology itself (e.g., quenching of a fluorescent signal). Run a control experiment in the absence of the kinase to check for any non-specific effects of this compound on the assay components.[10]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble. A 10 mM stock solution can be prepared.[6] | The solvent of choice for preparing high-concentration stock solutions. |
| Co-solvent Mix | ≥ 2.5 mg/mL | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] |
| Ethanol (B145695) | Information not readily available. | Generally, many kinase inhibitors have limited solubility in ethanol alone. |
| Water / PBS | Insoluble or very poorly soluble. | Direct dissolution in aqueous buffers is not recommended.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 367.45 g/mol .
-
Volume of DMSO (in µL) = (mass of this compound in mg / 367.45) * 100,000
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Chk1 Kinase Assay (Luminescence-based)
This protocol is adapted from a general kinase assay and is suitable for determining the inhibitory activity of this compound against Chk1.[9][12]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., CHKtide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the Chk1 enzyme, substrate peptide, and ATP to their final desired concentrations in kinase assay buffer. The optimal enzyme concentration should be determined empirically. The ATP concentration should be at or near the Km of Chk1.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution of each concentration in kinase assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 2 µL of the Chk1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: The Chk1 signaling pathway and the mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. By compound [wahoo.cns.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Troubleshooting GNE-900 insolubility issues
Welcome to the technical support center for GNE-900. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[3] In response to DNA damage or replication stress, Chk1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, providing time for DNA repair.[4][5] By inhibiting Chk1, this compound prevents this cell cycle arrest, leading to the accumulation of DNA damage and potentially inducing apoptosis in cancer cells, especially when used in combination with DNA-damaging agents.[6][7]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening?
A2: This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic in nature to facilitate binding to the ATP-binding pocket of the target kinase.[8] When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.
Q3: What are the consequences of this compound precipitation in my experiment?
A3: Compound precipitation can lead to several problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by interfering with imaging.[9]
Q4: What is the recommended way to store this compound?
A4: this compound is typically supplied as a lyophilized powder. It is recommended to store the lyophilized powder at -20°C for up to 36 months.[2] Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guides
Issue 1: this compound Precipitation When Preparing Working Solutions
Symptoms:
-
Visible particles or cloudiness in the solution after diluting the DMSO stock in aqueous buffer or cell culture medium.
-
Inconsistent results in downstream assays.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous buffer. Instead, perform a serial dilution in 100% DMSO first to get closer to the final desired concentration. Then, add the diluted DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous solution while gently vortexing to promote rapid mixing and dispersion.
-
-
Adjust the Final DMSO Concentration:
-
While a final DMSO concentration of less than 0.5% is generally recommended for cell-based assays to minimize toxicity, a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Consider Co-solvents:
-
For particularly challenging solubility issues, a co-solvent system can be employed. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a this compound concentration of at least 2.5 mg/mL.[6] For in vitro assays, the use of co-solvents should be carefully validated for compatibility with the specific assay and cell type.
-
-
Gentle Warming:
-
Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious as prolonged heating can degrade the compound.
-
Issue 2: Inconsistent or No Activity in In Vitro Kinase Assays
Symptoms:
-
The positive control inhibitor shows activity, but this compound does not.
-
High variability in results between replicate wells.
Troubleshooting Steps:
-
Verify Compound Solubility in Assay Buffer:
-
Before performing the full assay, test the solubility of this compound at the desired concentrations in the kinase assay buffer. Visually inspect for any signs of precipitation.
-
-
Check ATP Concentration:
-
This compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will be more difficult for this compound to compete for binding to the kinase, leading to an apparent lack of inhibition. Ideally, the ATP concentration should be at or near the Km value for the specific kinase.[9]
-
-
Assess for Assay Interference:
-
At high concentrations, some compounds can interfere with the assay technology itself (e.g., quenching of a fluorescent signal). Run a control experiment in the absence of the kinase to check for any non-specific effects of this compound on the assay components.[10]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble. A 10 mM stock solution can be prepared.[6] | The solvent of choice for preparing high-concentration stock solutions. |
| Co-solvent Mix | ≥ 2.5 mg/mL | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] |
| Ethanol | Information not readily available. | Generally, many kinase inhibitors have limited solubility in ethanol alone. |
| Water / PBS | Insoluble or very poorly soluble. | Direct dissolution in aqueous buffers is not recommended.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 367.45 g/mol .
-
Volume of DMSO (in µL) = (mass of this compound in mg / 367.45) * 100,000
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Chk1 Kinase Assay (Luminescence-based)
This protocol is adapted from a general kinase assay and is suitable for determining the inhibitory activity of this compound against Chk1.[9][12]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., CHKtide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the Chk1 enzyme, substrate peptide, and ATP to their final desired concentrations in kinase assay buffer. The optimal enzyme concentration should be determined empirically. The ATP concentration should be at or near the Km of Chk1.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution of each concentration in kinase assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 2 µL of the Chk1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: The Chk1 signaling pathway and the mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. By compound [wahoo.cns.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
GNE-900 Technical Support Center: Optimizing In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GNE-900 for in vitro assays.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Apparent Efficacy | - Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit Chk1 in the specific cell line being used. - Short Incubation Time: The duration of treatment may be insufficient to observe a phenotypic effect. - Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms to Chk1 inhibition. - Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods. | - Perform a dose-response curve starting from a broad range (e.g., 1 nM to 10 µM) to determine the optimal concentration. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. - Verify Chk1 expression and pathway activity in your cell line. Consider using a positive control cell line known to be sensitive to Chk1 inhibitors. - Prepare fresh this compound dilutions for each experiment and consider replenishing the media with fresh compound for long-term assays. |
| High Cytotoxicity at Low Concentrations | - High Sensitivity of the Cell Line: Some cell lines are highly dependent on Chk1 for survival, even in the absence of exogenous DNA damage. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Use a lower concentration range in your dose-response experiments. - Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect.[1][2][3] |
| Inconsistent Results Between Experiments | - Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can affect cellular responses. - Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. - Inconsistent Incubation Times: Variations in the duration of compound exposure can alter the outcome. | - Use cells within a consistent and low passage number range. Standardize seeding density to ensure similar confluency at the time of treatment. - Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider preparing a master mix of the diluted compound. - Strictly adhere to the planned incubation times for all experiments. |
| Compound Precipitation in Culture Media | - Poor Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in 100% DMSO.[1] When diluting into culture media, ensure rapid mixing to prevent precipitation. - Avoid using final concentrations that exceed the solubility limit of this compound in the media. Visually inspect the media for any signs of precipitation after adding the compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, it is advisable to test a broad range of this compound concentrations to establish a dose-response curve. A logarithmic dilution series from 1 nM to 10 µM is a common starting point. This range will help in identifying the concentrations that produce a biological effect, cytotoxicity, or no effect in your specific cell line.
2. How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium, ensuring the final DMSO concentration is not toxic to the cells (generally below 0.5%).[1][2]
3. What are the expected phenotypic effects of this compound treatment?
This compound is a Chk1 inhibitor that abrogates the G2-M cell cycle checkpoint, enhances DNA damage, and can induce apoptosis.[4][5] In cancer cell lines, particularly those with a p53-deficient background, treatment with this compound, especially in combination with DNA damaging agents like gemcitabine, can lead to increased phosphorylation of H2AX (γH2AX) as a marker of DNA double-strand breaks, and ultimately, cell death.[6][7]
4. How can I confirm that this compound is inhibiting Chk1 in my cells?
To confirm the on-target activity of this compound, you can perform a western blot analysis to assess the phosphorylation status of Chk1 and its downstream targets. Inhibition of Chk1 can lead to an increase in the phosphorylation of Chk1 at serine 317 and 345, which is a paradoxical effect due to the disruption of a negative feedback loop.[8] Additionally, you can measure the levels of γH2AX, a marker of DNA damage, which is expected to increase upon Chk1 inhibition, especially when combined with a DNA damaging agent.[6][7][9]
5. Are there any known off-target effects of this compound?
This compound is a highly selective Chk1 inhibitor with an IC50 of 0.0011 µM for Chk1, compared to 1.5 µM for Chk2, demonstrating a high degree of selectivity.[4][5] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities. If off-target effects are a concern, consider using structurally different Chk1 inhibitors as controls to ensure the observed phenotype is due to Chk1 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Western Blot for Pharmacodynamic Markers
This protocol describes the detection of Chk1 inhibition markers (pChk1, γH2AX) in cells treated with this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 S345, anti-γH2AX, anti-total Chk1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
| Marker | Expected Change with this compound |
| pChk1 (S345) | Increase[6] |
| γH2AX | Increase (especially with DNA damage)[6][7] |
| Cleaved PARP | Increase (as a marker of apoptosis)[4] |
In Vitro Kinase Assay
This is a general protocol to assess the direct inhibitory effect of this compound on Chk1 kinase activity.
Materials:
-
Recombinant active Chk1 enzyme
-
Kinase buffer
-
Substrate for Chk1 (e.g., a peptide substrate like CHKtide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or method for detecting radiolabeled phosphate (B84403) incorporation)
-
Luminometer or scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Chk1 enzyme, its substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time.
-
Terminate Reaction and Detect Signal: Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent followed by the Kinase Detection Reagent and measure luminescence. If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
| Component | Typical Concentration |
| Recombinant Chk1 | Enzyme-dependent (e.g., 1-10 ng/reaction) |
| Substrate (e.g., CHKtide) | At or near its Km value |
| ATP | At or near its Km value |
| This compound Concentration Range | 0.1 nM - 1 µM (for IC50 determination) |
Visualizations
Caption: this compound inhibits Chk1, leading to the abrogation of the G2/M checkpoint.
Caption: A stepwise workflow for optimizing this compound concentration in vitro.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS No.1200126-26-6 - Ruixibiotech [ruixibiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-900 Technical Support Center: Optimizing In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GNE-900 for in vitro assays.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Apparent Efficacy | - Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit Chk1 in the specific cell line being used. - Short Incubation Time: The duration of treatment may be insufficient to observe a phenotypic effect. - Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms to Chk1 inhibition. - Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods. | - Perform a dose-response curve starting from a broad range (e.g., 1 nM to 10 µM) to determine the optimal concentration. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. - Verify Chk1 expression and pathway activity in your cell line. Consider using a positive control cell line known to be sensitive to Chk1 inhibitors. - Prepare fresh this compound dilutions for each experiment and consider replenishing the media with fresh compound for long-term assays. |
| High Cytotoxicity at Low Concentrations | - High Sensitivity of the Cell Line: Some cell lines are highly dependent on Chk1 for survival, even in the absence of exogenous DNA damage. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Use a lower concentration range in your dose-response experiments. - Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect.[1][2][3] |
| Inconsistent Results Between Experiments | - Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can affect cellular responses. - Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. - Inconsistent Incubation Times: Variations in the duration of compound exposure can alter the outcome. | - Use cells within a consistent and low passage number range. Standardize seeding density to ensure similar confluency at the time of treatment. - Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider preparing a master mix of the diluted compound. - Strictly adhere to the planned incubation times for all experiments. |
| Compound Precipitation in Culture Media | - Poor Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in 100% DMSO.[1] When diluting into culture media, ensure rapid mixing to prevent precipitation. - Avoid using final concentrations that exceed the solubility limit of this compound in the media. Visually inspect the media for any signs of precipitation after adding the compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, it is advisable to test a broad range of this compound concentrations to establish a dose-response curve. A logarithmic dilution series from 1 nM to 10 µM is a common starting point. This range will help in identifying the concentrations that produce a biological effect, cytotoxicity, or no effect in your specific cell line.
2. How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium, ensuring the final DMSO concentration is not toxic to the cells (generally below 0.5%).[1][2]
3. What are the expected phenotypic effects of this compound treatment?
This compound is a Chk1 inhibitor that abrogates the G2-M cell cycle checkpoint, enhances DNA damage, and can induce apoptosis.[4][5] In cancer cell lines, particularly those with a p53-deficient background, treatment with this compound, especially in combination with DNA damaging agents like gemcitabine, can lead to increased phosphorylation of H2AX (γH2AX) as a marker of DNA double-strand breaks, and ultimately, cell death.[6][7]
4. How can I confirm that this compound is inhibiting Chk1 in my cells?
To confirm the on-target activity of this compound, you can perform a western blot analysis to assess the phosphorylation status of Chk1 and its downstream targets. Inhibition of Chk1 can lead to an increase in the phosphorylation of Chk1 at serine 317 and 345, which is a paradoxical effect due to the disruption of a negative feedback loop.[8] Additionally, you can measure the levels of γH2AX, a marker of DNA damage, which is expected to increase upon Chk1 inhibition, especially when combined with a DNA damaging agent.[6][7][9]
5. Are there any known off-target effects of this compound?
This compound is a highly selective Chk1 inhibitor with an IC50 of 0.0011 µM for Chk1, compared to 1.5 µM for Chk2, demonstrating a high degree of selectivity.[4][5] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities. If off-target effects are a concern, consider using structurally different Chk1 inhibitors as controls to ensure the observed phenotype is due to Chk1 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Western Blot for Pharmacodynamic Markers
This protocol describes the detection of Chk1 inhibition markers (pChk1, γH2AX) in cells treated with this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 S345, anti-γH2AX, anti-total Chk1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
| Marker | Expected Change with this compound |
| pChk1 (S345) | Increase[6] |
| γH2AX | Increase (especially with DNA damage)[6][7] |
| Cleaved PARP | Increase (as a marker of apoptosis)[4] |
In Vitro Kinase Assay
This is a general protocol to assess the direct inhibitory effect of this compound on Chk1 kinase activity.
Materials:
-
Recombinant active Chk1 enzyme
-
Kinase buffer
-
Substrate for Chk1 (e.g., a peptide substrate like CHKtide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or method for detecting radiolabeled phosphate incorporation)
-
Luminometer or scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Chk1 enzyme, its substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time.
-
Terminate Reaction and Detect Signal: Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent followed by the Kinase Detection Reagent and measure luminescence. If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
| Component | Typical Concentration |
| Recombinant Chk1 | Enzyme-dependent (e.g., 1-10 ng/reaction) |
| Substrate (e.g., CHKtide) | At or near its Km value |
| ATP | At or near its Km value |
| This compound Concentration Range | 0.1 nM - 1 µM (for IC50 determination) |
Visualizations
Caption: this compound inhibits Chk1, leading to the abrogation of the G2/M checkpoint.
Caption: A stepwise workflow for optimizing this compound concentration in vitro.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS No.1200126-26-6 - Ruixibiotech [ruixibiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of GNE-900
Welcome to the technical support center for GNE-900. This resource is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target effects of this compound in their experiments.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Question: My small molecule is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect (Chk1 inhibition) or an off-target interaction. How can I investigate this?
-
Answer: It is crucial to determine if the observed phenotype is a direct result of Chk1 inhibition. Here are several strategies to validate your results:
-
Perform Dose-Response Curve Analysis: A classic pharmacological approach. The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting Chk1. A sharp, sigmoidal curve suggests a specific effect, whereas a shallow curve may indicate off-target activities.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets Chk1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knockout Chk1. If the phenotype observed with this compound is recapitulated in the Chk1 knockdown/knockout cells, it strongly suggests the effect is on-target.[1]
-
Rescue Experiment: In a Chk1 knockout/knockdown background, the addition of this compound should not produce the phenotype. Furthermore, if you can express a drug-resistant mutant of Chk1, it should "rescue" the cells from the effects of this compound, demonstrating the on-target nature of the compound.
-
Issue 2: Significant cytotoxicity observed at concentrations close to the effective dose.
-
Question: I'm observing widespread cell death in my cultures at concentrations of this compound that are required to see my desired biological effect. Is this due to an off-target effect?
-
Answer: While potent on-target inhibition of a critical kinase like Chk1 can lead to cytotoxicity, especially in combination with DNA damaging agents, off-target effects can also be a significant contributor. To investigate this:
-
Perform a Dose-Response Curve for Viability: Determine the concentration at which this compound induces toxicity. Compare the GI50 (concentration for 50% growth inhibition) to the EC50 for the on-target effect. A small window between the two may suggest off-target toxicity. This compound has a reported GI50 of 8.7 μM in HT-29 cells after 72 hours.[2]
-
Conduct a Broad Kinase Screen: A comprehensive kinase profiling assay can identify potential off-target kinases that might be mediating the toxic effects.
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways that are independent of Chk1 signaling. For example, this compound in combination with gemcitabine (B846) has been shown to induce apoptosis, as indicated by increased cleaved PARP.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and selectivity of this compound?
A1: this compound is a potent, selective, and orally active ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[2][3] It exhibits high selectivity for Chk1 over Chk2.
Q2: What are the known off-targets of this compound?
Q3: What are some general strategies to minimize off-target effects when using this compound?
A3: Several strategies can be employed during your experimental design:[1]
-
Use the Lowest Effective Concentration: Titrate this compound in your assay to determine the minimal concentration required to achieve the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target Chk1 to ensure the observed phenotype is not due to a shared off-target effect of this compound's specific chemotype.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knockdown or knockout Chk1 can help confirm that the observed phenotype is a direct result of modulating Chk1.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Description | Reference |
| Chk1 | 0.0011 | Primary target | [2][3] |
| Chk2 | 1.5 | Key off-target for selectivity comparison | [2][3] |
Table 2: Example Kinase Selectivity Profile for a Hypothetical Chk1 Inhibitor
Disclaimer: The following table is a representative example of how kinase selectivity data would be presented. A comprehensive public kinome scan for this compound is not available.
| Kinase | Percent Inhibition @ 1 µM |
| Chk1 | 99% |
| Aurora A | 15% |
| CDK2 | 12% |
| PIM1 | 8% |
| PLK1 | 5% |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the optimal concentration range of this compound for achieving the desired on-target effect while minimizing cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the EC50 and GI50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to its intended target, Chk1, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of Chk1 remaining in the supernatant using Western blotting or mass spectrometry.
-
Interpretation: The binding of this compound to Chk1 will increase the protein's thermal stability, resulting in more Chk1 remaining in the supernatant at higher temperatures compared to the vehicle control.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Experimental workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
How to minimize off-target effects of GNE-900
Welcome to the technical support center for GNE-900. This resource is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target effects of this compound in their experiments.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Question: My small molecule is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect (Chk1 inhibition) or an off-target interaction. How can I investigate this?
-
Answer: It is crucial to determine if the observed phenotype is a direct result of Chk1 inhibition. Here are several strategies to validate your results:
-
Perform Dose-Response Curve Analysis: A classic pharmacological approach. The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting Chk1. A sharp, sigmoidal curve suggests a specific effect, whereas a shallow curve may indicate off-target activities.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets Chk1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knockout Chk1. If the phenotype observed with this compound is recapitulated in the Chk1 knockdown/knockout cells, it strongly suggests the effect is on-target.[1]
-
Rescue Experiment: In a Chk1 knockout/knockdown background, the addition of this compound should not produce the phenotype. Furthermore, if you can express a drug-resistant mutant of Chk1, it should "rescue" the cells from the effects of this compound, demonstrating the on-target nature of the compound.
-
Issue 2: Significant cytotoxicity observed at concentrations close to the effective dose.
-
Question: I'm observing widespread cell death in my cultures at concentrations of this compound that are required to see my desired biological effect. Is this due to an off-target effect?
-
Answer: While potent on-target inhibition of a critical kinase like Chk1 can lead to cytotoxicity, especially in combination with DNA damaging agents, off-target effects can also be a significant contributor. To investigate this:
-
Perform a Dose-Response Curve for Viability: Determine the concentration at which this compound induces toxicity. Compare the GI50 (concentration for 50% growth inhibition) to the EC50 for the on-target effect. A small window between the two may suggest off-target toxicity. This compound has a reported GI50 of 8.7 μM in HT-29 cells after 72 hours.[2]
-
Conduct a Broad Kinase Screen: A comprehensive kinase profiling assay can identify potential off-target kinases that might be mediating the toxic effects.
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways that are independent of Chk1 signaling. For example, this compound in combination with gemcitabine has been shown to induce apoptosis, as indicated by increased cleaved PARP.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and selectivity of this compound?
A1: this compound is a potent, selective, and orally active ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[2][3] It exhibits high selectivity for Chk1 over Chk2.
Q2: What are the known off-targets of this compound?
Q3: What are some general strategies to minimize off-target effects when using this compound?
A3: Several strategies can be employed during your experimental design:[1]
-
Use the Lowest Effective Concentration: Titrate this compound in your assay to determine the minimal concentration required to achieve the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target Chk1 to ensure the observed phenotype is not due to a shared off-target effect of this compound's specific chemotype.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knockdown or knockout Chk1 can help confirm that the observed phenotype is a direct result of modulating Chk1.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Description | Reference |
| Chk1 | 0.0011 | Primary target | [2][3] |
| Chk2 | 1.5 | Key off-target for selectivity comparison | [2][3] |
Table 2: Example Kinase Selectivity Profile for a Hypothetical Chk1 Inhibitor
Disclaimer: The following table is a representative example of how kinase selectivity data would be presented. A comprehensive public kinome scan for this compound is not available.
| Kinase | Percent Inhibition @ 1 µM |
| Chk1 | 99% |
| Aurora A | 15% |
| CDK2 | 12% |
| PIM1 | 8% |
| PLK1 | 5% |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the optimal concentration range of this compound for achieving the desired on-target effect while minimizing cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the EC50 and GI50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to its intended target, Chk1, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of Chk1 remaining in the supernatant using Western blotting or mass spectrometry.
-
Interpretation: The binding of this compound to Chk1 will increase the protein's thermal stability, resulting in more Chk1 remaining in the supernatant at higher temperatures compared to the vehicle control.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Experimental workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
Addressing GNE-900 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Chk1 inhibitor, GNE-900, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound abrogates the G2-M checkpoint, forcing cells with DNA damage to enter mitosis prematurely. This leads to mitotic catastrophe and apoptosis, particularly in cancer cells with high levels of replication stress. This compound has been shown to enhance the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to Chk1 inhibitors like this compound can arise through several mechanisms:
-
Downregulation or loss of Chk1 protein: The target of this compound, Chk1, can be downregulated in resistant cells, thereby reducing the drug's efficacy. This can occur through mechanisms such as decreased protein expression or increased protein degradation.
-
Reduced Chk1 activity: Even with normal Chk1 protein levels, its activity can be diminished in resistant cells, rendering the inhibitor less effective.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the inhibition of Chk1. Common bypass pathways include:
-
PI3K/AKT/mTOR pathway: This pathway is frequently hyperactivated in cancer and can promote cell survival and proliferation, counteracting the effects of this compound.[3][4][5][6][7]
-
EGFR signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, such as RAS/MAPK, can also confer resistance to Chk1 inhibitors.[8][9][10][11]
-
Q3: How can I develop a this compound-resistant cancer cell line for my research?
A3: A common method for developing drug-resistant cancer cell lines is through continuous exposure to gradually increasing concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below. This process selects for cells that can survive and proliferate in the presence of this compound.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass pathways can be effective. For example:
-
Co-treatment with a PI3K or AKT inhibitor.
-
Co-treatment with an EGFR inhibitor, such as erlotinib, in EGFR-driven cancers.[11]
-
-
Combination with DNA Damaging Agents: Since this compound potentiates the effects of DNA-damaging agents, combining it with chemotherapy (e.g., gemcitabine) or radiation may overcome resistance by inducing overwhelming DNA damage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy in a previously sensitive cell line. | Development of resistance. | 1. Confirm the IC50 of this compound in your cell line and compare it to the parental line. A significant increase indicates resistance. 2. Analyze the expression levels of Chk1 protein via Western blot. 3. Investigate the activation status of bypass pathways (PI3K/AKT, EGFR) using Western blot for key phosphorylated proteins (e.g., p-AKT, p-EGFR). |
| High background in Western blot for Chk1 signaling proteins. | Inadequate blocking or antibody issues. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Optimize primary and secondary antibody concentrations. 3. Ensure thorough washing steps between antibody incubations. |
| Difficulty in establishing a stable this compound resistant cell line. | Drug concentration is too high or increased too quickly, leading to excessive cell death. | 1. Start with a this compound concentration at or below the IC50 value. 2. Increase the drug concentration more gradually, allowing the cells more time to adapt at each step. 3. Ensure the parental cell line has a stable growth rate before starting the selection process. |
| Inconsistent results in cell viability assays. | Variations in cell seeding density, reagent preparation, or incubation times. | 1. Use a cell counter for accurate and consistent cell seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Strictly adhere to the incubation times specified in the protocol. |
Quantitative Data
The development of resistance to this compound is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides a representative example of IC50 values that might be observed in a parental (sensitive) cancer cell line versus a derived this compound-resistant subline.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 10 | - |
| This compound Resistant Subline | This compound | 150 | 15 |
| Parental Cancer Cell Line | This compound + PI3K Inhibitor (1 µM) | 8 | - |
| This compound Resistant Subline | This compound + PI3K Inhibitor (1 µM) | 45 | 5.6 |
| Parental Cancer Cell Line | This compound + EGFR Inhibitor (1 µM) | 7 | - |
| This compound Resistant Subline | This compound + EGFR Inhibitor (1 µM) | 40 | 5.7 |
Note: These are example values. Actual IC50 values will vary depending on the cancer cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CTG) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and morphology. If significant cell death occurs, reduce the this compound concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50), the resistant cell line is established.
-
Validation: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cell line at different passage numbers for future experiments.
Protocol 2: Western Blot Analysis of Chk1 Signaling Pathway
This protocol details the steps for analyzing the expression and phosphorylation status of key proteins in the Chk1 signaling pathway and common resistance bypass pathways.
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-p-Chk1 (Ser345), anti-AKT, anti-p-AKT (Ser473), anti-EGFR, anti-p-EGFR (Tyr1068), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess cell viability and determine the IC50 of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the context of the DNA damage response pathway.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: General experimental workflow for investigating this compound resistance.
References
- 1. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer | Semantic Scholar [semanticscholar.org]
- 9. oaepublish.com [oaepublish.com]
- 10. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GNE-900 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Chk1 inhibitor, GNE-900, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound abrogates the G2-M checkpoint, forcing cells with DNA damage to enter mitosis prematurely. This leads to mitotic catastrophe and apoptosis, particularly in cancer cells with high levels of replication stress. This compound has been shown to enhance the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to Chk1 inhibitors like this compound can arise through several mechanisms:
-
Downregulation or loss of Chk1 protein: The target of this compound, Chk1, can be downregulated in resistant cells, thereby reducing the drug's efficacy. This can occur through mechanisms such as decreased protein expression or increased protein degradation.
-
Reduced Chk1 activity: Even with normal Chk1 protein levels, its activity can be diminished in resistant cells, rendering the inhibitor less effective.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the inhibition of Chk1. Common bypass pathways include:
-
PI3K/AKT/mTOR pathway: This pathway is frequently hyperactivated in cancer and can promote cell survival and proliferation, counteracting the effects of this compound.[3][4][5][6][7]
-
EGFR signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, such as RAS/MAPK, can also confer resistance to Chk1 inhibitors.[8][9][10][11]
-
Q3: How can I develop a this compound-resistant cancer cell line for my research?
A3: A common method for developing drug-resistant cancer cell lines is through continuous exposure to gradually increasing concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below. This process selects for cells that can survive and proliferate in the presence of this compound.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass pathways can be effective. For example:
-
Co-treatment with a PI3K or AKT inhibitor.
-
Co-treatment with an EGFR inhibitor, such as erlotinib, in EGFR-driven cancers.[11]
-
-
Combination with DNA Damaging Agents: Since this compound potentiates the effects of DNA-damaging agents, combining it with chemotherapy (e.g., gemcitabine) or radiation may overcome resistance by inducing overwhelming DNA damage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy in a previously sensitive cell line. | Development of resistance. | 1. Confirm the IC50 of this compound in your cell line and compare it to the parental line. A significant increase indicates resistance. 2. Analyze the expression levels of Chk1 protein via Western blot. 3. Investigate the activation status of bypass pathways (PI3K/AKT, EGFR) using Western blot for key phosphorylated proteins (e.g., p-AKT, p-EGFR). |
| High background in Western blot for Chk1 signaling proteins. | Inadequate blocking or antibody issues. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Optimize primary and secondary antibody concentrations. 3. Ensure thorough washing steps between antibody incubations. |
| Difficulty in establishing a stable this compound resistant cell line. | Drug concentration is too high or increased too quickly, leading to excessive cell death. | 1. Start with a this compound concentration at or below the IC50 value. 2. Increase the drug concentration more gradually, allowing the cells more time to adapt at each step. 3. Ensure the parental cell line has a stable growth rate before starting the selection process. |
| Inconsistent results in cell viability assays. | Variations in cell seeding density, reagent preparation, or incubation times. | 1. Use a cell counter for accurate and consistent cell seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Strictly adhere to the incubation times specified in the protocol. |
Quantitative Data
The development of resistance to this compound is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides a representative example of IC50 values that might be observed in a parental (sensitive) cancer cell line versus a derived this compound-resistant subline.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 10 | - |
| This compound Resistant Subline | This compound | 150 | 15 |
| Parental Cancer Cell Line | This compound + PI3K Inhibitor (1 µM) | 8 | - |
| This compound Resistant Subline | This compound + PI3K Inhibitor (1 µM) | 45 | 5.6 |
| Parental Cancer Cell Line | This compound + EGFR Inhibitor (1 µM) | 7 | - |
| This compound Resistant Subline | This compound + EGFR Inhibitor (1 µM) | 40 | 5.7 |
Note: These are example values. Actual IC50 values will vary depending on the cancer cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CTG) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and morphology. If significant cell death occurs, reduce the this compound concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50), the resistant cell line is established.
-
Validation: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cell line at different passage numbers for future experiments.
Protocol 2: Western Blot Analysis of Chk1 Signaling Pathway
This protocol details the steps for analyzing the expression and phosphorylation status of key proteins in the Chk1 signaling pathway and common resistance bypass pathways.
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-p-Chk1 (Ser345), anti-AKT, anti-p-AKT (Ser473), anti-EGFR, anti-p-EGFR (Tyr1068), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess cell viability and determine the IC50 of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the context of the DNA damage response pathway.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: General experimental workflow for investigating this compound resistance.
References
- 1. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer | Semantic Scholar [semanticscholar.org]
- 9. oaepublish.com [oaepublish.com]
- 10. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
GNE-900 Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GNE-900, a potent and selective Chk1 inhibitor. Adherence to these best practices is critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its potency and stability. Recommendations for both lyophilized powder and solutions are summarized below.
Q2: How should I prepare and store this compound solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, further dilution into an appropriate vehicle is necessary. It is highly recommended to prepare fresh working solutions for each experiment to ensure optimal activity. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[1][2]
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is dependent on its form and storage conditions. Lyophilized this compound is stable for up to 36 months when stored at -20°C and protected from moisture.[1] Solutions of this compound are less stable, with a recommended use within one month when stored at -20°C and within six months at -80°C.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, it is a general best practice for all research compounds to be protected from light, especially during long-term storage and when in solution.[3] Exposure to UV or visible light can potentially lead to photodegradation.
Troubleshooting Guide
Q1: I am observing lower than expected potency in my experiments. What could be the cause?
A1: Reduced potency of this compound can stem from several factors related to its storage and handling.
-
Improper Storage: Verify that the lyophilized powder and any prepared solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is crucial to aliquot stock solutions into single-use vials.[1]
-
Age of Solution: The stability of this compound in solution is limited. Ensure that solutions stored at -20°C are used within one month and those at -80°C are used within six months.[2] For critical experiments, freshly prepared solutions are always recommended.
-
Solvent Quality: Ensure the DMSO used to dissolve this compound is of high purity and anhydrous, as contaminants or water can promote degradation.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Solubility Limits Exceeded: The concentration of this compound may be too high for the solvent. You may need to gently warm the solution or sonicate it to aid dissolution. If precipitation persists, a lower concentration may be necessary.
-
Compound Degradation: Precipitation can also be a sign of degradation, where the degradation products are less soluble. If the solution has been stored for an extended period or handled improperly, it is best to discard it and prepare a fresh solution.
-
Low Temperature Crystallization: If the solution has been stored at low temperatures, some of the compound may have crystallized out. Allow the vial to warm to room temperature and vortex to see if the precipitate redissolves.
Quantitative Stability Data
While specific quantitative stability data for this compound from forced degradation studies is not publicly available, the following table provides an illustrative example of a stability profile for a similar small molecule kinase inhibitor under various stress conditions. This data is intended to be representative and should not be considered as definitive for this compound.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 8 hours | 60°C | 12.5% |
| 0.1 M HCl | |||
| Base Hydrolysis | 4 hours | 60°C | 18.2% |
| 0.1 M NaOH | |||
| Oxidative | 24 hours | Room Temp | 9.8% |
| 3% H₂O₂ | |||
| Thermal | 48 hours | 80°C | 7.3% |
| (Solid State) | |||
| Photolytic | 24 hours | UV Light (254 nm) | 5.1% |
| (Solid State) |
Experimental Protocols
Representative Protocol for a Forced Degradation Study
This protocol is a representative example for conducting a forced degradation study on a small molecule inhibitor like this compound to assess its intrinsic stability and identify potential degradation products.
Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines and to develop a stability-indicating analytical method.
Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
DMSO (anhydrous, high purity)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. At intervals, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the initial solvent and dilute for analysis.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample and dilute for analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any degradation products. A C18 column with a gradient mobile phase of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying and quantifying the parent compound and any degradants. The PDA can also be used for peak purity analysis to ensure that the this compound peak is not co-eluting with any impurities.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Analyze the chromatograms to identify the number and relative abundance of degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
This compound Mechanism of Action: Chk1 Signaling Pathway Inhibition
This compound is an ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response and cell cycle progression. The diagram below illustrates the Chk1 signaling pathway and the point of inhibition by this compound.
Caption: Chk1 signaling pathway and this compound's point of inhibition.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical workflow for conducting a stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
References
GNE-900 Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GNE-900, a potent and selective Chk1 inhibitor. Adherence to these best practices is critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its potency and stability. Recommendations for both lyophilized powder and solutions are summarized below.
Q2: How should I prepare and store this compound solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution into an appropriate vehicle is necessary. It is highly recommended to prepare fresh working solutions for each experiment to ensure optimal activity. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[1][2]
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is dependent on its form and storage conditions. Lyophilized this compound is stable for up to 36 months when stored at -20°C and protected from moisture.[1] Solutions of this compound are less stable, with a recommended use within one month when stored at -20°C and within six months at -80°C.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, it is a general best practice for all research compounds to be protected from light, especially during long-term storage and when in solution.[3] Exposure to UV or visible light can potentially lead to photodegradation.
Troubleshooting Guide
Q1: I am observing lower than expected potency in my experiments. What could be the cause?
A1: Reduced potency of this compound can stem from several factors related to its storage and handling.
-
Improper Storage: Verify that the lyophilized powder and any prepared solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is crucial to aliquot stock solutions into single-use vials.[1]
-
Age of Solution: The stability of this compound in solution is limited. Ensure that solutions stored at -20°C are used within one month and those at -80°C are used within six months.[2] For critical experiments, freshly prepared solutions are always recommended.
-
Solvent Quality: Ensure the DMSO used to dissolve this compound is of high purity and anhydrous, as contaminants or water can promote degradation.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Solubility Limits Exceeded: The concentration of this compound may be too high for the solvent. You may need to gently warm the solution or sonicate it to aid dissolution. If precipitation persists, a lower concentration may be necessary.
-
Compound Degradation: Precipitation can also be a sign of degradation, where the degradation products are less soluble. If the solution has been stored for an extended period or handled improperly, it is best to discard it and prepare a fresh solution.
-
Low Temperature Crystallization: If the solution has been stored at low temperatures, some of the compound may have crystallized out. Allow the vial to warm to room temperature and vortex to see if the precipitate redissolves.
Quantitative Stability Data
While specific quantitative stability data for this compound from forced degradation studies is not publicly available, the following table provides an illustrative example of a stability profile for a similar small molecule kinase inhibitor under various stress conditions. This data is intended to be representative and should not be considered as definitive for this compound.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 8 hours | 60°C | 12.5% |
| 0.1 M HCl | |||
| Base Hydrolysis | 4 hours | 60°C | 18.2% |
| 0.1 M NaOH | |||
| Oxidative | 24 hours | Room Temp | 9.8% |
| 3% H₂O₂ | |||
| Thermal | 48 hours | 80°C | 7.3% |
| (Solid State) | |||
| Photolytic | 24 hours | UV Light (254 nm) | 5.1% |
| (Solid State) |
Experimental Protocols
Representative Protocol for a Forced Degradation Study
This protocol is a representative example for conducting a forced degradation study on a small molecule inhibitor like this compound to assess its intrinsic stability and identify potential degradation products.
Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines and to develop a stability-indicating analytical method.
Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
DMSO (anhydrous, high purity)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. At intervals, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the initial solvent and dilute for analysis.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample and dilute for analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any degradation products. A C18 column with a gradient mobile phase of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying and quantifying the parent compound and any degradants. The PDA can also be used for peak purity analysis to ensure that the this compound peak is not co-eluting with any impurities.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Analyze the chromatograms to identify the number and relative abundance of degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
This compound Mechanism of Action: Chk1 Signaling Pathway Inhibition
This compound is an ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response and cell cycle progression. The diagram below illustrates the Chk1 signaling pathway and the point of inhibition by this compound.
Caption: Chk1 signaling pathway and this compound's point of inhibition.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical workflow for conducting a stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
References
GNE-900 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with GNE-900, a potent and selective Chk1 inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of apoptosis after this compound treatment in our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of expected apoptosis. Here are some potential causes and troubleshooting steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to Chk1 inhibitors. Resistance mechanisms can include the loss of Chk1 protein expression or the upregulation of alternative survival pathways, such as the PI3K/AKT pathway.[1][2]
-
Absence of DNA Damage: this compound's primary mechanism involves abrogating the G2-M checkpoint in response to DNA damage, thereby potentiating the effects of DNA-damaging agents. If your experimental setup does not include a DNA-damaging agent (like gemcitabine (B846) or cisplatin), the apoptotic effect of this compound alone may be minimal.
-
Experimental Protocol Issues: Review your apoptosis assay protocol for any potential errors in reagent preparation, incubation times, or instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low apoptosis with this compound.
Q2: We observe a decrease in cell proliferation, but not a significant increase in apoptosis. Is this an expected outcome?
A2: Yes, this can be an expected outcome. This compound, as a Chk1 inhibitor, abrogates the G2-M checkpoint. This can lead to mitotic catastrophe and cell cycle arrest rather than immediate apoptosis in some cell lines. Over time, this can result in reduced cell proliferation without a sharp increase in early apoptotic markers.
To confirm this, you can perform the following experiments:
-
Cell Cycle Analysis: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of this compound.
-
Senescence Staining: In some cases, checkpoint inhibition can induce a senescence-like phenotype.[3] Consider performing a senescence-associated β-galactosidase assay.
Q3: We are seeing paradoxical or off-target effects at higher concentrations of this compound. What could be causing this?
A3: Some Chk1 inhibitors have been reported to exhibit off-target effects at higher concentrations, which can lead to paradoxical results.[4][5] One potential off-target is CDK2. Inhibition of CDK2 can sometimes protect cells from the consequences of Chk1 inhibition, leading to a transient decrease in the expected phenotype (e.g., DNA damage or growth inhibition) at higher doses.[4][5]
Troubleshooting and Investigation:
-
Perform a detailed dose-response curve: Carefully examine the full range of concentrations to identify any biphasic or unexpected dose-response relationships.
-
Evaluate CDK2 activity: If you suspect off-target CDK2 inhibition, you can measure the phosphorylation of CDK2 substrates by western blot.
-
Use a more selective Chk1 inhibitor as a control: Comparing the effects of this compound with another highly selective Chk1 inhibitor can help to distinguish on-target from off-target effects.
Signaling Pathway Illustration:
Caption: this compound on-target and potential off-target pathways.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
Analyze the samples on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptotic cells following this compound treatment.
Materials:
-
Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using the desired treatment (e.g., this compound in combination with a DNA-damaging agent).
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Representative Cell Viability Data (MTT Assay)
| Cell Line | Treatment (48h) | Concentration (µM) | % Viability (Mean ± SD) |
| HT-29 | DMSO (Control) | - | 100 ± 5.2 |
| This compound | 0.1 | 85 ± 4.1 | |
| This compound | 1 | 62 ± 3.5 | |
| This compound | 10 | 41 ± 2.8 | |
| HCT-116 | DMSO (Control) | - | 100 ± 6.1 |
| This compound | 0.1 | 78 ± 5.5 | |
| This compound | 1 | 51 ± 4.9 | |
| This compound | 10 | 35 ± 3.2 |
Table 2: Representative Apoptosis Data (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Early Apoptotic (Mean ± SD) | % Late Apoptotic/Necrotic (Mean ± SD) |
| HT-29 | DMSO (Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (1 µM) | 15.7 ± 2.1 | 5.3 ± 1.1 | |
| Gemcitabine (50 nM) | 8.9 ± 1.5 | 3.1 ± 0.7 | |
| This compound + Gemcitabine | 45.2 ± 3.8 | 12.6 ± 2.3 |
Table 3: Representative Cell Cycle Analysis Data (PI Staining)
| Cell Line | Treatment (24h) | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| HCT-116 | DMSO (Control) | 55.4 ± 3.2 | 25.1 ± 2.5 | 19.5 ± 2.1 |
| This compound (1 µM) | 20.1 ± 2.8 | 15.8 ± 1.9 | 64.1 ± 4.5 |
References
- 1. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. cdn.hellobio.com [cdn.hellobio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
GNE-900 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with GNE-900, a potent and selective Chk1 inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of apoptosis after this compound treatment in our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of expected apoptosis. Here are some potential causes and troubleshooting steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to Chk1 inhibitors. Resistance mechanisms can include the loss of Chk1 protein expression or the upregulation of alternative survival pathways, such as the PI3K/AKT pathway.[1][2]
-
Absence of DNA Damage: this compound's primary mechanism involves abrogating the G2-M checkpoint in response to DNA damage, thereby potentiating the effects of DNA-damaging agents. If your experimental setup does not include a DNA-damaging agent (like gemcitabine or cisplatin), the apoptotic effect of this compound alone may be minimal.
-
Experimental Protocol Issues: Review your apoptosis assay protocol for any potential errors in reagent preparation, incubation times, or instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low apoptosis with this compound.
Q2: We observe a decrease in cell proliferation, but not a significant increase in apoptosis. Is this an expected outcome?
A2: Yes, this can be an expected outcome. This compound, as a Chk1 inhibitor, abrogates the G2-M checkpoint. This can lead to mitotic catastrophe and cell cycle arrest rather than immediate apoptosis in some cell lines. Over time, this can result in reduced cell proliferation without a sharp increase in early apoptotic markers.
To confirm this, you can perform the following experiments:
-
Cell Cycle Analysis: Use propidium iodide (PI) staining followed by flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of this compound.
-
Senescence Staining: In some cases, checkpoint inhibition can induce a senescence-like phenotype.[3] Consider performing a senescence-associated β-galactosidase assay.
Q3: We are seeing paradoxical or off-target effects at higher concentrations of this compound. What could be causing this?
A3: Some Chk1 inhibitors have been reported to exhibit off-target effects at higher concentrations, which can lead to paradoxical results.[4][5] One potential off-target is CDK2. Inhibition of CDK2 can sometimes protect cells from the consequences of Chk1 inhibition, leading to a transient decrease in the expected phenotype (e.g., DNA damage or growth inhibition) at higher doses.[4][5]
Troubleshooting and Investigation:
-
Perform a detailed dose-response curve: Carefully examine the full range of concentrations to identify any biphasic or unexpected dose-response relationships.
-
Evaluate CDK2 activity: If you suspect off-target CDK2 inhibition, you can measure the phosphorylation of CDK2 substrates by western blot.
-
Use a more selective Chk1 inhibitor as a control: Comparing the effects of this compound with another highly selective Chk1 inhibitor can help to distinguish on-target from off-target effects.
Signaling Pathway Illustration:
Caption: this compound on-target and potential off-target pathways.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
Analyze the samples on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptotic cells following this compound treatment.
Materials:
-
Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using the desired treatment (e.g., this compound in combination with a DNA-damaging agent).
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Representative Cell Viability Data (MTT Assay)
| Cell Line | Treatment (48h) | Concentration (µM) | % Viability (Mean ± SD) |
| HT-29 | DMSO (Control) | - | 100 ± 5.2 |
| This compound | 0.1 | 85 ± 4.1 | |
| This compound | 1 | 62 ± 3.5 | |
| This compound | 10 | 41 ± 2.8 | |
| HCT-116 | DMSO (Control) | - | 100 ± 6.1 |
| This compound | 0.1 | 78 ± 5.5 | |
| This compound | 1 | 51 ± 4.9 | |
| This compound | 10 | 35 ± 3.2 |
Table 2: Representative Apoptosis Data (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Early Apoptotic (Mean ± SD) | % Late Apoptotic/Necrotic (Mean ± SD) |
| HT-29 | DMSO (Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (1 µM) | 15.7 ± 2.1 | 5.3 ± 1.1 | |
| Gemcitabine (50 nM) | 8.9 ± 1.5 | 3.1 ± 0.7 | |
| This compound + Gemcitabine | 45.2 ± 3.8 | 12.6 ± 2.3 |
Table 3: Representative Cell Cycle Analysis Data (PI Staining)
| Cell Line | Treatment (24h) | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| HCT-116 | DMSO (Control) | 55.4 ± 3.2 | 25.1 ± 2.5 | 19.5 ± 2.1 |
| This compound (1 µM) | 20.1 ± 2.8 | 15.8 ± 1.9 | 64.1 ± 4.5 |
References
- 1. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. cdn.hellobio.com [cdn.hellobio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: GNE-900 & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-900 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Its primary mechanism of action is the abrogation of the G2-M cell cycle checkpoint, which is crucial for allowing cells with DNA damage to repair their genome before entering mitosis.[1][3] By inhibiting Chk1, this compound can lead to increased DNA damage, induction of apoptosis, and enhancement of the cytotoxic effects of DNA-damaging agents like gemcitabine (B846).[1][4]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Choice of Viability Assay: Different assays measure different cellular parameters. Tetrazolium-based assays (MTT, MTS, XTT) measure metabolic activity, which may not always correlate directly with cell death, especially if this compound alters cellular metabolism.[5][6] ATP-based assays (e.g., CellTiter-Glo®) measure the levels of intracellular ATP, which can be a more direct indicator of cell viability.[7] It is recommended to use orthogonal methods, such as a metabolic assay alongside a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis assay (e.g., Annexin V/PI staining), to confirm results.
-
Cell Line Specific Effects: The sensitivity to Chk1 inhibitors can vary significantly between different cell lines. This can be due to their p53 status, reliance on the Chk1 pathway for survival, and their intrinsic metabolic state.
-
Experimental Variability: Factors such as cell seeding density, cell passage number, and incubation time can all contribute to variability in IC50 values.[8] Ensure these parameters are consistent across experiments.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized and prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate dosing and variable results.
Q3: My results from MTT/MTS assays are showing higher cell viability than expected, or are inconsistent with other methods. Why might this be?
A3: Tetrazolium-based assays rely on the metabolic reduction of the dye by cellular dehydrogenases. Chk1 inhibitors, including this compound, can induce metabolic reprogramming in cancer cells. This can lead to an overestimation of cell viability if the treated cells, while not proliferating, maintain or even increase their metabolic activity.[5][6] It is also possible for compounds to directly interfere with the assay reagents. To mitigate this, consider the following:
-
Use an alternative assay: ATP-based luminescence assays are often less susceptible to interference from compounds that alter cellular metabolism.[7]
-
Perform a cell-free control: To test for direct chemical interference, incubate this compound with the assay reagents in the absence of cells.
-
Confirm with a non-metabolic assay: Use a method like Trypan Blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to validate your findings.
Q4: Can this compound's effect on the cell cycle influence the outcome of my viability assay?
A4: Yes. This compound abrogates the G2-M checkpoint, which can lead to cell cycle arrest and subsequent mitotic catastrophe.[1][3] This can result in a population of cells that are metabolically active but not proliferating, which can be misinterpreted by certain viability assays. For example, a cell that is arrested in the cell cycle may still be able to reduce MTT, leading to an overestimation of viability. Time-course experiments are crucial to capture the dynamics of cell death following treatment with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well. | Ensure a single-cell suspension before seeding and mix the suspension between pipetting into each well. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[9] | Fill the peripheral wells with sterile media or PBS and do not use them for experimental data. | |
| IC50 value is significantly different from published data | Different cell line or passage number: Cell lines can differ in their sensitivity, and high-passage-number cells may have altered drug responses. | Use the same cell line and passage number as the reference study. If not possible, establish a baseline IC50 for your specific cell line. |
| Assay-dependent variability: As discussed in the FAQs, the choice of viability assay can significantly impact the determined IC50 value. | Use multiple assay types to confirm your results and understand the mechanism of cell death. | |
| Compound integrity: The purity and stability of the this compound sample can affect its potency. | Verify the purity of your this compound sample and store it correctly. Prepare fresh stock solutions regularly. | |
| Delayed or no observable effect on cell viability | Insufficient incubation time: The cytotoxic effects of this compound, especially when used as a single agent, may take time to manifest. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Sub-optimal drug concentration: The effective concentration of this compound can be highly cell-line dependent. | Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line. | |
| Cellular resistance mechanisms: Some cell lines may have intrinsic or acquired resistance to Chk1 inhibitors. | Consider using this compound in combination with a DNA-damaging agent like gemcitabine, as this has been shown to be more effective.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary target Chk1 and the off-target Chk2.
| Target | IC50 (µM) | Reference |
| Chk1 | 0.0011 | [1][2] |
| Chk2 | 1.5 | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-based Luminescence Assay (e.g., CellTiter-Glo®)
This protocol is recommended for assessing the effects of this compound as it is less prone to artifacts from metabolic alterations.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Potentiation of Gemcitabine Cytotoxicity with this compound
This protocol is based on studies demonstrating the synergistic effect of this compound with gemcitabine.[4] The timing of compound addition is critical.
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Compound Treatment:
-
Treat cells with a fixed, sub-lethal concentration of gemcitabine for a defined period (e.g., 16-24 hours) to induce S-phase arrest.
-
After the initial incubation with gemcitabine, add serial dilutions of this compound to the wells.
-
Include controls for gemcitabine alone and this compound alone.
-
Incubate for an additional 24-48 hours.
-
-
Viability Assessment:
-
Follow steps 3 and 4 of Protocol 1 or use another preferred viability assay.
-
Visualizations
Caption: this compound inhibits Chk1, leading to G2/M checkpoint abrogation and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results with this compound.
References
- 1. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Reprogramming of T cells May Enhance Checkpoint Inhibitor Therapy | Graduate School of Medical Sciences [gradschool.weill.cornell.edu]
- 4. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GNE-900 & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-900 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Its primary mechanism of action is the abrogation of the G2-M cell cycle checkpoint, which is crucial for allowing cells with DNA damage to repair their genome before entering mitosis.[1][3] By inhibiting Chk1, this compound can lead to increased DNA damage, induction of apoptosis, and enhancement of the cytotoxic effects of DNA-damaging agents like gemcitabine.[1][4]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Choice of Viability Assay: Different assays measure different cellular parameters. Tetrazolium-based assays (MTT, MTS, XTT) measure metabolic activity, which may not always correlate directly with cell death, especially if this compound alters cellular metabolism.[5][6] ATP-based assays (e.g., CellTiter-Glo®) measure the levels of intracellular ATP, which can be a more direct indicator of cell viability.[7] It is recommended to use orthogonal methods, such as a metabolic assay alongside a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis assay (e.g., Annexin V/PI staining), to confirm results.
-
Cell Line Specific Effects: The sensitivity to Chk1 inhibitors can vary significantly between different cell lines. This can be due to their p53 status, reliance on the Chk1 pathway for survival, and their intrinsic metabolic state.
-
Experimental Variability: Factors such as cell seeding density, cell passage number, and incubation time can all contribute to variability in IC50 values.[8] Ensure these parameters are consistent across experiments.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized and prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate dosing and variable results.
Q3: My results from MTT/MTS assays are showing higher cell viability than expected, or are inconsistent with other methods. Why might this be?
A3: Tetrazolium-based assays rely on the metabolic reduction of the dye by cellular dehydrogenases. Chk1 inhibitors, including this compound, can induce metabolic reprogramming in cancer cells. This can lead to an overestimation of cell viability if the treated cells, while not proliferating, maintain or even increase their metabolic activity.[5][6] It is also possible for compounds to directly interfere with the assay reagents. To mitigate this, consider the following:
-
Use an alternative assay: ATP-based luminescence assays are often less susceptible to interference from compounds that alter cellular metabolism.[7]
-
Perform a cell-free control: To test for direct chemical interference, incubate this compound with the assay reagents in the absence of cells.
-
Confirm with a non-metabolic assay: Use a method like Trypan Blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to validate your findings.
Q4: Can this compound's effect on the cell cycle influence the outcome of my viability assay?
A4: Yes. This compound abrogates the G2-M checkpoint, which can lead to cell cycle arrest and subsequent mitotic catastrophe.[1][3] This can result in a population of cells that are metabolically active but not proliferating, which can be misinterpreted by certain viability assays. For example, a cell that is arrested in the cell cycle may still be able to reduce MTT, leading to an overestimation of viability. Time-course experiments are crucial to capture the dynamics of cell death following treatment with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well. | Ensure a single-cell suspension before seeding and mix the suspension between pipetting into each well. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[9] | Fill the peripheral wells with sterile media or PBS and do not use them for experimental data. | |
| IC50 value is significantly different from published data | Different cell line or passage number: Cell lines can differ in their sensitivity, and high-passage-number cells may have altered drug responses. | Use the same cell line and passage number as the reference study. If not possible, establish a baseline IC50 for your specific cell line. |
| Assay-dependent variability: As discussed in the FAQs, the choice of viability assay can significantly impact the determined IC50 value. | Use multiple assay types to confirm your results and understand the mechanism of cell death. | |
| Compound integrity: The purity and stability of the this compound sample can affect its potency. | Verify the purity of your this compound sample and store it correctly. Prepare fresh stock solutions regularly. | |
| Delayed or no observable effect on cell viability | Insufficient incubation time: The cytotoxic effects of this compound, especially when used as a single agent, may take time to manifest. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Sub-optimal drug concentration: The effective concentration of this compound can be highly cell-line dependent. | Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line. | |
| Cellular resistance mechanisms: Some cell lines may have intrinsic or acquired resistance to Chk1 inhibitors. | Consider using this compound in combination with a DNA-damaging agent like gemcitabine, as this has been shown to be more effective.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary target Chk1 and the off-target Chk2.
| Target | IC50 (µM) | Reference |
| Chk1 | 0.0011 | [1][2] |
| Chk2 | 1.5 | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-based Luminescence Assay (e.g., CellTiter-Glo®)
This protocol is recommended for assessing the effects of this compound as it is less prone to artifacts from metabolic alterations.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Potentiation of Gemcitabine Cytotoxicity with this compound
This protocol is based on studies demonstrating the synergistic effect of this compound with gemcitabine.[4] The timing of compound addition is critical.
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Compound Treatment:
-
Treat cells with a fixed, sub-lethal concentration of gemcitabine for a defined period (e.g., 16-24 hours) to induce S-phase arrest.
-
After the initial incubation with gemcitabine, add serial dilutions of this compound to the wells.
-
Include controls for gemcitabine alone and this compound alone.
-
Incubate for an additional 24-48 hours.
-
-
Viability Assessment:
-
Follow steps 3 and 4 of Protocol 1 or use another preferred viability assay.
-
Visualizations
Caption: this compound inhibits Chk1, leading to G2/M checkpoint abrogation and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results with this compound.
References
- 1. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Reprogramming of T cells May Enhance Checkpoint Inhibitor Therapy | Graduate School of Medical Sciences [gradschool.weill.cornell.edu]
- 4. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of GNE-900 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective in vivo use of GNE-900, a potent and selective Chk1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your preclinical studies and enhance the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
1. Formulation and Administration
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Vehicle Composition: Ensure you are using the recommended vehicle: a mixture of DMSO, PEG300, Tween-80, and saline. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Order of Mixing: The order of adding the components is critical. First, dissolve this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add the aqueous component (saline) dropwise while vortexing to prevent the compound from crashing out.
-
Sonication: Gentle sonication in a water bath can help to redissolve any small particles.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to ensure its stability.
Q2: I am observing adverse effects in my animals immediately after oral gavage, such as distress or lethargy. What could be the cause?
A2: This could be due to several factors related to the formulation or the gavage technique:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic. Ensure the final concentration of DMSO in your formulation is as low as possible while maintaining solubility.
-
Gavage Technique: Improper oral gavage technique can cause esophageal injury or accidental administration into the trachea. Ensure personnel are properly trained. Using a flexible gavage needle and allowing the animal to swallow the tube can minimize stress and injury. Pre-coating the gavage needle with sucrose (B13894) may also help reduce stress in mice.[1][2]
-
Administration Volume and Rate: Administer the formulation slowly to prevent regurgitation and aspiration. The volume should be appropriate for the animal's weight (typically 5-10 mL/kg for mice).[3][4]
2. Efficacy and Dosing
Q3: I am not observing the expected anti-tumor efficacy with this compound in my xenograft model. What are some potential reasons?
A3: Suboptimal efficacy can stem from various factors:
-
Sub-therapeutic Dosing: The reported efficacious dose for this compound in combination with gemcitabine (B846) ranges from 2.5 to 40 mg/kg.[5] You may need to perform a dose-response study to determine the optimal dose for your specific tumor model.
-
Dosing Schedule: The timing of this compound administration in relation to the DNA-damaging agent (e.g., gemcitabine) is crucial. Chk1 inhibitors are most effective when administered after the chemotherapeutic agent has induced DNA damage and cell cycle arrest.
-
Tumor Model Characteristics: The genetic background of your tumor model, particularly the status of p53, can influence sensitivity to Chk1 inhibitors. Tumors with deficient p53 are often more reliant on the G2-M checkpoint and thus more sensitive to Chk1 inhibition.[6]
-
Drug Resistance: The tumor cells may have intrinsic or have developed acquired resistance to this compound or the combination agent.
Q4: What are the known mechanisms of resistance to Chk1 inhibitors like this compound?
A4: Resistance to Chk1 inhibitors can arise through several mechanisms:
-
Target Gene Modification: While less common for kinase inhibitors, mutations in the CHEK1 gene could potentially alter drug binding.
-
Activation of Alternative Signaling Pathways: Upregulation of parallel survival pathways, such as the PI3K/AKT pathway, can compensate for the loss of Chk1 activity.
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.
-
Histological or Phenotypic Transformation: The cancer cells may undergo changes that reduce their dependence on the Chk1-mediated checkpoint.[7]
3. Off-Target Effects and Toxicity
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective Chk1 inhibitor, like most kinase inhibitors, it may have off-target activities at higher concentrations.
-
Chk2 Inhibition: this compound also inhibits Chk2, although with a much lower potency (IC50 of 1.5 µM for Chk2 versus 0.0011 µM for Chk1).[5]
-
Other Kinases: A comprehensive kinase selectivity profile for this compound is not publicly available. However, other Chk1 inhibitors have been shown to inhibit other kinases at higher concentrations, which could contribute to off-target effects.[8]
Q6: What are the common adverse effects observed with Chk1 inhibitors in vivo?
A6: Common adverse events associated with Chk1 inhibitors in clinical trials include pyrexia, fatigue, neutropenia, nausea, vomiting, and diarrhea.[6] Careful monitoring of animal health, including body weight and clinical signs, is essential during in vivo studies.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant Chk1 inhibitors to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
Source: MedchemExpress[5]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine
| Animal Model | Tumor Type | This compound Dose (p.o.) | Gemcitabine Dose | Outcome |
| Rats | Not specified | 2.5 - 40 mg/kg (once) | Not specified | Decreased tumor volume and increased γ-H2AX levels |
Source: MedchemExpress[5]
Table 3: Pharmacokinetic Parameters of a Representative Chk1 Inhibitor (PF-477736) in Rats
| Parameter | Value |
| Route of Administration | Intravenous (i.v.) |
| Dose | 4 mg/kg |
| Systemic Plasma Clearance (CLp) | 11.8 mL/min/kg |
| Terminal Half-life (t1/2) | 2.9 hours |
| Area Under the Curve (AUC) | 5.72 µg·hr/mL |
Source: MedchemExpress
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Add the calculated volume of Tween-80 to the mixture. Vortex until the solution is clear and uniform.
-
Slowly add the sterile saline to the organic mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle sonication in a water bath for a few minutes may help.
-
Prepare the formulation fresh on the day of administration.
2. In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation
-
Gemcitabine solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (typically 1-10 million cells in sterile PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, Gemcitabine alone, this compound alone, Gemcitabine + this compound).
-
Treatment Administration:
-
Administer gemcitabine via intraperitoneal (i.p.) injection at the predetermined dose and schedule.
-
Administer the this compound formulation via oral gavage at the desired dose and schedule. The timing of this compound administration should be optimized relative to gemcitabine administration (e.g., 24 hours after gemcitabine).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the different treatment regimens.
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Efficacy of GNE-900 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective in vivo use of GNE-900, a potent and selective Chk1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your preclinical studies and enhance the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
1. Formulation and Administration
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Vehicle Composition: Ensure you are using the recommended vehicle: a mixture of DMSO, PEG300, Tween-80, and saline. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Order of Mixing: The order of adding the components is critical. First, dissolve this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add the aqueous component (saline) dropwise while vortexing to prevent the compound from crashing out.
-
Sonication: Gentle sonication in a water bath can help to redissolve any small particles.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to ensure its stability.
Q2: I am observing adverse effects in my animals immediately after oral gavage, such as distress or lethargy. What could be the cause?
A2: This could be due to several factors related to the formulation or the gavage technique:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic. Ensure the final concentration of DMSO in your formulation is as low as possible while maintaining solubility.
-
Gavage Technique: Improper oral gavage technique can cause esophageal injury or accidental administration into the trachea. Ensure personnel are properly trained. Using a flexible gavage needle and allowing the animal to swallow the tube can minimize stress and injury. Pre-coating the gavage needle with sucrose may also help reduce stress in mice.[1][2]
-
Administration Volume and Rate: Administer the formulation slowly to prevent regurgitation and aspiration. The volume should be appropriate for the animal's weight (typically 5-10 mL/kg for mice).[3][4]
2. Efficacy and Dosing
Q3: I am not observing the expected anti-tumor efficacy with this compound in my xenograft model. What are some potential reasons?
A3: Suboptimal efficacy can stem from various factors:
-
Sub-therapeutic Dosing: The reported efficacious dose for this compound in combination with gemcitabine ranges from 2.5 to 40 mg/kg.[5] You may need to perform a dose-response study to determine the optimal dose for your specific tumor model.
-
Dosing Schedule: The timing of this compound administration in relation to the DNA-damaging agent (e.g., gemcitabine) is crucial. Chk1 inhibitors are most effective when administered after the chemotherapeutic agent has induced DNA damage and cell cycle arrest.
-
Tumor Model Characteristics: The genetic background of your tumor model, particularly the status of p53, can influence sensitivity to Chk1 inhibitors. Tumors with deficient p53 are often more reliant on the G2-M checkpoint and thus more sensitive to Chk1 inhibition.[6]
-
Drug Resistance: The tumor cells may have intrinsic or have developed acquired resistance to this compound or the combination agent.
Q4: What are the known mechanisms of resistance to Chk1 inhibitors like this compound?
A4: Resistance to Chk1 inhibitors can arise through several mechanisms:
-
Target Gene Modification: While less common for kinase inhibitors, mutations in the CHEK1 gene could potentially alter drug binding.
-
Activation of Alternative Signaling Pathways: Upregulation of parallel survival pathways, such as the PI3K/AKT pathway, can compensate for the loss of Chk1 activity.
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.
-
Histological or Phenotypic Transformation: The cancer cells may undergo changes that reduce their dependence on the Chk1-mediated checkpoint.[7]
3. Off-Target Effects and Toxicity
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective Chk1 inhibitor, like most kinase inhibitors, it may have off-target activities at higher concentrations.
-
Chk2 Inhibition: this compound also inhibits Chk2, although with a much lower potency (IC50 of 1.5 µM for Chk2 versus 0.0011 µM for Chk1).[5]
-
Other Kinases: A comprehensive kinase selectivity profile for this compound is not publicly available. However, other Chk1 inhibitors have been shown to inhibit other kinases at higher concentrations, which could contribute to off-target effects.[8]
Q6: What are the common adverse effects observed with Chk1 inhibitors in vivo?
A6: Common adverse events associated with Chk1 inhibitors in clinical trials include pyrexia, fatigue, neutropenia, nausea, vomiting, and diarrhea.[6] Careful monitoring of animal health, including body weight and clinical signs, is essential during in vivo studies.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant Chk1 inhibitors to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| Chk1 | 0.0011 µM |
| Chk2 | 1.5 µM |
Source: MedchemExpress[5]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine
| Animal Model | Tumor Type | This compound Dose (p.o.) | Gemcitabine Dose | Outcome |
| Rats | Not specified | 2.5 - 40 mg/kg (once) | Not specified | Decreased tumor volume and increased γ-H2AX levels |
Source: MedchemExpress[5]
Table 3: Pharmacokinetic Parameters of a Representative Chk1 Inhibitor (PF-477736) in Rats
| Parameter | Value |
| Route of Administration | Intravenous (i.v.) |
| Dose | 4 mg/kg |
| Systemic Plasma Clearance (CLp) | 11.8 mL/min/kg |
| Terminal Half-life (t1/2) | 2.9 hours |
| Area Under the Curve (AUC) | 5.72 µg·hr/mL |
Source: MedchemExpress
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Add the calculated volume of Tween-80 to the mixture. Vortex until the solution is clear and uniform.
-
Slowly add the sterile saline to the organic mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle sonication in a water bath for a few minutes may help.
-
Prepare the formulation fresh on the day of administration.
2. In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation
-
Gemcitabine solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (typically 1-10 million cells in sterile PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, Gemcitabine alone, this compound alone, Gemcitabine + this compound).
-
Treatment Administration:
-
Administer gemcitabine via intraperitoneal (i.p.) injection at the predetermined dose and schedule.
-
Administer the this compound formulation via oral gavage at the desired dose and schedule. The timing of this compound administration should be optimized relative to gemcitabine administration (e.g., 24 hours after gemcitabine).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the different treatment regimens.
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
GNE-900 Technical Support Center: Overcoming Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with GNE-900, a potent and selective Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound abrogates the G2/M cell cycle checkpoint, preventing cells with DNA damage from arresting and repairing, which leads to increased DNA double-strand breaks and ultimately, apoptosis.[1][3] This effect is often potentiated when used in combination with DNA-damaging agents like gemcitabine.[1][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for Chk1 over other kinases, including Chk2. This high selectivity minimizes off-target effects at optimal concentrations, providing a more precise tool for studying Chk1 function.
Q3: What are the common applications of this compound in research?
This compound is primarily used to:
-
Investigate the role of Chk1 in the DNA damage response and cell cycle control.
-
Enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer cell lines.
-
Induce cell cycle arrest and apoptosis for mechanistic studies.
-
Serve as a tool compound in drug discovery programs targeting the Chk1 pathway.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C, desiccated. In its lyophilized form, it is stable for up to 36 months. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability in Cell Viability/Potency (IC50) Assays
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with pipetting technique. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effect"), or fill them with sterile PBS or media. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous media. Prepare a high-concentration stock solution in anhydrous DMSO. When diluting into culture media, do so stepwise and mix gently but thoroughly. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Visually inspect for precipitates after dilution. |
| Cell Line-Specific Sensitivity | IC50 values can vary significantly between cell lines due to differences in their genetic background (e.g., p53 status), proliferation rate, and expression levels of drug transporters. Refer to the provided IC50 data table and consider performing a dose-response curve for your specific cell line. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both this compound treatment and the addition of viability assay reagents. |
| Assay Interference | Some viability assays (e.g., MTT/XTT) can be affected by the chemical properties of the compound. Consider using an alternative assay (e.g., CellTiter-Glo®) to confirm your results. |
Issue 2: Inconsistent or Unexpected Results in Mechanistic Assays (Western Blot, Flow Cytometry, Immunofluorescence)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | The effective concentration of this compound for inducing specific cellular effects (e.g., cell cycle arrest vs. apoptosis) can vary. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your desired endpoint. For example, lower concentrations may be sufficient to observe checkpoint abrogation, while higher concentrations might be needed for robust apoptosis induction. |
| Off-Target Effects at High Concentrations | At higher concentrations, this compound may exhibit off-target activity, such as inhibition of CDK2. This can lead to confounding results. Use the lowest effective concentration of this compound as determined by your dose-response experiments to ensure on-target effects. |
| Timing of Analysis | The cellular response to Chk1 inhibition is dynamic. For example, γH2AX levels, a marker of DNA damage, may increase and then decrease as cells undergo apoptosis. Conduct a time-course experiment to identify the optimal time point for analyzing your endpoint of interest. |
| Cell Synchronization | For cell cycle-related experiments, synchronizing your cells before this compound treatment can reduce variability and provide clearer results. Common methods include serum starvation or treatment with agents like hydroxyurea (B1673989) or nocodazole. |
| Antibody Performance | For western blotting and immunofluorescence, ensure your primary and secondary antibodies are validated for the specific application and that you are using them at the optimal dilution. Include appropriate positive and negative controls. |
In Vivo Experiments
Issue 3: Poor Efficacy or High Toxicity in Animal Models
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dosing and Scheduling | The therapeutic window for this compound, especially in combination with chemotherapy, can be narrow. Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range for your animal model. The timing of this compound administration relative to the chemotherapeutic agent is also critical. |
| Poor Bioavailability | While this compound is orally bioavailable, its absorption and metabolism can vary between species. Ensure proper formulation to maximize solubility and stability. A common formulation for in vivo use is a solution in PEG300, Tween-80, and saline.[1] |
| Vehicle-Related Toxicity | The vehicle used to dissolve and administer this compound can have its own toxic effects. Always include a vehicle-only control group in your experiments. |
| Tumor Model Resistance | The tumor microenvironment and the intrinsic resistance of the tumor cells can impact the efficacy of this compound. Consider using a tumor model that has been shown to be sensitive to Chk1 inhibition or has a relevant genetic background (e.g., p53-deficient). |
Quantitative Data
Table 1: this compound In Vitro Potency and Selectivity
| Target | IC50 (µM) | Notes |
| Chk1 | 0.0011 | Highly potent inhibition.[1][2] |
| Chk2 | 1.5 | Over 1000-fold selectivity for Chk1 over Chk2.[1][2] |
Table 2: this compound In Vitro Cellular Activity (Example)
| Cell Line | Assay | Concentration | Observation |
| HT-29 (Colon Cancer) | Apoptosis (Cleaved PARP) | 1 µM (in combination with 50 nM Gemcitabine) | Increased expression of cleaved PARP.[1][3] |
| HT-29 (Colon Cancer) | G2/M Checkpoint Abrogation | EC50 = 61.8 nM | Abrogation of DNA damage-induced S and G2-M checkpoints. |
Table 3: this compound In Vivo Activity (Example)
| Animal Model | Treatment | Dose Range | Observation |
| Rat | Oral (p.o.), once | 2.5 - 40 mg/kg (in combination with Gemcitabine) | Decreased tumor volume and increased γ-H2AX levels.[1][3] |
Signaling Pathways and Workflows
References
GNE-900 Technical Support Center: Overcoming Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with GNE-900, a potent and selective Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound abrogates the G2/M cell cycle checkpoint, preventing cells with DNA damage from arresting and repairing, which leads to increased DNA double-strand breaks and ultimately, apoptosis.[1][3] This effect is often potentiated when used in combination with DNA-damaging agents like gemcitabine.[1][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for Chk1 over other kinases, including Chk2. This high selectivity minimizes off-target effects at optimal concentrations, providing a more precise tool for studying Chk1 function.
Q3: What are the common applications of this compound in research?
This compound is primarily used to:
-
Investigate the role of Chk1 in the DNA damage response and cell cycle control.
-
Enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer cell lines.
-
Induce cell cycle arrest and apoptosis for mechanistic studies.
-
Serve as a tool compound in drug discovery programs targeting the Chk1 pathway.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C, desiccated. In its lyophilized form, it is stable for up to 36 months. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability in Cell Viability/Potency (IC50) Assays
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with pipetting technique. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effect"), or fill them with sterile PBS or media. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous media. Prepare a high-concentration stock solution in anhydrous DMSO. When diluting into culture media, do so stepwise and mix gently but thoroughly. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Visually inspect for precipitates after dilution. |
| Cell Line-Specific Sensitivity | IC50 values can vary significantly between cell lines due to differences in their genetic background (e.g., p53 status), proliferation rate, and expression levels of drug transporters. Refer to the provided IC50 data table and consider performing a dose-response curve for your specific cell line. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both this compound treatment and the addition of viability assay reagents. |
| Assay Interference | Some viability assays (e.g., MTT/XTT) can be affected by the chemical properties of the compound. Consider using an alternative assay (e.g., CellTiter-Glo®) to confirm your results. |
Issue 2: Inconsistent or Unexpected Results in Mechanistic Assays (Western Blot, Flow Cytometry, Immunofluorescence)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | The effective concentration of this compound for inducing specific cellular effects (e.g., cell cycle arrest vs. apoptosis) can vary. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your desired endpoint. For example, lower concentrations may be sufficient to observe checkpoint abrogation, while higher concentrations might be needed for robust apoptosis induction. |
| Off-Target Effects at High Concentrations | At higher concentrations, this compound may exhibit off-target activity, such as inhibition of CDK2. This can lead to confounding results. Use the lowest effective concentration of this compound as determined by your dose-response experiments to ensure on-target effects. |
| Timing of Analysis | The cellular response to Chk1 inhibition is dynamic. For example, γH2AX levels, a marker of DNA damage, may increase and then decrease as cells undergo apoptosis. Conduct a time-course experiment to identify the optimal time point for analyzing your endpoint of interest. |
| Cell Synchronization | For cell cycle-related experiments, synchronizing your cells before this compound treatment can reduce variability and provide clearer results. Common methods include serum starvation or treatment with agents like hydroxyurea or nocodazole. |
| Antibody Performance | For western blotting and immunofluorescence, ensure your primary and secondary antibodies are validated for the specific application and that you are using them at the optimal dilution. Include appropriate positive and negative controls. |
In Vivo Experiments
Issue 3: Poor Efficacy or High Toxicity in Animal Models
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dosing and Scheduling | The therapeutic window for this compound, especially in combination with chemotherapy, can be narrow. Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range for your animal model. The timing of this compound administration relative to the chemotherapeutic agent is also critical. |
| Poor Bioavailability | While this compound is orally bioavailable, its absorption and metabolism can vary between species. Ensure proper formulation to maximize solubility and stability. A common formulation for in vivo use is a solution in PEG300, Tween-80, and saline.[1] |
| Vehicle-Related Toxicity | The vehicle used to dissolve and administer this compound can have its own toxic effects. Always include a vehicle-only control group in your experiments. |
| Tumor Model Resistance | The tumor microenvironment and the intrinsic resistance of the tumor cells can impact the efficacy of this compound. Consider using a tumor model that has been shown to be sensitive to Chk1 inhibition or has a relevant genetic background (e.g., p53-deficient). |
Quantitative Data
Table 1: this compound In Vitro Potency and Selectivity
| Target | IC50 (µM) | Notes |
| Chk1 | 0.0011 | Highly potent inhibition.[1][2] |
| Chk2 | 1.5 | Over 1000-fold selectivity for Chk1 over Chk2.[1][2] |
Table 2: this compound In Vitro Cellular Activity (Example)
| Cell Line | Assay | Concentration | Observation |
| HT-29 (Colon Cancer) | Apoptosis (Cleaved PARP) | 1 µM (in combination with 50 nM Gemcitabine) | Increased expression of cleaved PARP.[1][3] |
| HT-29 (Colon Cancer) | G2/M Checkpoint Abrogation | EC50 = 61.8 nM | Abrogation of DNA damage-induced S and G2-M checkpoints. |
Table 3: this compound In Vivo Activity (Example)
| Animal Model | Treatment | Dose Range | Observation |
| Rat | Oral (p.o.), once | 2.5 - 40 mg/kg (in combination with Gemcitabine) | Decreased tumor volume and increased γ-H2AX levels.[1][3] |
Signaling Pathways and Workflows
References
GNE-900 Toxicity Assessment in Normal Cells: A Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for assessing the toxicity of GNE-900, a potent Chk1 inhibitor, in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive, selective, and orally active inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Its primary function is to abrogate the G2-M cell cycle checkpoint, which is often activated in response to DNA damage. By inhibiting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to increased genomic instability and subsequent apoptosis (programmed cell death).[1] It is often used in combination with DNA-damaging chemotherapeutic agents like gemcitabine (B846) to enhance their anti-tumor activity.[1]
Q2: What are the known off-target effects of this compound and other Chk1 inhibitors?
A2: this compound is highly selective for Chk1.[2] However, like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. It has been shown to inhibit Chk2, but at a much lower potency than Chk1.[1][4][5] Some other Chk1 inhibitors have been reported to have off-target effects on Cyclin-Dependent Kinase 2 (CDK2), which can influence the cellular response to treatment.[6][7][8] When assessing the toxicity of this compound in normal cells, it is crucial to consider the potential for both on-target (Chk1 inhibition-related) and off-target toxicities.
Q3: Why is it important to assess the toxicity of this compound in normal cells?
A3: While Chk1 inhibitors are designed to target cancer cells, which often have a greater reliance on the G2-M checkpoint due to underlying DNA repair defects, Chk1 also plays a role in the normal cell cycle.[9] Therefore, inhibiting Chk1 in healthy, proliferating cells (e.g., in the bone marrow or gastrointestinal tract) could lead to toxicity.[10] Assessing the effects of this compound on normal cells is critical for determining its therapeutic window—the concentration range where it is effective against cancer cells while having minimal impact on healthy cells.[11][12][13][14] This is a key step in preclinical safety evaluation.
Q4: Which normal cell lines are recommended for this compound toxicity studies?
A4: The choice of normal cell lines should ideally correspond to the tissue types where toxicity is a concern. Commonly used non-cancerous cell lines for general toxicity screening include:
-
Human fibroblasts: such as WI-38 or IMR-90, which are normal diploid lung fibroblasts.
-
Human umbilical vein endothelial cells (HUVECs): for assessing potential vascular toxicity.
-
Normal human keratinocytes (NHKs): for dermatological toxicity assessment.
-
Peripheral blood mononuclear cells (PBMCs): to evaluate effects on immune cells.
It is recommended to use cell lines from the same tissue of origin as the cancer cell lines being studied for a more direct comparison of selectivity.
Q5: What are the key assays for evaluating this compound toxicity?
A5: A multi-faceted approach is recommended to get a comprehensive understanding of this compound's toxicity profile. Key assays include:
-
Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16][17][18]
-
Cytotoxicity Assays (e.g., LDH release): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[19][20][21][22]
-
Apoptosis Assays (e.g., Annexin V staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, providing insights into the mechanism of cell death.[23][24][25][26]
Troubleshooting Guides
Issue 1: High background signal in MTT assay.
-
Possible Cause: Phenol (B47542) red or serum in the culture medium can interfere with absorbance readings.
-
Troubleshooting Steps:
-
Use serum-free and phenol red-free medium during the MTT incubation step.
-
Include a "medium only" background control in your plate layout and subtract this absorbance value from all other readings.[15]
-
Ensure complete solubilization of the formazan (B1609692) crystals by gentle mixing or increasing the incubation time with the solubilization buffer.[17]
-
Issue 2: Inconsistent results in the LDH cytotoxicity assay.
-
Possible Cause: The number of cells seeded may be outside the linear range of the assay, or the serum in the medium is contributing to background LDH activity.
-
Troubleshooting Steps:
-
Perform a cell number optimization experiment to determine the ideal seeding density for your cell type.[22]
-
Use a serum-free medium for the treatment period if possible, or use a medium-only control to measure and subtract the background LDH activity from the serum.[21]
-
Ensure that the supernatant is carefully transferred without disturbing the cell pellet.[19]
-
Issue 3: Difficulty in distinguishing between apoptotic and necrotic cells in the Annexin V assay.
-
Possible Cause: Suboptimal compensation settings on the flow cytometer or analyzing cells too long after staining.
-
Troubleshooting Steps:
-
Use single-stain controls for both the Annexin V fluorochrome and the viability dye (e.g., Propidium Iodide or DAPI) to set up proper compensation.[23]
-
Analyze the samples as soon as possible after staining, as the assay is time-sensitive. Keep samples on ice and protected from light.[23]
-
Ensure you are using the correct concentration of the viability dye, as too high a concentration can lead to non-specific staining.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference(s) |
| Chk1 | 0.0011 | [1][4][5] |
| Chk2 | 1.5 | [1][4][5] |
Table 2: Example Comparative Cytotoxicity Data for this compound
Disclaimer: The following data are for illustrative purposes only to demonstrate the concept of a therapeutic window. Actual values must be determined experimentally.
| Cell Line | Cell Type | This compound IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| HT-29 | Human Colon Cancer | 0.1 | 25 |
| HCT-116 | Human Colon Cancer | 0.08 | 31.25 |
| WI-38 | Normal Human Lung Fibroblast | 2.5 | - |
| HUVEC | Normal Human Endothelial Cells | 3.0 | - |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[15][16][17][18]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free and phenol red-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, carefully aspirate the medium and add 100 µL of serum-free, phenol red-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.[19][20][21][22]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay. Include wells for: no-cell background, spontaneous LDH release (vehicle control), and maximum LDH release.
-
Treat cells with serial dilutions of this compound for the desired time.
-
30 minutes before the end of the incubation, add lysis buffer to the maximum release wells.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V Apoptosis Assay
This protocol outlines the general steps for Annexin V staining for flow cytometry.[23][24][25][26]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or DAPI solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time. Include a vehicle-treated control.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI solution immediately before analysis.
-
Analyze by flow cytometry, distinguishing between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Mandatory Visualizations
Caption: this compound inhibits Chk1, preventing G2/M arrest and promoting apoptosis.
Caption: Workflow for assessing this compound cytotoxicity in normal vs. cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|GNE 900;GNE900 [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 5. biocompare.com [biocompare.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. droracle.ai [droracle.ai]
- 14. google.com [google.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
GNE-900 Toxicity Assessment in Normal Cells: A Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for assessing the toxicity of GNE-900, a potent Chk1 inhibitor, in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive, selective, and orally active inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Its primary function is to abrogate the G2-M cell cycle checkpoint, which is often activated in response to DNA damage. By inhibiting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to increased genomic instability and subsequent apoptosis (programmed cell death).[1] It is often used in combination with DNA-damaging chemotherapeutic agents like gemcitabine to enhance their anti-tumor activity.[1]
Q2: What are the known off-target effects of this compound and other Chk1 inhibitors?
A2: this compound is highly selective for Chk1.[2] However, like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. It has been shown to inhibit Chk2, but at a much lower potency than Chk1.[1][4][5] Some other Chk1 inhibitors have been reported to have off-target effects on Cyclin-Dependent Kinase 2 (CDK2), which can influence the cellular response to treatment.[6][7][8] When assessing the toxicity of this compound in normal cells, it is crucial to consider the potential for both on-target (Chk1 inhibition-related) and off-target toxicities.
Q3: Why is it important to assess the toxicity of this compound in normal cells?
A3: While Chk1 inhibitors are designed to target cancer cells, which often have a greater reliance on the G2-M checkpoint due to underlying DNA repair defects, Chk1 also plays a role in the normal cell cycle.[9] Therefore, inhibiting Chk1 in healthy, proliferating cells (e.g., in the bone marrow or gastrointestinal tract) could lead to toxicity.[10] Assessing the effects of this compound on normal cells is critical for determining its therapeutic window—the concentration range where it is effective against cancer cells while having minimal impact on healthy cells.[11][12][13][14] This is a key step in preclinical safety evaluation.
Q4: Which normal cell lines are recommended for this compound toxicity studies?
A4: The choice of normal cell lines should ideally correspond to the tissue types where toxicity is a concern. Commonly used non-cancerous cell lines for general toxicity screening include:
-
Human fibroblasts: such as WI-38 or IMR-90, which are normal diploid lung fibroblasts.
-
Human umbilical vein endothelial cells (HUVECs): for assessing potential vascular toxicity.
-
Normal human keratinocytes (NHKs): for dermatological toxicity assessment.
-
Peripheral blood mononuclear cells (PBMCs): to evaluate effects on immune cells.
It is recommended to use cell lines from the same tissue of origin as the cancer cell lines being studied for a more direct comparison of selectivity.
Q5: What are the key assays for evaluating this compound toxicity?
A5: A multi-faceted approach is recommended to get a comprehensive understanding of this compound's toxicity profile. Key assays include:
-
Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16][17][18]
-
Cytotoxicity Assays (e.g., LDH release): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[19][20][21][22]
-
Apoptosis Assays (e.g., Annexin V staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, providing insights into the mechanism of cell death.[23][24][25][26]
Troubleshooting Guides
Issue 1: High background signal in MTT assay.
-
Possible Cause: Phenol red or serum in the culture medium can interfere with absorbance readings.
-
Troubleshooting Steps:
-
Use serum-free and phenol red-free medium during the MTT incubation step.
-
Include a "medium only" background control in your plate layout and subtract this absorbance value from all other readings.[15]
-
Ensure complete solubilization of the formazan crystals by gentle mixing or increasing the incubation time with the solubilization buffer.[17]
-
Issue 2: Inconsistent results in the LDH cytotoxicity assay.
-
Possible Cause: The number of cells seeded may be outside the linear range of the assay, or the serum in the medium is contributing to background LDH activity.
-
Troubleshooting Steps:
-
Perform a cell number optimization experiment to determine the ideal seeding density for your cell type.[22]
-
Use a serum-free medium for the treatment period if possible, or use a medium-only control to measure and subtract the background LDH activity from the serum.[21]
-
Ensure that the supernatant is carefully transferred without disturbing the cell pellet.[19]
-
Issue 3: Difficulty in distinguishing between apoptotic and necrotic cells in the Annexin V assay.
-
Possible Cause: Suboptimal compensation settings on the flow cytometer or analyzing cells too long after staining.
-
Troubleshooting Steps:
-
Use single-stain controls for both the Annexin V fluorochrome and the viability dye (e.g., Propidium Iodide or DAPI) to set up proper compensation.[23]
-
Analyze the samples as soon as possible after staining, as the assay is time-sensitive. Keep samples on ice and protected from light.[23]
-
Ensure you are using the correct concentration of the viability dye, as too high a concentration can lead to non-specific staining.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference(s) |
| Chk1 | 0.0011 | [1][4][5] |
| Chk2 | 1.5 | [1][4][5] |
Table 2: Example Comparative Cytotoxicity Data for this compound
Disclaimer: The following data are for illustrative purposes only to demonstrate the concept of a therapeutic window. Actual values must be determined experimentally.
| Cell Line | Cell Type | This compound IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| HT-29 | Human Colon Cancer | 0.1 | 25 |
| HCT-116 | Human Colon Cancer | 0.08 | 31.25 |
| WI-38 | Normal Human Lung Fibroblast | 2.5 | - |
| HUVEC | Normal Human Endothelial Cells | 3.0 | - |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[15][16][17][18]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free and phenol red-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, carefully aspirate the medium and add 100 µL of serum-free, phenol red-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.[19][20][21][22]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay. Include wells for: no-cell background, spontaneous LDH release (vehicle control), and maximum LDH release.
-
Treat cells with serial dilutions of this compound for the desired time.
-
30 minutes before the end of the incubation, add lysis buffer to the maximum release wells.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V Apoptosis Assay
This protocol outlines the general steps for Annexin V staining for flow cytometry.[23][24][25][26]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or DAPI solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time. Include a vehicle-treated control.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI solution immediately before analysis.
-
Analyze by flow cytometry, distinguishing between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Mandatory Visualizations
Caption: this compound inhibits Chk1, preventing G2/M arrest and promoting apoptosis.
Caption: Workflow for assessing this compound cytotoxicity in normal vs. cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|GNE 900;GNE900 [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]
- 5. biocompare.com [biocompare.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. droracle.ai [droracle.ai]
- 14. google.com [google.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
GNE-900 vs. Prexasertib: A Comparative Guide for Preclinical Research
In the landscape of targeted cancer therapy, inhibitors of the cell cycle checkpoint kinases, CHK1 and CHK2, have emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents. This guide provides a comparative overview of two such inhibitors, GNE-900 and prexasertib (B560075), based on available preclinical data. This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical study design and compound selection.
It is important to note that to date, no head-to-head preclinical studies directly comparing this compound and prexasertib have been identified in the public domain. The following comparison is therefore based on data from separate, independent studies.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and prexasertib, focusing on their potency and preclinical efficacy.
Table 1: In Vitro Potency of this compound and Prexasertib
| Compound | Target | IC50 | Selectivity (CHK1 vs. CHK2) |
| This compound | CHK1 | 0.0011 µM[1][2][3][4][5] | ~1364-fold |
| CHK2 | 1.5 µM[1][2][3][4][5] | ||
| Prexasertib | CHK1 | 1 nM (~0.001 µM)[6] | ~8-fold |
| CHK2 | 8 nM (~0.008 µM)[6] |
Table 2: Summary of Preclinical In Vivo Studies
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Colon Cancer (HT-29) | Rat Xenograft | 2.5-40 mg/kg, p.o., in combination with gemcitabine[1][5] | Decreased tumor volume[1][5] |
| Prexasertib | Neuroblastoma | Mouse Xenograft | Not specified | Tumor regression[7][8] |
| High-Grade Serous Ovarian Cancer | Mouse PDX | Not specified | Antitumor activity as monotherapy and in combination with olaparib[9][10][11] |
Signaling Pathways and Mechanism of Action
Both this compound and prexasertib are ATP-competitive inhibitors of CHK1, a key serine/threonine kinase that plays a critical role in the DNA damage response (DDR). By inhibiting CHK1, these compounds abrogate cell cycle checkpoints, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. Prexasertib also exhibits inhibitory activity against CHK2, another important kinase in the DDR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition [pubmed.ncbi.nlm.nih.gov]
GNE-900 vs. Prexasertib: A Comparative Guide for Preclinical Research
In the landscape of targeted cancer therapy, inhibitors of the cell cycle checkpoint kinases, CHK1 and CHK2, have emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents. This guide provides a comparative overview of two such inhibitors, GNE-900 and prexasertib, based on available preclinical data. This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical study design and compound selection.
It is important to note that to date, no head-to-head preclinical studies directly comparing this compound and prexasertib have been identified in the public domain. The following comparison is therefore based on data from separate, independent studies.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and prexasertib, focusing on their potency and preclinical efficacy.
Table 1: In Vitro Potency of this compound and Prexasertib
| Compound | Target | IC50 | Selectivity (CHK1 vs. CHK2) |
| This compound | CHK1 | 0.0011 µM[1][2][3][4][5] | ~1364-fold |
| CHK2 | 1.5 µM[1][2][3][4][5] | ||
| Prexasertib | CHK1 | 1 nM (~0.001 µM)[6] | ~8-fold |
| CHK2 | 8 nM (~0.008 µM)[6] |
Table 2: Summary of Preclinical In Vivo Studies
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Colon Cancer (HT-29) | Rat Xenograft | 2.5-40 mg/kg, p.o., in combination with gemcitabine[1][5] | Decreased tumor volume[1][5] |
| Prexasertib | Neuroblastoma | Mouse Xenograft | Not specified | Tumor regression[7][8] |
| High-Grade Serous Ovarian Cancer | Mouse PDX | Not specified | Antitumor activity as monotherapy and in combination with olaparib[9][10][11] |
Signaling Pathways and Mechanism of Action
Both this compound and prexasertib are ATP-competitive inhibitors of CHK1, a key serine/threonine kinase that plays a critical role in the DNA damage response (DDR). By inhibiting CHK1, these compounds abrogate cell cycle checkpoints, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. Prexasertib also exhibits inhibitory activity against CHK2, another important kinase in the DDR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of GNE-900: A Comparative Guide for Researchers
In the landscape of targeted cancer therapeutics, Checkpoint Kinase 1 (Chk1) inhibitors have emerged as a promising strategy to potentiate the effects of DNA-damaging agents. GNE-900, a potent and selective ATP-competitive inhibitor of Chk1, has demonstrated significant preclinical activity. This guide provides a comprehensive comparison of this compound with other notable Chk1 inhibitors, supported by experimental data and detailed protocols to aid researchers in the validation of its on-target effects.
Comparative Analysis of Chk1 Inhibitors
This compound distinguishes itself through its high potency and selectivity for Chk1. The following table summarizes the quantitative data for this compound and a selection of alternative Chk1 inhibitors, offering a clear comparison of their in vitro and cellular activities.
| Inhibitor | Target(s) | IC50 (nM, in vitro) | Cellular Potency (EC50, nM) | Key Off-Targets (IC50, nM) | Reference(s) |
| This compound | Chk1 | 0.0011 µM (1.1 nM) | Not explicitly stated | Chk2 (1.5 µM) | [1] |
| Prexasertib (LY2606368) | Chk1, Chk2 | Chk1: <1, Chk2: 8 | Varies by cell line | RSK1 (9) | [2] |
| AZD7762 | Chk1, Chk2 | Chk1: 5, Chk2: potent | G2 abrogation: 10 | CDK1 (>1000) | [3][4] |
| MK-8776 | Chk1 | Low nM | Varies by cell line | Chk2, CDK2 (at higher conc.) | [2][5] |
| SRA737 | Chk1 | Low nM | Varies by cell line | Chk2, CDK2 (at higher conc.) | [2][5] |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols for On-Target Validation
Accurate validation of this compound's on-target effects is crucial. Below are detailed protocols for key experiments.
1. In Vitro Chk1 Kinase Inhibition Assay (ATP-Competitive)
This assay quantifies the ability of this compound to inhibit Chk1 kinase activity in a cell-free system.
-
Principle: The assay measures the phosphorylation of a specific Chk1 substrate in the presence of ATP and recombinant Chk1 enzyme. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[6][7][8]
-
2. Western Blotting for Phospho-Chk1 (Ser345) Inhibition
This method assesses the pharmacodynamic effect of this compound in a cellular context by measuring the phosphorylation of Chk1 at Serine 345, a key marker of its activation in the DNA damage response pathway.[9][10][11]
-
Principle: Cells are treated with a DNA-damaging agent to induce Chk1 phosphorylation, followed by treatment with this compound. The levels of phospho-Chk1 (Ser345) and total Chk1 are then detected by Western blotting.
-
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., gemcitabine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with a DNA-damaging agent for a specified time to induce Chk1 phosphorylation.
-
Add serial dilutions of this compound and incubate for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total Chk1 and the loading control.
-
Quantify the band intensities to determine the reduction in phospho-Chk1 levels relative to total Chk1.[9][10][12]
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression, specifically its ability to abrogate the G2/M checkpoint.[13][14]
-
Principle: Cells are treated with a DNA-damaging agent to induce G2/M arrest, followed by treatment with this compound. The DNA content of the cells is then stained with propidium (B1200493) iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Materials:
-
Cancer cell line
-
DNA-damaging agent
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with a DNA-damaging agent to induce cell cycle arrest.
-
Add this compound and incubate for an appropriate time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[13][14][15]
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action in the DNA damage response pathway.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 12. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validating the On-Target Efficacy of GNE-900: A Comparative Guide for Researchers
In the landscape of targeted cancer therapeutics, Checkpoint Kinase 1 (Chk1) inhibitors have emerged as a promising strategy to potentiate the effects of DNA-damaging agents. GNE-900, a potent and selective ATP-competitive inhibitor of Chk1, has demonstrated significant preclinical activity. This guide provides a comprehensive comparison of this compound with other notable Chk1 inhibitors, supported by experimental data and detailed protocols to aid researchers in the validation of its on-target effects.
Comparative Analysis of Chk1 Inhibitors
This compound distinguishes itself through its high potency and selectivity for Chk1. The following table summarizes the quantitative data for this compound and a selection of alternative Chk1 inhibitors, offering a clear comparison of their in vitro and cellular activities.
| Inhibitor | Target(s) | IC50 (nM, in vitro) | Cellular Potency (EC50, nM) | Key Off-Targets (IC50, nM) | Reference(s) |
| This compound | Chk1 | 0.0011 µM (1.1 nM) | Not explicitly stated | Chk2 (1.5 µM) | [1] |
| Prexasertib (LY2606368) | Chk1, Chk2 | Chk1: <1, Chk2: 8 | Varies by cell line | RSK1 (9) | [2] |
| AZD7762 | Chk1, Chk2 | Chk1: 5, Chk2: potent | G2 abrogation: 10 | CDK1 (>1000) | [3][4] |
| MK-8776 | Chk1 | Low nM | Varies by cell line | Chk2, CDK2 (at higher conc.) | [2][5] |
| SRA737 | Chk1 | Low nM | Varies by cell line | Chk2, CDK2 (at higher conc.) | [2][5] |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols for On-Target Validation
Accurate validation of this compound's on-target effects is crucial. Below are detailed protocols for key experiments.
1. In Vitro Chk1 Kinase Inhibition Assay (ATP-Competitive)
This assay quantifies the ability of this compound to inhibit Chk1 kinase activity in a cell-free system.
-
Principle: The assay measures the phosphorylation of a specific Chk1 substrate in the presence of ATP and recombinant Chk1 enzyme. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[6][7][8]
-
2. Western Blotting for Phospho-Chk1 (Ser345) Inhibition
This method assesses the pharmacodynamic effect of this compound in a cellular context by measuring the phosphorylation of Chk1 at Serine 345, a key marker of its activation in the DNA damage response pathway.[9][10][11]
-
Principle: Cells are treated with a DNA-damaging agent to induce Chk1 phosphorylation, followed by treatment with this compound. The levels of phospho-Chk1 (Ser345) and total Chk1 are then detected by Western blotting.
-
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., gemcitabine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with a DNA-damaging agent for a specified time to induce Chk1 phosphorylation.
-
Add serial dilutions of this compound and incubate for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total Chk1 and the loading control.
-
Quantify the band intensities to determine the reduction in phospho-Chk1 levels relative to total Chk1.[9][10][12]
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression, specifically its ability to abrogate the G2/M checkpoint.[13][14]
-
Principle: Cells are treated with a DNA-damaging agent to induce G2/M arrest, followed by treatment with this compound. The DNA content of the cells is then stained with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Materials:
-
Cancer cell line
-
DNA-damaging agent
-
This compound
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with a DNA-damaging agent to induce cell cycle arrest.
-
Add this compound and incubate for an appropriate time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[13][14][15]
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action in the DNA damage response pathway.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 12. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
GNE-900 Cross-Reactivity and Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented here is intended to assist researchers in evaluating the cross-reactivity profile and performance of this compound against other relevant kinases, supported by experimental data and detailed protocols.
Executive Summary
This compound is a highly selective inhibitor of Chk1, a critical component of the DNA damage response (DDR) pathway. Its high potency against Chk1 and significantly lower activity against other kinases, such as Chk2 and CDK2, make it a valuable tool for studying the specific roles of Chk1 in cell cycle regulation and as a potential therapeutic agent. This guide outlines the selectivity profile of this compound, details the experimental protocols for its characterization, and provides a visual representation of its mechanism of action within the DDR signaling pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Fold Selectivity vs. Chk1 |
| Chk1 | 0.0011 | 1 |
| Chk2 | 1.5 | ~1364 |
| CDK2 | 0.37 | ~336 |
Data sourced from publicly available information. The fold selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for Chk1.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of IC50 values for this compound against target kinases using a luminescent ADP-detecting assay.
Materials:
-
Recombinant human kinases (Chk1, Chk2, CDK2)
-
Kinase-specific peptide substrates
-
This compound (serially diluted)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle (1% DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol is used to confirm the binding of this compound to Chk1 within a cellular context.
Materials:
-
Cancer cell line expressing Chk1 (e.g., HT-29)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40)
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Anti-Chk1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the amount of soluble Chk1 in each sample by Western blotting using an anti-Chk1 antibody.
-
Quantify the band intensities and plot the fraction of soluble Chk1 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
This compound Mechanism of Action in the DNA Damage Response Pathway
Caption: this compound inhibits Chk1, disrupting the DNA damage response.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for determining kinase inhibitor IC50 values.
GNE-900 Cross-Reactivity and Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The information presented here is intended to assist researchers in evaluating the cross-reactivity profile and performance of this compound against other relevant kinases, supported by experimental data and detailed protocols.
Executive Summary
This compound is a highly selective inhibitor of Chk1, a critical component of the DNA damage response (DDR) pathway. Its high potency against Chk1 and significantly lower activity against other kinases, such as Chk2 and CDK2, make it a valuable tool for studying the specific roles of Chk1 in cell cycle regulation and as a potential therapeutic agent. This guide outlines the selectivity profile of this compound, details the experimental protocols for its characterization, and provides a visual representation of its mechanism of action within the DDR signaling pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Fold Selectivity vs. Chk1 |
| Chk1 | 0.0011 | 1 |
| Chk2 | 1.5 | ~1364 |
| CDK2 | 0.37 | ~336 |
Data sourced from publicly available information. The fold selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for Chk1.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of IC50 values for this compound against target kinases using a luminescent ADP-detecting assay.
Materials:
-
Recombinant human kinases (Chk1, Chk2, CDK2)
-
Kinase-specific peptide substrates
-
This compound (serially diluted)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle (1% DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol is used to confirm the binding of this compound to Chk1 within a cellular context.
Materials:
-
Cancer cell line expressing Chk1 (e.g., HT-29)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40)
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Anti-Chk1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the amount of soluble Chk1 in each sample by Western blotting using an anti-Chk1 antibody.
-
Quantify the band intensities and plot the fraction of soluble Chk1 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
This compound Mechanism of Action in the DNA Damage Response Pathway
Caption: this compound inhibits Chk1, disrupting the DNA damage response.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for determining kinase inhibitor IC50 values.
GNE-900 in the Landscape of DNA Damage Response Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) network is a cornerstone of cancer therapy, with inhibitors targeting key kinases in this pathway showing significant promise. This guide provides a comparative overview of the Chk1 inhibitor GNE-900 and other prominent DDR inhibitors targeting ATR and WEE1. While direct head-to-head preclinical studies comparing this compound with other specific inhibitors are not extensively available in publicly accessible literature, this guide synthesizes the existing data to offer a comprehensive comparison based on their mechanisms of action, preclinical and clinical findings, and key experimental readouts.
Introduction to DNA Damage Response Inhibition
The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity. Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact checkpoints for survival. This dependency creates a therapeutic window for DDR inhibitors, which can selectively kill cancer cells by inducing synthetic lethality. Key kinases in the DDR pathway that have been successfully targeted include Checkpoint Kinase 1 (Chk1), Ataxia Telangiectasia and Rad3-related (ATR), and WEE1.
This compound: A Potent and Selective Chk1 Inhibitor
This compound is an orally active, ATP-competitive inhibitor of Chk1. It has demonstrated high potency and selectivity for Chk1 over the related kinase Chk2.[1][2][3][4][5]
Mechanism of Action of this compound
In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. By inhibiting Chk1, this compound abrogates the G2-M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and apoptosis.[1][4][5][6] Preclinical studies have shown that this compound enhances DNA damage, as evidenced by increased levels of γ-H2AX, a marker of DNA double-strand breaks.[1][4][6]
A notable characteristic of this compound is its reported off-target activity against Cyclin-Dependent Kinase 2 (CDK2) at higher concentrations.[6] This dual inhibition may contribute to its cytotoxic effects, as CDK2 is also a key regulator of cell cycle progression.
Preclinical Efficacy of this compound
This compound has shown significant anti-tumor activity in preclinical models, particularly in combination with DNA-damaging agents like gemcitabine (B846).[1][4][5][6] In HT-29 colon cancer cells, the combination of this compound and gemcitabine led to increased apoptosis, as measured by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][4][5] In vivo studies using tumor xenograft models have also demonstrated that this compound in combination with gemcitabine can decrease tumor volume.[1][4]
Comparative Landscape of DDR Inhibitors
While direct comparative efficacy data for this compound is limited, a comparison with other well-characterized DDR inhibitors targeting Chk1, ATR, and WEE1 can provide valuable context for researchers.
Other Chk1 Inhibitors
Several other Chk1 inhibitors have been evaluated in preclinical and clinical settings. A comparative study of three clinical-stage Chk1 inhibitors—MK-8776, SRA737, and Prexasertib (LY2606368)—revealed differences in their potency and off-target effects. Prexasertib was found to be a more potent inhibitor of Chk1 in cells compared to MK-8776 and SRA737.[7] Notably, MK-8776 and SRA737 exhibited off-target effects at higher concentrations that appeared to protect cells from the consequences of Chk1 inhibition, potentially by inhibiting CDK2.[7]
ATR Inhibitors
ATR is an apical kinase in the DDR pathway that is activated by single-stranded DNA and replication stress. ATR inhibitors, such as Berzosertib (M6620) and Ceralasertib (AZD6738), have shown promise in clinical trials, particularly in combination with chemotherapy.[8] The combination of the ATR inhibitor M6620 with the topoisomerase I inhibitor topotecan (B1662842) demonstrated an objective response rate of 36% in patients with small cell lung cancer.[8]
WEE1 Inhibitors
WEE1 is a tyrosine kinase that negatively regulates CDK1, a key driver of mitotic entry. WEE1 inhibitors, such as Adavosertib (AZD1775), trap cancer cells in a state of unresolved DNA damage and force them into mitosis, leading to cell death. Adavosertib has shown single-agent activity in heavily pretreated patients with advanced solid tumors and has been evaluated in combination with various chemotherapeutic agents.[4][9][10][11]
Quantitative Data Summary
Due to the lack of direct comparative studies involving this compound, a head-to-head quantitative comparison table cannot be generated. However, the following table summarizes the available potency data for this compound and other selected DDR inhibitors.
| Inhibitor | Target | IC50 | Cell-based Potency | Reference(s) |
| This compound | Chk1 | 0.0011 µM | Not explicitly stated in comparative studies | [1][2][3][4][5] |
| Chk2 | 1.5 µM | [1][2][3][4][5] | ||
| CDK2 | 0.37 µM | [6] | ||
| Prexasertib (LY2606368) | Chk1 | Low nM range | More potent than MK-8776 and SRA737 in cells | [7] |
| Chk2 | <10 nM | [7] | ||
| MK-8776 | Chk1 | Low nM range | 100-fold less potent in cells than in vitro | [7] |
| Chk2 | Higher than Chk1 | [7] | ||
| CDK2 | 0.16 µM | [6] | ||
| SRA737 | Chk1 | Low nM range | 100-fold less potent in cells than in vitro | [7] |
| Adavosertib (AZD1775) | WEE1 | Not specified | Active in preclinical and clinical settings | [4][9][10][11] |
| Berzosertib (M6620) | ATR | Not specified | Active in clinical trials | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DNA Damage Response for Cancer Therapeutics Conference [rsc.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
GNE-900 in the Landscape of DNA Damage Response Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) network is a cornerstone of cancer therapy, with inhibitors targeting key kinases in this pathway showing significant promise. This guide provides a comparative overview of the Chk1 inhibitor GNE-900 and other prominent DDR inhibitors targeting ATR and WEE1. While direct head-to-head preclinical studies comparing this compound with other specific inhibitors are not extensively available in publicly accessible literature, this guide synthesizes the existing data to offer a comprehensive comparison based on their mechanisms of action, preclinical and clinical findings, and key experimental readouts.
Introduction to DNA Damage Response Inhibition
The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity. Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact checkpoints for survival. This dependency creates a therapeutic window for DDR inhibitors, which can selectively kill cancer cells by inducing synthetic lethality. Key kinases in the DDR pathway that have been successfully targeted include Checkpoint Kinase 1 (Chk1), Ataxia Telangiectasia and Rad3-related (ATR), and WEE1.
This compound: A Potent and Selective Chk1 Inhibitor
This compound is an orally active, ATP-competitive inhibitor of Chk1. It has demonstrated high potency and selectivity for Chk1 over the related kinase Chk2.[1][2][3][4][5]
Mechanism of Action of this compound
In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. By inhibiting Chk1, this compound abrogates the G2-M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and apoptosis.[1][4][5][6] Preclinical studies have shown that this compound enhances DNA damage, as evidenced by increased levels of γ-H2AX, a marker of DNA double-strand breaks.[1][4][6]
A notable characteristic of this compound is its reported off-target activity against Cyclin-Dependent Kinase 2 (CDK2) at higher concentrations.[6] This dual inhibition may contribute to its cytotoxic effects, as CDK2 is also a key regulator of cell cycle progression.
Preclinical Efficacy of this compound
This compound has shown significant anti-tumor activity in preclinical models, particularly in combination with DNA-damaging agents like gemcitabine.[1][4][5][6] In HT-29 colon cancer cells, the combination of this compound and gemcitabine led to increased apoptosis, as measured by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][4][5] In vivo studies using tumor xenograft models have also demonstrated that this compound in combination with gemcitabine can decrease tumor volume.[1][4]
Comparative Landscape of DDR Inhibitors
While direct comparative efficacy data for this compound is limited, a comparison with other well-characterized DDR inhibitors targeting Chk1, ATR, and WEE1 can provide valuable context for researchers.
Other Chk1 Inhibitors
Several other Chk1 inhibitors have been evaluated in preclinical and clinical settings. A comparative study of three clinical-stage Chk1 inhibitors—MK-8776, SRA737, and Prexasertib (LY2606368)—revealed differences in their potency and off-target effects. Prexasertib was found to be a more potent inhibitor of Chk1 in cells compared to MK-8776 and SRA737.[7] Notably, MK-8776 and SRA737 exhibited off-target effects at higher concentrations that appeared to protect cells from the consequences of Chk1 inhibition, potentially by inhibiting CDK2.[7]
ATR Inhibitors
ATR is an apical kinase in the DDR pathway that is activated by single-stranded DNA and replication stress. ATR inhibitors, such as Berzosertib (M6620) and Ceralasertib (AZD6738), have shown promise in clinical trials, particularly in combination with chemotherapy.[8] The combination of the ATR inhibitor M6620 with the topoisomerase I inhibitor topotecan demonstrated an objective response rate of 36% in patients with small cell lung cancer.[8]
WEE1 Inhibitors
WEE1 is a tyrosine kinase that negatively regulates CDK1, a key driver of mitotic entry. WEE1 inhibitors, such as Adavosertib (AZD1775), trap cancer cells in a state of unresolved DNA damage and force them into mitosis, leading to cell death. Adavosertib has shown single-agent activity in heavily pretreated patients with advanced solid tumors and has been evaluated in combination with various chemotherapeutic agents.[4][9][10][11]
Quantitative Data Summary
Due to the lack of direct comparative studies involving this compound, a head-to-head quantitative comparison table cannot be generated. However, the following table summarizes the available potency data for this compound and other selected DDR inhibitors.
| Inhibitor | Target | IC50 | Cell-based Potency | Reference(s) |
| This compound | Chk1 | 0.0011 µM | Not explicitly stated in comparative studies | [1][2][3][4][5] |
| Chk2 | 1.5 µM | [1][2][3][4][5] | ||
| CDK2 | 0.37 µM | [6] | ||
| Prexasertib (LY2606368) | Chk1 | Low nM range | More potent than MK-8776 and SRA737 in cells | [7] |
| Chk2 | <10 nM | [7] | ||
| MK-8776 | Chk1 | Low nM range | 100-fold less potent in cells than in vitro | [7] |
| Chk2 | Higher than Chk1 | [7] | ||
| CDK2 | 0.16 µM | [6] | ||
| SRA737 | Chk1 | Low nM range | 100-fold less potent in cells than in vitro | [7] |
| Adavosertib (AZD1775) | WEE1 | Not specified | Active in preclinical and clinical settings | [4][9][10][11] |
| Berzosertib (M6620) | ATR | Not specified | Active in clinical trials | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DNA Damage Response for Cancer Therapeutics Conference [rsc.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: GNE-900 and LY2606368 in CHK1 Inhibition
In the landscape of targeted cancer therapy, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy, particularly in combination with DNA-damaging agents. CHK1 is a critical transducer in the DNA damage response (DDR) pathway, and its inhibition can lead to replication catastrophe and apoptosis in cancer cells. This guide provides a head-to-head comparison of two prominent CHK1 inhibitors, GNE-900 and LY2606368 (Prexasertib), summarizing their performance based on available preclinical data.
Mechanism of Action and Cellular Effects
Both this compound and LY2606368 are ATP-competitive inhibitors of CHK1, a serine/threonine kinase that plays a pivotal role in cell cycle checkpoints (G2/M and S phase) and DNA repair.[1][2] By inhibiting CHK1, these compounds prevent the cell from arresting its cycle to repair DNA damage, forcing the cell into mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and cell death.[1]
This compound has been shown to be a potent and selective CHK1 inhibitor that abrogates the G2-M checkpoint, enhances DNA damage, and induces apoptosis.[3][4] It has demonstrated anti-tumor activity, particularly when administered in combination with the chemotherapeutic agent gemcitabine (B846).[3][4]
LY2606368 (Prexasertib) is also a potent inhibitor of CHK1 and, to a lesser extent, CHK2.[5][6] As a single agent, prexasertib (B560075) can cause replication catastrophe, leading to DNA double-strand breaks and apoptosis.[5][6] It has been investigated more extensively in clinical trials and has shown monotherapy activity in various cancer models, including high-grade serous ovarian cancer.[5][6]
Quantitative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound and LY2606368 based on published experimental data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Ki | Selectivity (CHK1 vs. CHK2) |
| This compound | CHK1 | 0.0011 µM (1.1 nM)[3][4] | Not Reported | ~1363-fold[3][4] |
| CHK2 | 1.5 µM[3][4] | Not Reported | ||
| LY2606368 | CHK1 | <1 nM[7] | 0.9 nM[7] | ~8-fold[7] |
| CHK2 | 8 nM[7] | Not Reported |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HT-29 | Apoptosis Assay (with 50 nM Gemcitabine) | Cleaved PARP expression | Increased expression after 1-48h treatment with 1 µM this compound[4] |
| LY2606368 | HeLa | Cell Cycle Analysis | DNA Damage in S-phase | DNA damage observed at 33 and 100 nM after 7 hours[7] |
| HT-29 | Western Blot | CHK1/CHK2 Autophosphorylation | Inhibition of CHK1 (S296) and CHK2 (S516) autophosphorylation at 8-250 nM[7] | |
| U-2 OS | Cell Cycle & DNA Damage | H2AX phosphorylation | Induction of H2AX phosphorylation and S-phase accumulation at 4 nM after 24 hours[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a common experimental approach, the following diagrams are provided.
Caption: CHK1 inhibition pathway.
Caption: Workflow for γH2AX foci analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used to characterize CHK1 inhibitors.
In Vitro Kinase Inhibition Assay (Generalized)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Reagents and Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a peptide). A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or LY2606368) in assay buffer.
-
In a microplate, combine the kinase, the inhibitor dilution (or vehicle control), and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Cell Viability/Proliferation Assay (Generalized)
This assay measures the effect of the inhibitor on cell growth and survival.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (or in combination with another agent like gemcitabine) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT or CellTiter-Glo to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Data Analysis: Normalize the results to untreated control cells and calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).[9][10]
Immunofluorescence for γH2AX Foci (Generalized)
This method is used to visualize and quantify DNA double-strand breaks.[3]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the CHK1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[3][11]
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and use image analysis software to count the number of γH2AX foci per nucleus.[3][12]
Cell Cycle Analysis by Flow Cytometry (Generalized)
This technique is used to determine the distribution of cells in different phases of the cell cycle.[13]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase (to remove RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
-
Data Analysis: The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[13][14]
In Vivo Studies
This compound has demonstrated in vivo anti-tumor activity in combination with gemcitabine in a rat xenograft model, where it was shown to decrease tumor volume and increase DNA damage (γ-H2AX levels).[4]
LY2606368 (Prexasertib) has been evaluated more extensively in vivo. In a study using high-grade serous ovarian cancer patient-derived xenograft (PDX) models, prexasertib monotherapy showed significant tumor growth inhibition.[6] The typical dosing schedule in mice was 8 mg/kg, administered twice daily for three days, followed by a four-day rest period.[6]
Conclusion
Both this compound and LY2606368 are potent inhibitors of CHK1 with demonstrated anti-cancer properties in preclinical models. This compound exhibits high selectivity for CHK1 over CHK2. LY2606368, while also highly potent against CHK1, shows less selectivity over CHK2. The available data suggests that both compounds effectively induce DNA damage and disrupt the cell cycle, leading to cell death in cancer cells. LY2606368 has a more extensive publicly available dataset, including data from clinical trials. The choice between these inhibitors for a specific research application may depend on the desired selectivity profile and the specific cancer model being investigated. Further direct head-to-head comparative studies would be beneficial to fully elucidate the nuanced differences in their biological activities.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Head-to-Head Comparison: GNE-900 and LY2606368 in CHK1 Inhibition
In the landscape of targeted cancer therapy, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy, particularly in combination with DNA-damaging agents. CHK1 is a critical transducer in the DNA damage response (DDR) pathway, and its inhibition can lead to replication catastrophe and apoptosis in cancer cells. This guide provides a head-to-head comparison of two prominent CHK1 inhibitors, GNE-900 and LY2606368 (Prexasertib), summarizing their performance based on available preclinical data.
Mechanism of Action and Cellular Effects
Both this compound and LY2606368 are ATP-competitive inhibitors of CHK1, a serine/threonine kinase that plays a pivotal role in cell cycle checkpoints (G2/M and S phase) and DNA repair.[1][2] By inhibiting CHK1, these compounds prevent the cell from arresting its cycle to repair DNA damage, forcing the cell into mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and cell death.[1]
This compound has been shown to be a potent and selective CHK1 inhibitor that abrogates the G2-M checkpoint, enhances DNA damage, and induces apoptosis.[3][4] It has demonstrated anti-tumor activity, particularly when administered in combination with the chemotherapeutic agent gemcitabine.[3][4]
LY2606368 (Prexasertib) is also a potent inhibitor of CHK1 and, to a lesser extent, CHK2.[5][6] As a single agent, prexasertib can cause replication catastrophe, leading to DNA double-strand breaks and apoptosis.[5][6] It has been investigated more extensively in clinical trials and has shown monotherapy activity in various cancer models, including high-grade serous ovarian cancer.[5][6]
Quantitative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound and LY2606368 based on published experimental data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Ki | Selectivity (CHK1 vs. CHK2) |
| This compound | CHK1 | 0.0011 µM (1.1 nM)[3][4] | Not Reported | ~1363-fold[3][4] |
| CHK2 | 1.5 µM[3][4] | Not Reported | ||
| LY2606368 | CHK1 | <1 nM[7] | 0.9 nM[7] | ~8-fold[7] |
| CHK2 | 8 nM[7] | Not Reported |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HT-29 | Apoptosis Assay (with 50 nM Gemcitabine) | Cleaved PARP expression | Increased expression after 1-48h treatment with 1 µM this compound[4] |
| LY2606368 | HeLa | Cell Cycle Analysis | DNA Damage in S-phase | DNA damage observed at 33 and 100 nM after 7 hours[7] |
| HT-29 | Western Blot | CHK1/CHK2 Autophosphorylation | Inhibition of CHK1 (S296) and CHK2 (S516) autophosphorylation at 8-250 nM[7] | |
| U-2 OS | Cell Cycle & DNA Damage | H2AX phosphorylation | Induction of H2AX phosphorylation and S-phase accumulation at 4 nM after 24 hours[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a common experimental approach, the following diagrams are provided.
Caption: CHK1 inhibition pathway.
Caption: Workflow for γH2AX foci analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used to characterize CHK1 inhibitors.
In Vitro Kinase Inhibition Assay (Generalized)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Reagents and Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a peptide). A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or LY2606368) in assay buffer.
-
In a microplate, combine the kinase, the inhibitor dilution (or vehicle control), and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Cell Viability/Proliferation Assay (Generalized)
This assay measures the effect of the inhibitor on cell growth and survival.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (or in combination with another agent like gemcitabine) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT or CellTiter-Glo to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Data Analysis: Normalize the results to untreated control cells and calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).[9][10]
Immunofluorescence for γH2AX Foci (Generalized)
This method is used to visualize and quantify DNA double-strand breaks.[3]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the CHK1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[3][11]
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and use image analysis software to count the number of γH2AX foci per nucleus.[3][12]
Cell Cycle Analysis by Flow Cytometry (Generalized)
This technique is used to determine the distribution of cells in different phases of the cell cycle.[13]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase (to remove RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
-
Data Analysis: The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[13][14]
In Vivo Studies
This compound has demonstrated in vivo anti-tumor activity in combination with gemcitabine in a rat xenograft model, where it was shown to decrease tumor volume and increase DNA damage (γ-H2AX levels).[4]
LY2606368 (Prexasertib) has been evaluated more extensively in vivo. In a study using high-grade serous ovarian cancer patient-derived xenograft (PDX) models, prexasertib monotherapy showed significant tumor growth inhibition.[6] The typical dosing schedule in mice was 8 mg/kg, administered twice daily for three days, followed by a four-day rest period.[6]
Conclusion
Both this compound and LY2606368 are potent inhibitors of CHK1 with demonstrated anti-cancer properties in preclinical models. This compound exhibits high selectivity for CHK1 over CHK2. LY2606368, while also highly potent against CHK1, shows less selectivity over CHK2. The available data suggests that both compounds effectively induce DNA damage and disrupt the cell cycle, leading to cell death in cancer cells. LY2606368 has a more extensive publicly available dataset, including data from clinical trials. The choice between these inhibitors for a specific research application may depend on the desired selectivity profile and the specific cancer model being investigated. Further direct head-to-head comparative studies would be beneficial to fully elucidate the nuanced differences in their biological activities.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
GNE-900: An In Vitro to In Vivo Correlation of a Potent Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The performance of this compound is compared with other notable Chk1 inhibitors, supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
Data Presentation
Table 1: In Vitro Potency of this compound and Other Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (µM) | Selectivity (Chk2/Chk1) | Reference |
| This compound | <1 | 1.5 | >1500 | [1][2] |
| Prexasertib (LY2606368) | <1 | 0.008 | >8 | [1] |
| CCT241533 | - | 0.003 | - | [1] |
| PF-0477736 | - | - | - | |
| MK-8776 | - | - | - | |
| V158411 | 4.4 | 4.5 | ~1 |
Note: A direct comparison across all inhibitors in the same assay is not available. Data is compiled from various sources.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Effect | Reference |
| H-29 | Checkpoint Abrogation | 61.8 | Abrogation of DNA damage-induced S and G2–M checkpoints | [1] |
| HCT-116 | Apoptosis Induction | - | Accelerates the demise of damaged cells in a p53-dependent manner | [1] |
| HT-29 | Apoptosis Induction (with 50 nM gemcitabine) | 1000 | Increased cleaved PARP expression | [3] |
Table 3: In Vivo Activity of this compound in Combination with Gemcitabine (B846)
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Effect | Reference |
| Rats | HT-29 colorectal cancer xenografts | 2.5-40 (p.o.) | Potentiates the efficacy of gemcitabine, leading to decreased tumor volume and increased γ-H2AX levels | [1][3] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1 and Chk2 kinases.
Methodology:
-
Recombinant human Chk1 or Chk2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Checkpoint Abrogation Assay
Objective: To assess the ability of this compound to override the DNA damage-induced G2-M checkpoint.
Methodology:
-
A suitable cancer cell line (e.g., H-29) is treated with a DNA-damaging agent (e.g., etoposide (B1684455) or gemcitabine) to induce G2-M arrest.
-
Cells are then treated with varying concentrations of this compound.
-
After a defined incubation period, cells are fixed and stained with an antibody against a mitotic marker, such as phospho-histone H3, and a DNA dye (e.g., DAPI).
-
The percentage of mitotic cells is determined by flow cytometry or high-content imaging.
-
An increase in the percentage of mitotic cells in the presence of this compound indicates checkpoint abrogation.
Western Blotting for DNA Damage and Apoptosis Markers
Objective: To measure the effect of this compound on proteins involved in the DNA damage response and apoptosis.
Methodology:
-
Cancer cells (e.g., HT-29) are treated with this compound, a DNA-damaging agent, or a combination of both.
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-Chk1 (S345), γ-H2AX (a marker of DNA double-strand breaks), and cleaved PARP (a marker of apoptosis).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Methodology:
-
Human tumor cells (e.g., HT-29) are subcutaneously implanted into immunodeficient mice or rats.
-
Once tumors reach a palpable size, animals are randomized into different treatment groups (e.g., vehicle control, gemcitabine alone, this compound alone, and gemcitabine + this compound).
-
This compound is administered orally (p.o.), and gemcitabine is administered via a suitable route (e.g., intraperitoneally).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for γ-H2AX).
Mandatory Visualization
Caption: this compound inhibits Chk1, leading to apoptosis.
References
GNE-900: An In Vitro to In Vivo Correlation of a Potent Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of GNE-900, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). The performance of this compound is compared with other notable Chk1 inhibitors, supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
Data Presentation
Table 1: In Vitro Potency of this compound and Other Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (µM) | Selectivity (Chk2/Chk1) | Reference |
| This compound | <1 | 1.5 | >1500 | [1][2] |
| Prexasertib (LY2606368) | <1 | 0.008 | >8 | [1] |
| CCT241533 | - | 0.003 | - | [1] |
| PF-0477736 | - | - | - | |
| MK-8776 | - | - | - | |
| V158411 | 4.4 | 4.5 | ~1 |
Note: A direct comparison across all inhibitors in the same assay is not available. Data is compiled from various sources.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Effect | Reference |
| H-29 | Checkpoint Abrogation | 61.8 | Abrogation of DNA damage-induced S and G2–M checkpoints | [1] |
| HCT-116 | Apoptosis Induction | - | Accelerates the demise of damaged cells in a p53-dependent manner | [1] |
| HT-29 | Apoptosis Induction (with 50 nM gemcitabine) | 1000 | Increased cleaved PARP expression | [3] |
Table 3: In Vivo Activity of this compound in Combination with Gemcitabine
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Effect | Reference |
| Rats | HT-29 colorectal cancer xenografts | 2.5-40 (p.o.) | Potentiates the efficacy of gemcitabine, leading to decreased tumor volume and increased γ-H2AX levels | [1][3] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1 and Chk2 kinases.
Methodology:
-
Recombinant human Chk1 or Chk2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Checkpoint Abrogation Assay
Objective: To assess the ability of this compound to override the DNA damage-induced G2-M checkpoint.
Methodology:
-
A suitable cancer cell line (e.g., H-29) is treated with a DNA-damaging agent (e.g., etoposide or gemcitabine) to induce G2-M arrest.
-
Cells are then treated with varying concentrations of this compound.
-
After a defined incubation period, cells are fixed and stained with an antibody against a mitotic marker, such as phospho-histone H3, and a DNA dye (e.g., DAPI).
-
The percentage of mitotic cells is determined by flow cytometry or high-content imaging.
-
An increase in the percentage of mitotic cells in the presence of this compound indicates checkpoint abrogation.
Western Blotting for DNA Damage and Apoptosis Markers
Objective: To measure the effect of this compound on proteins involved in the DNA damage response and apoptosis.
Methodology:
-
Cancer cells (e.g., HT-29) are treated with this compound, a DNA-damaging agent, or a combination of both.
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-Chk1 (S345), γ-H2AX (a marker of DNA double-strand breaks), and cleaved PARP (a marker of apoptosis).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Methodology:
-
Human tumor cells (e.g., HT-29) are subcutaneously implanted into immunodeficient mice or rats.
-
Once tumors reach a palpable size, animals are randomized into different treatment groups (e.g., vehicle control, gemcitabine alone, this compound alone, and gemcitabine + this compound).
-
This compound is administered orally (p.o.), and gemcitabine is administered via a suitable route (e.g., intraperitoneally).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for γ-H2AX).
Mandatory Visualization
Caption: this compound inhibits Chk1, leading to apoptosis.
References
GNE-900 vs. Next-Generation Chk1 Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), making it an attractive target for cancer therapy. Inhibition of Chk1 can potentiate the effects of DNA-damaging chemotherapeutics and induce synthetic lethality in cancers with specific genetic backgrounds. GNE-900 is a potent and orally active Chk1 inhibitor. This guide provides a comparative benchmark of this compound against a panel of next-generation Chk1 inhibitors, offering a detailed analysis of their performance based on available preclinical data.
Introduction to Chk1 Inhibition
Upon DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the S and G2-M checkpoints, which are controlled by Chk1. Inhibiting Chk1 in these cancer cells abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as "mitotic catastrophe," and subsequent cell death.
Comparative Analysis of Chk1 Inhibitors
This section provides a head-to-head comparison of this compound with several next-generation Chk1 inhibitors: V158411, Prexasertib (LY2606368), SRA737 (CCT245737), and MK-8776.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of the selected Chk1 inhibitors against Chk1 and other key kinases to provide a selectivity profile. A lower IC50 value indicates higher potency.
| Kinase | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Chk1 (nM) | 0.0011 | 4.4 | <1 | 1.3 | 3 |
| Chk2 (nM) | 1500 | 4.5 | 8 | 2440 | 1500 |
| CDK1 (nM) | >300-fold selective | >10,000-fold selective | >10,000 | >1000-fold selective | 9000 |
| CDK2 (nM) | 370 | Data not available | ≥10,000 | >10,000 | 160 |
| RSK1 (nM) | Data not available | Data not available | 9 | 362 | Data not available |
Note: Data is compiled from various sources and experimental conditions may differ. The selectivity is often presented as a fold-difference compared to Chk1 IC50.
Cellular Activity
A study comparing a panel of Chk1 inhibitors identified two distinct classes based on their ability to induce markers of DNA damage, such as increased γH2AX. V158411 and Prexasertib (LY2606368) were classified as inhibitors that strongly induce DNA damage markers. In contrast, this compound and MK-8776 were found to be in a class that does not induce a strong DNA damage response.
| Cellular Effect | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Induction of γH2AX | Weak | Strong | Strong | Data not available | Weak |
| G2-M Checkpoint Abrogation | Yes | Yes | Yes | Yes | Yes |
| Potentiation of Chemotherapy | Yes (Gemcitabine) | Yes (Gemcitabine, Cisplatin, SN38) | Yes (Olaparib) | Yes (Gemcitabine, SN38) | Yes (Hydroxyurea, Gemcitabine) |
Pharmacokinetics
The oral bioavailability and other pharmacokinetic parameters are crucial for the clinical development of these inhibitors.
| Parameter | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Oral Bioavailability | Orally active | Good in vivo properties | Orally bioavailable | 100% (in mice) | Orally bioavailable |
| In Vivo Efficacy | Potentiates gemcitabine (B846) in xenografts | Potentiates irinotecan (B1672180) in xenografts | Monotherapy activity in HGSOC models | Enhances gemcitabine and SN38 cytotoxicity in xenografts | Increases radiosensitivity in TNBC xenografts |
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, ATR phosphorylates and activates Chk1, which in turn phosphorylates downstream effectors like Cdc25 phosphatases to induce cell cycle arrest.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating Chk1 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of Chk1 inhibitors.
Caption: General experimental workflow for preclinical Chk1 inhibitor evaluation.
Experimental Protocols
Chk1 Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for determining the IC50 value of an inhibitor against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Chk1-specific substrate (e.g., CHKtide peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the test inhibitor dilutions, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Chk1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, test inhibitor, and potentially a combination with chemotherapy).
-
Administer the test inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by western blot or immunohistochemistry).
-
Compare the tumor growth inhibition in the treatment groups relative to the vehicle control group.
Conclusion
This compound is a highly potent Chk1 inhibitor with demonstrated oral activity and efficacy in potentiating chemotherapy in preclinical models. The next-generation Chk1 inhibitors, such as V158411, Prexasertib, and SRA737, also exhibit high potency and have shown promising single-agent or combination therapy activity. A key differentiating factor appears to be the cellular response to these inhibitors, with some inducing a more robust DNA damage response than others. The choice of a particular Chk1 inhibitor for further development will likely depend on the specific cancer type, the genetic background of the tumor, and the intended combination therapy. This guide provides a foundational comparison to aid researchers in this selection process.
GNE-900 vs. Next-Generation Chk1 Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), making it an attractive target for cancer therapy. Inhibition of Chk1 can potentiate the effects of DNA-damaging chemotherapeutics and induce synthetic lethality in cancers with specific genetic backgrounds. GNE-900 is a potent and orally active Chk1 inhibitor. This guide provides a comparative benchmark of this compound against a panel of next-generation Chk1 inhibitors, offering a detailed analysis of their performance based on available preclinical data.
Introduction to Chk1 Inhibition
Upon DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the S and G2-M checkpoints, which are controlled by Chk1. Inhibiting Chk1 in these cancer cells abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as "mitotic catastrophe," and subsequent cell death.
Comparative Analysis of Chk1 Inhibitors
This section provides a head-to-head comparison of this compound with several next-generation Chk1 inhibitors: V158411, Prexasertib (LY2606368), SRA737 (CCT245737), and MK-8776.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of the selected Chk1 inhibitors against Chk1 and other key kinases to provide a selectivity profile. A lower IC50 value indicates higher potency.
| Kinase | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Chk1 (nM) | 0.0011 | 4.4 | <1 | 1.3 | 3 |
| Chk2 (nM) | 1500 | 4.5 | 8 | 2440 | 1500 |
| CDK1 (nM) | >300-fold selective | >10,000-fold selective | >10,000 | >1000-fold selective | 9000 |
| CDK2 (nM) | 370 | Data not available | ≥10,000 | >10,000 | 160 |
| RSK1 (nM) | Data not available | Data not available | 9 | 362 | Data not available |
Note: Data is compiled from various sources and experimental conditions may differ. The selectivity is often presented as a fold-difference compared to Chk1 IC50.
Cellular Activity
A study comparing a panel of Chk1 inhibitors identified two distinct classes based on their ability to induce markers of DNA damage, such as increased γH2AX. V158411 and Prexasertib (LY2606368) were classified as inhibitors that strongly induce DNA damage markers. In contrast, this compound and MK-8776 were found to be in a class that does not induce a strong DNA damage response.
| Cellular Effect | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Induction of γH2AX | Weak | Strong | Strong | Data not available | Weak |
| G2-M Checkpoint Abrogation | Yes | Yes | Yes | Yes | Yes |
| Potentiation of Chemotherapy | Yes (Gemcitabine) | Yes (Gemcitabine, Cisplatin, SN38) | Yes (Olaparib) | Yes (Gemcitabine, SN38) | Yes (Hydroxyurea, Gemcitabine) |
Pharmacokinetics
The oral bioavailability and other pharmacokinetic parameters are crucial for the clinical development of these inhibitors.
| Parameter | This compound | V158411 | Prexasertib (LY2606368) | SRA737 (CCT245737) | MK-8776 |
| Oral Bioavailability | Orally active | Good in vivo properties | Orally bioavailable | 100% (in mice) | Orally bioavailable |
| In Vivo Efficacy | Potentiates gemcitabine in xenografts | Potentiates irinotecan in xenografts | Monotherapy activity in HGSOC models | Enhances gemcitabine and SN38 cytotoxicity in xenografts | Increases radiosensitivity in TNBC xenografts |
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, ATR phosphorylates and activates Chk1, which in turn phosphorylates downstream effectors like Cdc25 phosphatases to induce cell cycle arrest.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating Chk1 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of Chk1 inhibitors.
Caption: General experimental workflow for preclinical Chk1 inhibitor evaluation.
Experimental Protocols
Chk1 Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for determining the IC50 value of an inhibitor against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Chk1-specific substrate (e.g., CHKtide peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the test inhibitor dilutions, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Chk1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, test inhibitor, and potentially a combination with chemotherapy).
-
Administer the test inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by western blot or immunohistochemistry).
-
Compare the tumor growth inhibition in the treatment groups relative to the vehicle control group.
Conclusion
This compound is a highly potent Chk1 inhibitor with demonstrated oral activity and efficacy in potentiating chemotherapy in preclinical models. The next-generation Chk1 inhibitors, such as V158411, Prexasertib, and SRA737, also exhibit high potency and have shown promising single-agent or combination therapy activity. A key differentiating factor appears to be the cellular response to these inhibitors, with some inducing a more robust DNA damage response than others. The choice of a particular Chk1 inhibitor for further development will likely depend on the specific cancer type, the genetic background of the tumor, and the intended combination therapy. This guide provides a foundational comparison to aid researchers in this selection process.
Safety Operating Guide
Navigating the Disposal of GNE-900: A Guide for Laboratory Professionals
Important Note: The following procedures are based on the available safety data which classifies GNE-900 as not a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is imperative to consult your institution's specific waste disposal guidelines and to always err on the side of caution.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key identifiers for this compound.[1][2]
| Property | Value |
| Chemical Name | 3-(4-(piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile |
| Synonyms | GNE 900, GNE900 |
| CAS Number | 1200126-26-6 |
| Molecular Formula | C23H21N5 |
| Molecular Weight | 367.45 g/mol |
| Physical State | Solid (Lyophilized) |
Experimental Protocols: A General Framework for Disposal
The following protocols provide a detailed methodology for the disposal of this compound, categorized by its form (solid, solution, and contaminated materials).
1. Disposal of Solid (Neat) this compound:
-
Step 1: Assessment. Although classified as non-hazardous, treat this compound with the standard precautions for any laboratory chemical.[3]
-
Step 2: Packaging. Place the solid this compound waste in a clearly labeled, sealed container. The label should include the compound name ("this compound") and the date of disposal.
-
Step 3: Disposal. Dispose of the container in accordance with your institution's guidelines for non-hazardous chemical waste. This may involve placing it in a designated chemical waste bin for collection by your environmental health and safety (EHS) department.
2. Disposal of this compound in Solution:
-
Step 1: Dilution. For small quantities of this compound in solution, dilution with a large volume of water may be an acceptable preliminary step, but this should be confirmed with your institution's EHS office.
-
Step 2: pH Neutralization. If the solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Step 3: Collection. Collect the neutralized solution in a designated, labeled waste container for non-hazardous aqueous waste.
-
Step 4: Drain Disposal Prohibited. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines.[3]
3. Disposal of Contaminated Materials:
-
Step 1: Segregation. Separate materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) from regular laboratory trash.
-
Step 2: Packaging. Place these contaminated items in a designated, labeled waste bag or container for solid chemical waste.
-
Step 3: Disposal. Dispose of the container according to your institution's procedures for chemically contaminated solid waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these guidelines and consulting with local safety officers, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and building a culture of safety and trust.
References
Navigating the Disposal of GNE-900: A Guide for Laboratory Professionals
Important Note: The following procedures are based on the available safety data which classifies GNE-900 as not a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is imperative to consult your institution's specific waste disposal guidelines and to always err on the side of caution.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key identifiers for this compound.[1][2]
| Property | Value |
| Chemical Name | 3-(4-(piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile |
| Synonyms | GNE 900, GNE900 |
| CAS Number | 1200126-26-6 |
| Molecular Formula | C23H21N5 |
| Molecular Weight | 367.45 g/mol |
| Physical State | Solid (Lyophilized) |
Experimental Protocols: A General Framework for Disposal
The following protocols provide a detailed methodology for the disposal of this compound, categorized by its form (solid, solution, and contaminated materials).
1. Disposal of Solid (Neat) this compound:
-
Step 1: Assessment. Although classified as non-hazardous, treat this compound with the standard precautions for any laboratory chemical.[3]
-
Step 2: Packaging. Place the solid this compound waste in a clearly labeled, sealed container. The label should include the compound name ("this compound") and the date of disposal.
-
Step 3: Disposal. Dispose of the container in accordance with your institution's guidelines for non-hazardous chemical waste. This may involve placing it in a designated chemical waste bin for collection by your environmental health and safety (EHS) department.
2. Disposal of this compound in Solution:
-
Step 1: Dilution. For small quantities of this compound in solution, dilution with a large volume of water may be an acceptable preliminary step, but this should be confirmed with your institution's EHS office.
-
Step 2: pH Neutralization. If the solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Step 3: Collection. Collect the neutralized solution in a designated, labeled waste container for non-hazardous aqueous waste.
-
Step 4: Drain Disposal Prohibited. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines.[3]
3. Disposal of Contaminated Materials:
-
Step 1: Segregation. Separate materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) from regular laboratory trash.
-
Step 2: Packaging. Place these contaminated items in a designated, labeled waste bag or container for solid chemical waste.
-
Step 3: Disposal. Dispose of the container according to your institution's procedures for chemically contaminated solid waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these guidelines and consulting with local safety officers, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and building a culture of safety and trust.
References
Personal protective equipment for handling GNE-900
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of GNE-900. The following procedural guidance is designed to directly address key operational questions and ensure a safe laboratory environment.
This compound is a potent, selective, and ATP-competitive Chk1 inhibitor.[1][2] Due to its potency, strict adherence to safety protocols is mandatory to prevent exposure and ensure the integrity of research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for tears or holes before each use and disposed of after handling or if contamination occurs. |
| Body Protection | A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, weighing paper, etc.) when handling G. Avoid creating dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
Proper storage is essential to maintain the integrity and activity of this compound.
| Storage Condition | Temperature | Duration |
| Short-term | -20°C | Up to 1 month[2] |
| Long-term | -80°C | Up to 6 months[2] |
This compound should be stored in a tightly sealed container and protected from light and moisture.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the safe disposal of this compound contaminated waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Protocol
Caption: Immediate steps to take in case of accidental exposure to this compound.
References
Personal protective equipment for handling GNE-900
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of GNE-900. The following procedural guidance is designed to directly address key operational questions and ensure a safe laboratory environment.
This compound is a potent, selective, and ATP-competitive Chk1 inhibitor.[1][2] Due to its potency, strict adherence to safety protocols is mandatory to prevent exposure and ensure the integrity of research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for tears or holes before each use and disposed of after handling or if contamination occurs. |
| Body Protection | A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, weighing paper, etc.) when handling G. Avoid creating dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
Proper storage is essential to maintain the integrity and activity of this compound.
| Storage Condition | Temperature | Duration |
| Short-term | -20°C | Up to 1 month[2] |
| Long-term | -80°C | Up to 6 months[2] |
This compound should be stored in a tightly sealed container and protected from light and moisture.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the safe disposal of this compound contaminated waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Protocol
Caption: Immediate steps to take in case of accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
